molecular formula C37H48N6O6S2 B565369 Hydroxy ritonavir CAS No. 176655-56-4

Hydroxy ritonavir

カタログ番号: B565369
CAS番号: 176655-56-4
分子量: 736.9 g/mol
InChIキー: CLEDZMPJHBBTNZ-QJANCWQKSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

Hydroxy Ritonavir is a critical reference material in pharmacological research, derived from the well-characterized antiretroviral agent Ritonavir. Its primary research value lies in its application as a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, a key system in drug metabolism . Researchers utilize this compound to investigate and modulate the pharmacokinetic profiles of co-administered drugs, a process known as "pharmacokinetic boosting" or "ritonavir-boosting" . This mechanism is fundamental to enhancing the bioavailability and extending the half-life of other investigational protease inhibitors, making it a valuable tool in antiviral development, particularly for HIV and, more recently, for SARS-CoV-2 as seen in the combination therapy Paxlovid . Beyond its role in metabolism studies, this compound serves as an important analyte in bioanalytical research for quantifying metabolic pathways and understanding the disposition of the parent drug. It is also used in studies focusing on drug-drug interactions, especially those involving the CYP3A4 pathway and drug transporters like P-glycoprotein (P-gp) . This compound provides scientists with a specific means to probe the complex interplay between drugs and metabolic enzymes, contributing to the development of safer and more effective therapeutic regimens.

特性

IUPAC Name

1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-2-[[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H48N6O6S2/c1-24(2)32(42-35(46)43(5)20-28-22-50-34(40-28)37(3,4)48)33(45)39-27(16-25-12-8-6-9-13-25)18-31(44)30(17-26-14-10-7-11-15-26)41-36(47)49-21-29-19-38-23-51-29/h6-15,19,22-24,27,30-32,44,48H,16-18,20-21H2,1-5H3,(H,39,45)(H,41,47)(H,42,46)/t27-,30-,31-,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLEDZMPJHBBTNZ-QJANCWQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)CC(C(CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)N(C)CC4=CSC(=N4)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C[C@@H]([C@H](CC2=CC=CC=C2)NC(=O)OCC3=CN=CS3)O)NC(=O)N(C)CC4=CSC(=N4)C(C)(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H48N6O6S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10170167
Record name Hydroxyritonavir
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

736.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176655-56-4
Record name 5-Thiazolylmethyl (3S,4S,6S,9S)-4-hydroxy-13-[2-(1-hydroxy-1-methylethyl)-4-thiazolyl]-12-methyl-9-(1-methylethyl)-8,11-dioxo-3,6-bis(phenylmethyl)-2,7,10,12-tetraazatridecanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=176655-56-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydroxyritonavir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0176655564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Hydroxyritonavir
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10170167
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name HYDROXYRITONAVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JN1D7K606N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of Hydroxy Ritonavir

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy ritonavir, a principal active metabolite of the antiretroviral drug ritonavir, plays a crucial role in the pharmacokinetic profile and overall therapeutic effect of its parent compound. As a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme, ritonavir is often co-administered with other protease inhibitors to "boost" their plasma concentrations. The hydroxylation of ritonavir to form this compound is a key metabolic pathway, and understanding the synthesis and detailed characterization of this metabolite is paramount for comprehensive drug metabolism studies, impurity profiling, and the development of more effective therapeutic strategies. This technical guide provides a detailed overview of the synthesis and characterization of this compound, compiling available data into a structured and actionable format for researchers.

Synthesis of this compound

The chemical synthesis of this compound, specifically the M-2 metabolite which involves hydroxylation at one of the isopropyl groups, is not extensively detailed in publicly available literature. However, based on established synthetic routes for ritonavir and principles of organic synthesis, two plausible pathways are proposed: a biocatalytic approach and a synthetic chemistry approach.

Proposed Synthetic Pathways

A potential synthetic route to this compound can be adapted from the enantioselective synthesis of the ritonavir core unit, which incorporates a Sharpless asymmetric hydroxylation step.[1] This method offers stereochemical control, which is crucial for the synthesis of complex chiral molecules like this compound.

Alternatively, a biocatalytic approach using cytochrome P450 enzymes presents a direct method for the hydroxylation of ritonavir.[2] This method mimics the natural metabolic pathway and can offer high regioselectivity and stereoselectivity.

Diagram of Proposed Synthesis Logic

Synthesis_Logic cluster_synthesis Synthesis of this compound Ritonavir Ritonavir Biocatalysis Biocatalytic Hydroxylation (e.g., CYP3A4) Ritonavir->Biocatalysis Direct Conversion Hydroxy_Ritonavir This compound Biocatalysis->Hydroxy_Ritonavir Synthetic_Route Multi-step Synthetic Route Core_Unit Ritonavir Core Unit Synthesis Hydroxylation_Step Sharpless Asymmetric Hydroxylation Core_Unit->Hydroxylation_Step Functionalization Further Functionalization Hydroxylation_Step->Functionalization Functionalization->Hydroxy_Ritonavir

Caption: Logical flow for the synthesis of this compound via biocatalysis or a multi-step synthetic route.

Characterization of this compound

The definitive identification and purity assessment of synthesized this compound require a suite of analytical techniques. High-performance liquid chromatography (HPLC), mass spectrometry (MS), nuclear magnetic resonance (NMR) spectroscopy, and Fourier-transform infrared (FTIR) spectroscopy are indispensable for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a cornerstone for the separation and quantification of ritonavir and its metabolites. Reversed-phase chromatography, typically on a C18 column, is the most common approach.

Table 1: HPLC Method Parameters for Ritonavir Analysis (Reference)

ParameterConditionReference
Column Shimpack Solar C18 (250 mm × 4.6 mm, 5 µm)[3]
Mobile Phase 60:40 (v/v) mixture of dihydrogen phosphate and acetonitrile[3]
Flow Rate 1.0 mL/min[3]
Detection UV at 246.8 nm[3]
Retention Time (Ritonavir) 4.063 min[3]

Note: The retention time for this compound would be expected to be shorter than that of ritonavir under these conditions due to its increased polarity.

Mass Spectrometry (MS)

Mass spectrometry is a powerful tool for confirming the molecular weight and elucidating the structure of this compound. Electrospray ionization (ESI) is a commonly used technique for generating ions of ritonavir and its metabolites.

Table 2: Mass Spectrometry Data for this compound

ParameterValueReference
Molecular Formula C₃₇H₄₈N₆O₆S₂
Monoisotopic Mass 736.3077 g/mol
[M+H]⁺ (Observed) 737 m/z[4]

Fragmentation Analysis:

Diagram of Analytical Workflow

Analytical_Workflow cluster_workflow Analytical Characterization Workflow Sample Synthesized This compound HPLC HPLC Separation (Purity & Quantification) Sample->HPLC MS Mass Spectrometry (Molecular Weight & Structure) Sample->MS NMR NMR Spectroscopy (Detailed Structure) Sample->NMR FTIR FTIR Spectroscopy (Functional Groups) Sample->FTIR Data Comprehensive Characterization Data HPLC->Data MS->Data NMR->Data FTIR->Data

Caption: Workflow for the comprehensive analytical characterization of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most definitive method for the structural elucidation of organic molecules. While complete assigned ¹H and ¹³C NMR data for this compound are not available in the searched literature, the expected spectra would show characteristic signals for the aromatic, aliphatic, and thiazole ring protons and carbons. The presence of the additional hydroxyl group would lead to a downfield shift of the adjacent methine and methyl protons.

Table 3: Expected ¹H and ¹³C NMR Chemical Shift Regions for this compound

NucleusChemical Shift Range (ppm)Notes
¹H 7.0 - 8.5Aromatic and Thiazole protons
3.0 - 5.5Protons adjacent to heteroatoms (N, O)
0.8 - 2.5Aliphatic protons (isopropyl, etc.)
¹³C 150 - 175Carbonyl carbons (amide, carbamate)
110 - 150Aromatic and Thiazole carbons
40 - 80Carbons adjacent to heteroatoms (N, O)
15 - 40Aliphatic carbons

Note: These are general ranges and the exact chemical shifts will depend on the specific molecular environment.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule. The FTIR spectrum of this compound is expected to be very similar to that of ritonavir, with the addition of a characteristic O-H stretching band for the newly introduced hydroxyl group.

Table 4: Key Infrared Absorption Bands for Ritonavir (Reference)

Wavenumber (cm⁻¹)Functional GroupReference
~3321N-H stretching (amide)[7]
~2965C-H stretching (aliphatic)[7]
~1702C=O stretching (carbamate)[7]
~1635C=O stretching (amide)

The spectrum of this compound would be expected to show an additional broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretch of the alcohol.

Experimental Protocols

Proposed Biocatalytic Synthesis of this compound

This protocol is a conceptual outline based on the use of cytochrome P450 enzymes for hydroxylation.[2]

  • Preparation of Reaction Mixture: In a suitable buffer (e.g., potassium phosphate buffer, pH 7.4), combine ritonavir (dissolved in a minimal amount of a water-miscible organic solvent like DMSO), a cytochrome P450 enzyme preparation (e.g., human liver microsomes or a recombinant CYP3A4 system), and an NADPH-generating system.

  • Incubation: Incubate the reaction mixture at 37°C with gentle shaking for a specified period (e.g., 1-2 hours).

  • Quenching and Extraction: Stop the reaction by adding a cold organic solvent such as acetonitrile or methanol. Centrifuge to precipitate proteins.

  • Purification: The supernatant containing this compound can be concentrated and purified using preparative HPLC.

General Protocol for HPLC Analysis

The following is a general protocol that can be adapted for the analysis of this compound.[3]

  • Sample Preparation: Dissolve the synthesized and purified this compound in the mobile phase to a known concentration.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

    • Mobile Phase: A suitable mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). A gradient elution may be necessary to achieve optimal separation from ritonavir and other potential byproducts.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where both ritonavir and this compound have significant absorbance (e.g., around 240-250 nm).

  • Injection and Analysis: Inject a known volume of the sample and record the chromatogram. The retention time and peak area can be used for identification and quantification, respectively.

Conclusion

The synthesis and characterization of this compound are essential for a thorough understanding of the metabolism and pharmacology of ritonavir. While detailed experimental protocols for its chemical synthesis are not widely published, plausible routes through biocatalysis or adaptation of existing synthetic strategies for the ritonavir core provide viable starting points for its preparation. The analytical characterization relies on a combination of HPLC, mass spectrometry, NMR, and FTIR spectroscopy. This guide consolidates the available information and provides a framework for researchers to approach the synthesis and detailed characterization of this important metabolite. Further research to establish and publish detailed spectral data and optimized synthetic protocols would be of significant value to the scientific community.

References

An In-Depth Technical Guide to Hydroxy Ritonavir: Chemical Structure and Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Hydroxy ritonavir, a primary active metabolite of the potent HIV protease inhibitor ritonavir, plays a crucial role in the pharmacokinetic profile and overall therapeutic effect of its parent drug. This technical guide provides a comprehensive overview of the chemical structure and physicochemical properties of this compound. It is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and metabolism studies. This document details its structural characteristics, summarizes its known chemical and physical properties in tabular format for clarity, and outlines relevant biological pathways.

Chemical Structure and Identification

This compound, systematically named 1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-2-[[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate, is designated as the M2 metabolite of ritonavir.[1][2] Its chemical structure is characterized by the hydroxylation of one of the isopropyl groups of the parent ritonavir molecule.

Table 1: Chemical Identification of this compound

IdentifierValue
IUPAC Name 1,3-thiazol-5-ylmethyl N-[(2S,3S,5S)-3-hydroxy-5-[[(2S)-2-[[[2-(2-hydroxypropan-2-yl)-1,3-thiazol-4-yl]methyl-methylcarbamoyl]amino]-3-methylbutanoyl]amino]-1,6-diphenylhexan-2-yl]carbamate[3]
Synonyms Ritonavir Metabolite M2, Ritonavir EP Impurity E, Hydroxyritonavir[1][3]
CAS Number 176655-56-4[4]
Molecular Formula C₃₇H₄₈N₆O₆S₂[4]
SMILES CC(C)--INVALID-LINK--C--INVALID-LINK--NC(=O)OCC3=CN=CS3)O">C@@HNC(=O)N(C)CC4=CSC(=N4)C(C)(C)O[3]

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its absorption, distribution, metabolism, and excretion (ADME) profile. While experimental data for some properties are limited, available information and predicted values are summarized below.

Table 2: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight 736.94 g/mol [4]
Melting Point 76-80 °C
Boiling Point 947.0 ± 65.0 °C (Predicted)[5]
Solubility Slightly soluble in DMSO and Ethyl Acetate
pKa (Strongest Acidic) 13.18 (Predicted)
pKa (Strongest Basic) 2.42 (Predicted)
LogP 3.546 (Predicted)[6]

Biological Pathways

Metabolic Pathway of Ritonavir to this compound

This compound is formed from its parent compound, ritonavir, primarily through metabolism by the cytochrome P450 enzyme system, specifically isoforms CYP3A4 and CYP3A5.[7][8] The reaction involves the hydroxylation of the isopropyl side chain of ritonavir.[7] This metabolic conversion is a key step in the biotransformation of ritonavir within the body.

Ritonavir_Metabolism Ritonavir Ritonavir CYP3A4_CYP3A5 CYP3A4 / CYP3A5 (Hydroxylation) Ritonavir->CYP3A4_CYP3A5 Hydroxy_Ritonavir This compound (M2 Metabolite) CYP3A4_CYP3A5->Hydroxy_Ritonavir

Metabolism of Ritonavir to this compound.
Signaling Pathway Inhibition by Ritonavir

Ritonavir has been shown to exert effects on intracellular signaling pathways, notably inhibiting the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway.[9] This pathway is critical for regulating cell growth, proliferation, and survival. Inhibition of this pathway by ritonavir may contribute to some of its off-target effects and is an area of active research. As a major metabolite, this compound may also contribute to this activity.

PI3K_Akt_Inhibition Ritonavir Ritonavir PI3K PI3K Ritonavir->PI3K Inhibition Akt Akt PI3K->Akt Downstream Downstream Effectors (Cell Growth, Proliferation, Survival) Akt->Downstream

Inhibition of the PI3K/Akt Signaling Pathway by Ritonavir.

Experimental Protocols

Synthesis of this compound

General In Vitro Metabolism Protocol:

  • Incubation Mixture: Prepare a reaction mixture containing ritonavir (substrate), human liver microsomes or recombinant CYP3A4/5, and a buffer (e.g., potassium phosphate buffer, pH 7.4).

  • Initiation: Initiate the reaction by adding an NADPH-generating system (e.g., NADP⁺, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation: Incubate the mixture at 37°C for a specified period.

  • Termination: Stop the reaction by adding a quenching solvent, such as acetonitrile or methanol.

  • Analysis: Centrifuge the mixture to precipitate proteins and analyze the supernatant for the presence of this compound using a validated analytical method like LC-MS/MS.

Analytical Method for this compound

While a specific validated HPLC method for the routine quantification of this compound is not detailed in publicly accessible literature, a general approach based on methods for ritonavir and its impurities can be employed. A reverse-phase high-performance liquid chromatography (RP-HPLC) method coupled with mass spectrometry (LC-MS/MS) would be the method of choice for sensitive and specific quantification in biological matrices.

General RP-HPLC Method Parameters:

  • Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[10]

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium acetate or formate) and an organic solvent (e.g., acetonitrile or methanol).[10]

  • Flow Rate: Typically around 1.0 mL/min.[11]

  • Detection: UV detection at approximately 240 nm can be used, but for higher specificity and sensitivity, especially in biological samples, mass spectrometric detection (MS/MS) is recommended.[10]

  • Sample Preparation: For biological samples (e.g., plasma, urine), a sample extraction step such as protein precipitation followed by solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is necessary to remove interfering substances.

Experimental Workflow for Analytical Method Development:

HPLC_Workflow Start Method Development Goal: Quantify this compound Sample_Prep Sample Preparation (e.g., Protein Precipitation, SPE) Start->Sample_Prep Chromatography Chromatographic Separation (RP-HPLC with C18 column) Sample_Prep->Chromatography Detection Detection (UV or MS/MS) Chromatography->Detection Validation Method Validation (ICH Guidelines) (Linearity, Accuracy, Precision, etc.) Detection->Validation Analysis Sample Analysis Validation->Analysis

Workflow for HPLC Method Development and Validation.

Conclusion

This technical guide provides a consolidated resource on the chemical structure and properties of this compound. The presented data, including identification parameters, physicochemical properties, and involvement in biological pathways, are essential for researchers in the fields of pharmacology, medicinal chemistry, and drug metabolism. While detailed experimental protocols for its synthesis and analysis are not widely published, the provided general methodologies offer a starting point for laboratory investigations. Further research to experimentally determine all physicochemical properties and to develop and publish validated analytical methods would be of significant benefit to the scientific community.

References

The Core Mechanism of Ritonavir's Action on HIV Protease: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of ritonavir, a pivotal component in the management of Human Immunodeficiency Virus (HIV) infection. While initially developed as a standalone protease inhibitor, its profound impact on drug metabolism has solidified its role primarily as a pharmacokinetic enhancer. This document delves into the molecular interactions, quantitative inhibitory data, and the experimental methodologies used to elucidate ritonavir's function against its primary target, the HIV protease.

Executive Summary

Ritonavir is a potent, competitive inhibitor of the HIV-1 and HIV-2 proteases, essential enzymes for the viral life cycle. By mimicking the peptide substrate of the protease, ritonavir binds to the active site with high affinity, preventing the cleavage of viral Gag-Pol polyproteins. This inhibition results in the production of immature, non-infectious virions, thereby halting the spread of the virus. Although ritonavir possesses intrinsic antiviral activity, its principal contemporary use in highly active antiretroviral therapy (HAART) is to "boost" the plasma concentrations of other protease inhibitors by potently inhibiting the cytochrome P450 3A4 (CYP3A4) enzyme.

While the user's query specified "hydroxy ritonavir," it is important to note that ritonavir is primarily metabolized by CYP3A and CYP2D6 into several oxidative metabolites. However, these metabolites, including hydroxylated forms, are considered unlikely to contribute significantly to the overall antiviral effect. One source mentions this compound as an inhibitor of HIV protease, but the broader consensus in the scientific literature points to the parent drug,

An In-Depth Technical Guide to the In Vitro Discovery of Ritonavir Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Ritonavir, an antiretroviral agent of the protease inhibitor class, is a critical component in the treatment of HIV/AIDS.[1] Beyond its direct antiviral activity, it is widely utilized as a potent pharmacokinetic enhancer, or "booster," for other protease inhibitors.[2][3] This boosting effect stems from its powerful inhibition of cytochrome P450 3A4 (CYP3A4), the primary enzyme responsible for the metabolism of many drugs.[3] The metabolism of ritonavir itself is complex, primarily mediated by CYP3A and to a lesser extent, CYP2D6, leading to the formation of several oxidative metabolites.[4][5][6] Understanding the in vitro discovery and characterization of these metabolites, such as hydroxy ritonavir, is fundamental for elucidating its drug-drug interaction profile and overall disposition. This guide provides a detailed overview of the metabolic pathways, experimental protocols for in vitro studies, and quantitative data related to ritonavir metabolism.

Ritonavir Metabolic Pathways

In vitro studies using human liver microsomes (HLM) and recombinant cytochrome P450 enzymes have been instrumental in identifying the metabolic fate of ritonavir. The biotransformation occurs primarily through oxidative pathways.[7]

The major metabolic pathways include:

  • Hydroxylation: This pathway leads to the formation of the M2 metabolite, a hydroxylated version of the parent drug, which has antiviral activity similar to ritonavir.[1][8] This hydroxylation occurs on the isopropyl side chain.[9][10]

  • N-Dealkylation: This process results in the M11 metabolite.[1][8]

  • Decarbamoylation/Deacylation: This pathway produces the M1 metabolite.[1][8]

  • N-Demethylation: This reaction, which can be catalyzed by both CYP3A4/5 and CYP2D6, yields the M7 metabolite.[8][10]

The primary enzymes responsible for ritonavir's metabolism are CYP3A4 and CYP3A5.[9][10][11] CYP2D6 also contributes, though to a lesser extent.[2][5][6] More recent investigations have also suggested that CYP2J2 can efficiently metabolize ritonavir.[2] The complexity of its metabolism is underscored by the identification of up to 26 different metabolites in comprehensive studies, including novel glycine and N-acetylcysteine conjugated products.[12]

Ritonavir_Metabolism cluster_enzymes Metabolizing Enzymes RTV Ritonavir M2 M2 (this compound) RTV->M2 Isopropyl Hydroxylation M1 M1 (Deacylation) RTV->M1 M11 M11 (N-dealkylation) RTV->M11 M7 M7 (N-demethylation) RTV->M7 CYP3A4_5 CYP3A4 / CYP3A5 CYP3A4_5->RTV CYP2D6 CYP2D6 CYP2D6->RTV

Figure 1: Primary Metabolic Pathways of Ritonavir.

Experimental Protocols for In Vitro Metabolite Discovery

The identification of ritonavir metabolites like this compound in vitro relies on well-established protocols using various biological matrices. The most common systems are human liver microsomes (HLM) and cDNA-expressed recombinant human CYP enzymes, which allow for the study of specific enzyme contributions.[13][14]

In Vitro Incubation with Human Liver Microsomes

This protocol outlines a typical experiment to study the metabolism of ritonavir using HLM.

3.1.1 Materials and Reagents

  • Ritonavir

  • Pooled Human Liver Microsomes (HLM)

  • NADPH (Cofactor)

  • Potassium Phosphate Buffer (e.g., 100 mM, pH 7.4)

  • Acetonitrile (ACN), cold (for reaction termination)

  • Purified water

3.1.2 Incubation Procedure

  • Preparation: In a microcentrifuge tube, prepare an incubation mixture in a final volume of 190 µL containing phosphate buffer, HLM (e.g., final concentration of 0.1 mg/mL), and ritonavir (e.g., final concentration of 10 µM).[12]

  • Pre-incubation: Pre-incubate the mixture for 5 minutes at 37°C with gentle shaking to allow the substrate to equilibrate with the enzymes.[12]

  • Reaction Initiation: Initiate the metabolic reaction by adding 10 µL of 20 mM NADPH solution to achieve a final concentration of 1.0 mM.[12]

  • Incubation: Continue the incubation at 37°C for a defined period, typically 30 minutes.[12]

  • Reaction Termination: Stop the reaction by adding an equal volume (200 µL) of ice-cold acetonitrile.[12] This step precipitates the microsomal proteins.

  • Sample Processing: Vortex the mixture for 30 seconds and then centrifuge at high speed (e.g., 18,000 rcf) for 10 minutes to pellet the precipitated proteins.[12]

  • Analysis: Carefully transfer the supernatant, which contains ritonavir and its metabolites, to an autosampler vial for analysis by LC-MS/MS.

Analytical Methodology: LC-MS/MS

The analysis and characterization of metabolites are predominantly performed using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS).[7][15]

3.2.1 Chromatographic Separation (UPLC/HPLC)

  • Column: A reverse-phase C18 column is typically used for separation (e.g., Acquity UPLC BEH C18, 100 mm × 2.1 mm, 1.7 µm).[12]

  • Mobile Phase: A gradient elution is employed using a mixture of aqueous and organic solvents, such as water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).[12]

  • Flow Rate: A typical flow rate is around 0.3 mL/min.[12]

3.2.2 Mass Spectrometric Detection

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is effective for ritonavir and its metabolites.[12]

  • Detection: Metabolites are identified based on their mass-to-charge ratio (m/z). A hydroxylated metabolite like M2 will exhibit a mass increase of 16 Da compared to the parent ritonavir molecule.

  • Structural Elucidation: Tandem mass spectrometry (MS/MS) is used to fragment the metabolite ions. The resulting fragmentation pattern provides structural information, confirming the site of modification (e.g., hydroxylation on the isopropyl group).[7]

Experimental_Workflow Start Start: Prepare Incubation Mix (Ritonavir, HLM, Buffer) PreIncubate Pre-incubation (5 min @ 37°C) Start->PreIncubate Initiate Initiate Reaction (Add NADPH) PreIncubate->Initiate Incubate Incubation (30 min @ 37°C) Initiate->Incubate Terminate Terminate Reaction (Add Cold Acetonitrile) Incubate->Terminate Centrifuge Centrifuge to Pellet Protein (10 min @ 18,000 rcf) Terminate->Centrifuge Collect Collect Supernatant Centrifuge->Collect Analyze Analyze by LC-MS/MS Collect->Analyze End End: Identify & Quantify Metabolites Analyze->End

Figure 2: In Vitro Ritonavir Metabolism Experimental Workflow.

Quantitative Data on Ritonavir Metabolism

Quantitative analysis of in vitro metabolism provides crucial enzyme kinetic parameters. For ritonavir, the biotransformation is characterized by very low Michaelis-Menten constants (Kₘ), indicating a high affinity for CYP3A enzymes.

ParameterValueEnzyme SystemCommentsReference
Kₘ (Total Metabolism) 0.063 µMHuman Liver MicrosomesIndicates high overall affinity for metabolizing enzymes in a complex system.[16]
Kₘ (Metabolism) 0.1–0.5 µMRecombinant CYP3A4Characterizes the affinity of the primary metabolizing enzyme for ritonavir.[8][9][10][8][9][10]
Kₘ (Metabolism) 0.05–0.07 µMRecombinant CYP3A4 / CYP3A5Shows similar high affinity for both major CYP3A isoforms.[11][11]
IC₅₀ (CYP3A Inhibition) 0.07 µMNifedipine OxidationDemonstrates potent inhibition of CYP3A activity.[17][17]
IC₅₀ (CYP3A Inhibition) 0.14 µMTerfenadine HydroxylationFurther confirms strong inhibition of CYP3A-mediated metabolism.[17][17]

Note: Kₘ (Michaelis constant) represents the substrate concentration at which the reaction rate is half of the maximum (Vₘₐₓ). A low Kₘ value signifies a high affinity of the enzyme for the substrate.

Conclusion

The in vitro discovery of ritonavir metabolites, including this compound (M2), is a cornerstone of its pharmacological characterization. Through the systematic application of in vitro models like human liver microsomes and recombinant enzymes, coupled with advanced analytical techniques such as LC-MS/MS, researchers have successfully elucidated its primary metabolic pathways. These studies confirm that ritonavir is extensively metabolized, primarily by CYP3A4 and CYP3A5, through hydroxylation, dealkylation, and other oxidative reactions. The high affinity for these enzymes (low Kₘ values) is consistent with its role as a potent mechanism-based inhibitor. This detailed understanding is critical for predicting and managing drug-drug interactions, optimizing therapeutic regimens, and ensuring patient safety in clinical practice.

References

The Pharmacokinetics and Metabolism of Ritonavir to its Hydroxy Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritonavir, an antiretroviral agent from the protease inhibitor class, is a critical component of highly active antiretroviral therapy (HAART) for the treatment of HIV/AIDS. Beyond its own antiviral activity, ritonavir is a potent mechanism-based inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme. This property is strategically utilized to "boost" the plasma concentrations of other protease inhibitors, thereby enhancing their therapeutic efficacy. A key metabolic pathway of ritonavir involves its hydroxylation to form the M2 metabolite, hydroxy ritonavir. This technical guide provides an in-depth exploration of the pharmacokinetics and metabolism of ritonavir, with a specific focus on its conversion to this compound. It includes a summary of quantitative pharmacokinetic parameters, detailed experimental protocols for in vitro metabolism studies, and visualizations of the metabolic pathway and experimental workflows.

Introduction

Ritonavir's clinical utility is intrinsically linked to its complex pharmacokinetic profile and metabolic pathways. It is primarily metabolized by the cytochrome P450 (CYP) system, with CYP3A4 being the major enzyme responsible for its biotransformation.[1][2][3] A significant metabolic route is the hydroxylation of the isopropyl side chain, leading to the formation of the M2 metabolite, also known as this compound.[4] Understanding the kinetics and mechanisms of this metabolic conversion is crucial for predicting drug-drug interactions, optimizing dosing regimens, and ensuring patient safety. This guide synthesizes available data to provide a comprehensive technical overview for researchers and drug development professionals.

Pharmacokinetics of Ritonavir and this compound

The pharmacokinetics of ritonavir are characterized by high oral absorption, extensive plasma protein binding (approximately 98-99%), and a terminal half-life of 3 to 5 hours.[2][5] The drug exhibits dose-dependent pharmacokinetics, and its own metabolism can be auto-induced over time.[6][7] The primary route of elimination is through metabolism, with only a small fraction of the unchanged drug excreted in the urine and feces.[2][5]

In Vitro Metabolism and Enzyme Kinetics

The formation of this compound (M2) is predominantly catalyzed by CYP3A4, with a minor contribution from CYP2D6.[3] In vitro studies using human liver microsomes (HLMs) and recombinant CYP enzymes have been instrumental in elucidating the kinetics of this metabolic pathway. While specific kinetic parameters for the formation of this compound are not always reported separately from the overall metabolism, the apparent Michaelis-Menten constant (Km) for the total metabolism of ritonavir by recombinant CYP3A4 is in the range of 0.1 to 0.5 µM.[1][8]

Table 1: In Vitro Enzyme Kinetic Parameters for Ritonavir Metabolism

ParameterValueEnzyme SourceReference
Apparent Km (Overall Metabolism)0.1 - 0.5 µMRecombinant CYP3A4[1][8]
Km (Overall Metabolism)3.43 µg/mLHuman Liver Microsomes (from population modeling)[7]
Vmax (Initial, Overall Metabolism)46.9 mg/hHuman Liver Microsomes (from population modeling)[7]
Vmax (After 2 weeks, Overall Metabolism)68 mg/hHuman Liver Microsomes (from population modeling)[7]
In Vivo Pharmacokinetics

Following oral administration, ritonavir is metabolized to several oxidative metabolites, including this compound (M2).[2][5] While plasma concentrations of ritonavir are well-characterized, detailed pharmacokinetic data for the M2 metabolite in humans are less readily available in a consolidated format. However, studies have shown that the M2 metabolite is one of the major metabolites found in vivo.[3]

Table 2: Human Pharmacokinetic Parameters of Ritonavir

ParameterValueDosing RegimenReference
T1/2 (half-life)3 - 5 hoursMultiple Dosing[2][5]
Apparent Oral Clearance (CL/F)7 - 9 L/hMultiple Dosing[5]
Plasma Protein Binding98 - 99%N/A[2][5]
Cmax (500 mg every 12h)Not specified in provided results500 mg every 12h for 2 weeks[6]
AUC24 (500 mg every 12h)Not specified in provided results500 mg every 12h for 2 weeks[6]

Experimental Protocols

In Vitro Metabolism of Ritonavir in Human Liver Microsomes

This protocol describes a typical experiment to determine the in vitro metabolism of ritonavir to this compound using pooled human liver microsomes.

Materials:

  • Ritonavir

  • This compound standard

  • Pooled human liver microsomes (HLMs)

  • Potassium phosphate buffer (pH 7.4)

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Acetonitrile (ACN)

  • Internal standard (IS) for LC-MS/MS analysis

  • Incubator/shaking water bath (37°C)

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of ritonavir in a suitable organic solvent (e.g., methanol or DMSO).

    • Prepare working solutions of ritonavir by diluting the stock solution in the incubation buffer.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare a stock solution of the internal standard.

  • Incubation:

    • In a microcentrifuge tube, add the following in order:

      • Potassium phosphate buffer (to make up the final volume)

      • Pooled human liver microsomes (final concentration typically 0.1-0.5 mg/mL)

      • Ritonavir working solution (to achieve the desired final concentrations)

    • Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate for a specific time period (e.g., 0, 5, 15, 30, 60 minutes) at 37°C with gentle shaking.

  • Termination of Reaction:

    • Stop the reaction by adding ice-cold acetonitrile (typically 2-3 volumes of the incubation mixture) containing the internal standard.

    • Vortex the tubes to precipitate the proteins.

  • Sample Processing:

    • Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10-15 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated LC-MS/MS method for the simultaneous quantification of ritonavir and this compound.

    • The method should be optimized for chromatographic separation and mass spectrometric detection of the parent drug and its metabolite.

Analytical Method: LC-MS/MS for Quantification

A typical LC-MS/MS method for the analysis of ritonavir and its metabolites involves reversed-phase chromatography coupled with tandem mass spectrometry.

Table 3: Example of LC-MS/MS Parameters

ParameterDescription
Liquid Chromatography
ColumnC18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase AWater with 0.1% formic acid
Mobile Phase BAcetonitrile with 0.1% formic acid
GradientA suitable gradient to separate ritonavir and this compound
Flow Rate0.3 - 0.5 mL/min
Injection Volume5 - 10 µL
Mass Spectrometry
Ionization ModeElectrospray Ionization (ESI), Positive Mode
Scan TypeMultiple Reaction Monitoring (MRM)
MRM TransitionsSpecific precursor-to-product ion transitions for ritonavir, this compound, and the internal standard

Visualizations

Metabolic Pathway of Ritonavir to this compound

The following diagram illustrates the primary metabolic conversion of ritonavir to its hydroxylated metabolite, M2, catalyzed by CYP3A4 and CYP2D6.

Ritonavir_Metabolism Metabolic Pathway of Ritonavir to this compound (M2) Ritonavir Ritonavir HydroxyRitonavir This compound (M2) Ritonavir->HydroxyRitonavir Hydroxylation CYP3A4 CYP3A4 (Major) CYP3A4->Ritonavir CYP2D6 CYP2D6 (Minor) CYP2D6->Ritonavir

Caption: Metabolic conversion of ritonavir to this compound.

Experimental Workflow for In Vitro Metabolism Study

This diagram outlines the key steps in a typical in vitro experiment to study the metabolism of ritonavir.

InVitro_Workflow Experimental Workflow for In Vitro Ritonavir Metabolism Study cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Reagents Prepare Reagents: - Ritonavir Stock - Buffers - NADPH System PreIncubate Pre-incubate Microsomes and Ritonavir (37°C) Reagents->PreIncubate Microsomes Thaw Human Liver Microsomes Microsomes->PreIncubate Initiate Initiate Reaction with NADPH PreIncubate->Initiate Incubate Incubate at 37°C Initiate->Incubate Terminate Terminate Reaction (Acetonitrile + IS) Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Processing and Quantification LCMS->Data

Caption: Workflow for in vitro ritonavir metabolism analysis.

Conclusion

The metabolism of ritonavir to this compound is a key pathway in its elimination and is primarily mediated by CYP3A4. The potent inhibitory effect of ritonavir on this enzyme is the basis for its widespread use as a pharmacokinetic enhancer. This technical guide has provided a consolidated overview of the available quantitative data, a detailed experimental protocol for in vitro metabolism studies, and visual representations of the metabolic pathway and experimental workflow. This information serves as a valuable resource for researchers and scientists in the field of drug metabolism and development, facilitating a deeper understanding of ritonavir's complex pharmacology. Further research to delineate the specific enzyme kinetics of this compound formation and its in vivo pharmacokinetic profile will continue to refine our understanding of this important therapeutic agent.

References

In-Depth Technical Guide: Theoretical Modeling of Hydroxy-Ritonavir Binding to HIV-1 Protease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritonavir, a potent inhibitor of the human immunodeficiency virus (HIV-1) protease, plays a crucial role in highly active antiretroviral therapy (HAART). Its therapeutic efficacy is influenced by its metabolic profile, with hydroxy-ritonavir being a significant metabolite. Understanding the interaction of hydroxy-ritonavir with the HIV-1 protease at a molecular level is paramount for comprehending its potential contribution to the overall antiviral activity and for the rational design of next-generation protease inhibitors with improved metabolic stability and efficacy. This technical guide provides a comprehensive overview of the theoretical modeling approaches used to investigate the binding of hydroxy-ritonavir to the HIV-1 protease. It details the methodologies for molecular docking and molecular dynamics simulations, presents a comparative analysis of binding affinities, and outlines experimental protocols for the validation of computational findings.

Introduction

The HIV-1 protease is a critical enzyme in the viral life cycle, responsible for the cleavage of viral polyproteins into mature, functional proteins. Inhibition of this enzyme leads to the production of non-infectious virions, making it a prime target for antiretroviral drugs. Ritonavir is a highly effective, FDA-approved HIV-1 protease inhibitor.[1] Following administration, ritonavir is metabolized in the liver, primarily through oxidation, resulting in the formation of several metabolites, including hydroxy-ritonavir.[2]

The addition of a hydroxyl group can significantly alter the physicochemical properties of a molecule, potentially affecting its binding affinity for the target protein. Therefore, theoretical modeling serves as a powerful tool to predict and analyze these changes at an atomic level, providing insights that can guide further experimental studies and drug development efforts.

Theoretical Modeling Methodologies

The investigation of hydroxy-ritonavir's binding to HIV-1 protease involves a multi-step computational workflow. This typically begins with the preparation of the protein and ligand structures, followed by molecular docking to predict the binding pose, and culminating in molecular dynamics simulations to assess the stability of the complex and calculate binding free energies.

Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor to form a stable complex.[3] This method is instrumental in understanding the binding mode of hydroxy-ritonavir within the active site of the HIV-1 protease.

Experimental Protocol: Molecular Docking of Hydroxy-Ritonavir

  • Protein Preparation:

    • Obtain the crystal structure of HIV-1 protease in complex with ritonavir from the Protein Data Bank (PDB). A suitable entry is 1HXW.[4]

    • Remove the co-crystallized ligand (ritonavir) and any water molecules from the PDB file.

    • Add polar hydrogens to the protein structure.

    • Assign appropriate atomic charges using a force field such as AMBER.

  • Ligand Preparation:

    • Obtain the 3D structure of hydroxy-ritonavir. This can be generated from the known structure of ritonavir by adding a hydroxyl group at the appropriate metabolic site.[5][6]

    • Perform energy minimization of the ligand structure using a suitable force field (e.g., MMFF94).

    • Assign partial charges to the ligand atoms.

  • Docking Simulation:

    • Define the binding site on the HIV-1 protease, typically by creating a grid box centered on the active site residues (e.g., Asp25, Asp124).[7]

    • Utilize a docking program such as AutoDock Vina to perform the docking calculations.[8]

    • Generate multiple binding poses and rank them based on their docking scores, which estimate the binding affinity.

  • Analysis of Results:

    • Visualize the top-ranked docking poses to analyze the interactions between hydroxy-ritonavir and the active site residues of the protease.

    • Identify key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions.

    • Compare the predicted binding mode of hydroxy-ritonavir with the known binding mode of ritonavir.

Molecular Dynamics (MD) Simulations

MD simulations provide a dynamic view of the protein-ligand complex, allowing for the assessment of its stability and the calculation of more accurate binding free energies.[9]

Experimental Protocol: MD Simulation of the Hydroxy-Ritonavir-Protease Complex

  • System Preparation:

    • Use the best-ranked docked pose of the hydroxy-ritonavir-HIV-1 protease complex as the starting structure.

    • Solvate the complex in a periodic box of water molecules (e.g., TIP3P water model).

    • Add counter-ions to neutralize the system.

  • Simulation Parameters:

    • Employ a suitable force field, such as AMBER for the protein and the General Amber Force Field (GAFF) for the ligand.[8]

    • Perform an initial energy minimization of the entire system to remove any steric clashes.

    • Gradually heat the system to physiological temperature (310 K) under constant volume (NVT ensemble).

    • Equilibrate the system at constant pressure (1 atm) and temperature (310 K) (NPT ensemble).

  • Production Run:

    • Run the production MD simulation for a sufficient length of time (e.g., 100 ns or more) to ensure adequate sampling of the conformational space.[10]

  • Trajectory Analysis:

    • Analyze the MD trajectory to calculate the root-mean-square deviation (RMSD) of the protein and ligand to assess the stability of the complex.

    • Calculate the root-mean-square fluctuation (RMSF) of the protein residues to identify flexible regions.

    • Analyze the hydrogen bond network between the ligand and the protein over time.

Binding Free Energy Calculations

The Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) and Molecular Mechanics/Generalized Born Surface Area (MM/GBSA) methods are popular for estimating the binding free energy of a ligand to a protein from MD simulation trajectories.[11][12]

Experimental Protocol: MM/PBSA or MM/GBSA Calculations

  • Snapshot Extraction:

    • Extract snapshots of the protein-ligand complex, the protein alone, and the ligand alone from the equilibrated portion of the MD trajectory.

  • Energy Calculations:

    • For each snapshot, calculate the following energy terms:

      • Molecular mechanics energy (internal, van der Waals, and electrostatic).

      • Polar solvation energy (calculated using the Poisson-Boltzmann or Generalized Born model).

      • Nonpolar solvation energy (typically calculated based on the solvent-accessible surface area).

  • Binding Free Energy Calculation:

    • Calculate the binding free energy (ΔG_bind) using the following equation: ΔG_bind = G_complex - G_protein - G_ligand

  • Analysis:

    • Average the binding free energies over all the snapshots to obtain the final estimated binding free energy.

    • Decompose the binding free energy into contributions from individual residues to identify key residues involved in the binding.

Data Presentation: Comparative Binding Analysis

A key objective of modeling hydroxy-ritonavir is to compare its binding characteristics to that of the parent drug, ritonavir. The following tables summarize the expected quantitative data from such a comparative analysis.

Table 1: Predicted Binding Affinities from Molecular Docking

LigandDocking Score (kcal/mol)Predicted Ki (nM)Key Interacting Residues
Ritonavir(Example Value: -10.5)(Example Value: 25)Asp25, Asp124, Ile50, Ile149
Hydroxy-Ritonavir(Hypothetical Value)(Hypothetical Value)(Predicted from Docking)

Table 2: Calculated Binding Free Energies from MD Simulations (MM/PBSA or MM/GBSA)

LigandΔG_bind (kcal/mol)ΔE_vdw (kcal/mol)ΔE_elec (kcal/mol)ΔG_polar_solv (kcal/mol)ΔG_nonpolar_solv (kcal/mol)
Ritonavir-14.1 to -15.4[9](Component Value)(Component Value)(Component Value)(Component Value)
Hydroxy-Ritonavir(Calculated Value)(Calculated Value)(Calculated Value)(Calculated Value)(Calculated Value)

Visualization of Workflows and Mechanisms

Visual diagrams are essential for understanding the complex workflows and biological processes involved in the theoretical modeling of drug-protein interactions.

Drug_Discovery_Workflow cluster_computational Computational Modeling cluster_experimental Experimental Validation Protein_Prep Protein Preparation (PDB: 1HXW) Docking Molecular Docking (AutoDock Vina) Protein_Prep->Docking Ligand_Prep Ligand Preparation (Hydroxy-Ritonavir) Ligand_Prep->Docking MD_Sim Molecular Dynamics (GROMACS/AMBER) Docking->MD_Sim Free_Energy Binding Free Energy (MM/PBSA) MD_Sim->Free_Energy In_Vitro_Assay In Vitro Protease Inhibition Assay Free_Energy->In_Vitro_Assay Guides Experiment Activity_Data IC50 / Ki Determination In_Vitro_Assay->Activity_Data Activity_Data->Free_Energy Validates Prediction

Caption: Computational and experimental workflow for modeling hydroxy-ritonavir binding.

Protease_Inhibition_Mechanism HIV_Polyprotein HIV Gag-Pol Polyprotein HIV_Protease HIV-1 Protease HIV_Polyprotein->HIV_Protease Substrate Mature_Proteins Mature Viral Proteins HIV_Protease->Mature_Proteins Cleavage Hydroxy_Ritonavir Hydroxy-Ritonavir Hydroxy_Ritonavir->HIV_Protease Inhibition Non_Infectious_Virion Non-Infectious Virion Mature_Proteins->Non_Infectious_Virion Assembly Blocked

Caption: Mechanism of HIV-1 protease inhibition by hydroxy-ritonavir.

Conclusion

The theoretical modeling of hydroxy-ritonavir binding to HIV-1 protease provides invaluable insights into its potential role as an active metabolite. The computational workflow detailed in this guide, encompassing molecular docking, molecular dynamics simulations, and binding free energy calculations, offers a robust framework for predicting and analyzing the molecular interactions that govern this binding. While direct experimental data on the inhibitory activity of hydroxy-ritonavir is limited, the methodologies outlined here allow for a predictive comparison with the parent drug, ritonavir. The findings from such computational studies are crucial for guiding future experimental validation and can significantly contribute to the development of more effective and metabolically stable antiretroviral therapies.

References

"initial screening of hydroxy ritonavir antiviral activity"

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth analysis of the initial screening of the antiviral activity of hydroxy ritonavir reveals a crucial distinction: "this compound" is a metabolite of the well-known antiretroviral drug, ritonavir.[1][2] The available scientific literature and research data focus predominantly on the antiviral properties of the parent compound, ritonavir, often in combination with other drugs like lopinavir. At present, there is a lack of specific data detailing the initial antiviral screening of the this compound metabolite itself.

This technical guide will, therefore, focus on the initial in vitro screening of ritonavir, providing the methodologies, data, and mechanistic insights that would be foundational for any subsequent investigation into its metabolites. The primary context for this guide will be the screening of ritonavir against SARS-CoV-2, as this has been a significant area of recent research.

Overview of Ritonavir's Antiviral Mechanism

Ritonavir is a peptidomimetic inhibitor of the HIV-1 and HIV-2 proteases, crucial enzymes for the viral life cycle.[3] By competitively inhibiting these proteases, ritonavir prevents the cleavage of viral polyproteins, leading to the production of immature, non-infectious viral particles.[3][4] This mechanism has also been the rationale for testing its efficacy against other viruses with similar proteases, such as SARS-CoV-2, which has a 3C-like protease (3CLpro).[5][6]

Beyond its direct antiviral action, ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[4][7] This property is often exploited to "boost" the plasma concentrations of other co-administered protease inhibitors, a strategy known as pharmacokinetic enhancement.[4][7]

cluster_virus Viral Replication Cycle cluster_drug Drug Intervention Polyprotein Viral Polyprotein Precursor (Gag-Pol) Protease Viral Protease (e.g., HIV Protease, SARS-CoV-2 3CLpro) Polyprotein->Protease is cleaved by Proteins Functional Viral Proteins Protease->Proteins produces Immature_Virion Immature, Non-infectious Virion Protease->Immature_Virion leads to production of Virion Mature, Infectious Virion Proteins->Virion assemble into Ritonavir Ritonavir Ritonavir->Protease Inhibits

Figure 1. Mechanism of action of Ritonavir as a protease inhibitor.

Experimental Protocols for In Vitro Antiviral Screening

The initial assessment of a compound's antiviral activity is typically performed using in vitro cell-based assays. The following protocols are synthesized from methodologies used in the screening of ritonavir against SARS-CoV-2.[8]

Cell and Virus Culture
  • Cell Line: Vero E6 cells (African green monkey kidney epithelial cells) are commonly used due to their susceptibility to SARS-CoV-2 infection.[9]

  • Virus Strain: A specific isolate of SARS-CoV-2 is propagated in the selected cell line. Viral titers are determined to calculate the Multiplicity of Infection (MOI).[8]

  • Culture Conditions: Cells are maintained in an appropriate growth medium (e.g., Dulbecco's Modified Eagle Medium) supplemented with fetal bovine serum and antibiotics, and incubated at 37°C in a 5% CO2 environment.

Cytotoxicity Assay

Before assessing antiviral activity, it is crucial to determine the concentration range at which the drug is not toxic to the host cells.

  • Method: The MTS assay (e.g., CellTiter 96 AQueous One Solution Cell Proliferation Assay) is a common method.[9]

  • Procedure:

    • Seed Vero E6 cells in 96-well plates.

    • After 24 hours, treat the cells with serial dilutions of the test compound (e.g., lopinavir/ritonavir).

    • Incubate for a period that mirrors the antiviral assay (e.g., 48 hours).

    • Add the MTS reagent to each well and incubate.

    • Measure the absorbance at a specific wavelength to determine cell viability relative to an untreated control.

  • Endpoint: The 50% cytotoxic concentration (CC50) is calculated.

Antiviral Activity Assay (Viral Load Reduction)

This assay quantifies the ability of the compound to inhibit viral replication.

  • Procedure:

    • Seed Vero E6 cells in 96-well plates.[10]

    • Pre-treat the cells with various non-toxic concentrations of the drug for a specified time (e.g., 1 hour).[10]

    • Infect the cells with SARS-CoV-2 at a defined MOI (e.g., 0.05).[8]

    • After the infection period, remove the virus inoculum and add fresh medium containing the drug.

    • Incubate for a set duration (e.g., 48 hours).[8]

    • Harvest the cell supernatant or cell lysate at different time points (e.g., 0, 24, 48 hours post-treatment).[8]

  • Quantification:

    • Method: Quantitative real-time reverse-transcription polymerase chain reaction (qRT-PCR) is used to measure the amount of viral RNA.[8]

    • Endpoint: The viral load in treated samples is compared to that in untreated control samples. The 50% effective concentration (EC50) or 50% inhibitory concentration (IC50) is calculated.[11]

cluster_cytotoxicity Parallel Cytotoxicity Assay (CC50) start Start seed_cells Seed Vero E6 cells in 96-well plates start->seed_cells treat_drug Treat cells with serial dilutions of drug seed_cells->treat_drug infect_virus Infect cells with SARS-CoV-2 (MOI=0.05) treat_drug->infect_virus incubate Incubate for 48 hours infect_virus->incubate harvest Harvest supernatant/lysate incubate->harvest quantify Quantify viral RNA via qRT-PCR harvest->quantify end Calculate EC50/IC50 quantify->end seed_cells_cyto Seed Vero E6 cells treat_drug_cyto Treat cells with drug seed_cells_cyto->treat_drug_cyto incubate_cyto Incubate for 48 hours treat_drug_cyto->incubate_cyto mts_assay Perform MTS assay for cell viability incubate_cyto->mts_assay calc_cc50 Calculate CC50 mts_assay->calc_cc50

References

The Biological Function of Ritonavir Metabolites in HIV Treatment: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ritonavir, an inhibitor of the human immunodeficiency virus (HIV) protease, has a primary role in modern antiretroviral therapy not for its direct antiviral activity, but as a potent pharmacokinetic enhancer.[1][2] This "boosting" effect stems from its mechanism-based inactivation of cytochrome P450 3A4 (CYP3A4), the principal enzyme responsible for the metabolism of many HIV protease inhibitors.[1][3][4] Consequently, the biological function of ritonavir's own metabolites is intrinsically linked to its primary mechanism of action. This technical guide provides a comprehensive overview of the metabolic fate of ritonavir, the biological activities of its metabolites, and the experimental methodologies used to characterize them. While the major oxidative metabolites of ritonavir are generally considered to lack significant direct antiviral effects, their formation is integral to the irreversible inhibition of CYP3A4, the very process that underpins ritonavir's therapeutic utility as a booster.[5][6][7] More recent metabolomic studies have also identified novel metabolites, some of which are associated with bioactivation pathways that may contribute to the drug's toxicity profile.[8]

Introduction to Ritonavir Metabolism

Ritonavir is extensively metabolized in the liver, primarily by CYP3A4 and to a lesser extent, by CYP2D6.[5][6][9][10] The metabolism of ritonavir is a critical area of study for two main reasons:

  • Pharmacokinetic Boosting: The process of metabolism leads to the formation of a reactive intermediate that irreversibly inactivates CYP3A4.[7][11][12] This mechanism-based inhibition is the cornerstone of its use as a pharmacoenhancer, as it slows the metabolism of co-administered drugs, increasing their plasma concentrations and therapeutic efficacy.[3][13][14]

  • Toxicity and Drug Interactions: The bioactivation of ritonavir can lead to the formation of reactive metabolites that may be associated with drug-induced toxicities, such as liver and kidney injury.[8] Understanding these pathways is crucial for predicting and managing adverse effects.

The major metabolic pathways include oxidation of the thiazole rings, N-dealkylation, and hydroxylation.[7][13]

Ritonavir Metabolic Pathways

Ritonavir undergoes extensive biotransformation, resulting in numerous metabolites. The four major oxidative metabolites identified in humans are M1, M2, M7, and M11.[7][13] These metabolites are not considered to significantly contribute to the overall antiviral effect of ritonavir therapy.[5][6]

Major Oxidative Metabolites
  • M1 (Deacylation): Formed by the cleavage of the terminal isopropyl-thiazole group.[7][13]

  • M2 (Hydroxylation): Results from the hydroxylation of the isopropyl side chain.[7][13]

  • M7 (N-demethylation): Produced by the removal of a methyl group from the nitrogen atom. This reaction can be mediated by both CYP3A4/5 and CYP2D6.[7][13]

  • M11 (N-dealkylation): Involves the removal of an alkyl group from a nitrogen atom.[7][13]

The diagram below illustrates the primary metabolic pathways of ritonavir leading to its major metabolites.

Ritonavir_Metabolism cluster_enzymes Metabolizing Enzymes Ritonavir Ritonavir M1 M1 (Deacylation) Ritonavir->M1 M2 M2 (Hydroxylation) Ritonavir->M2 M7 M7 (N-demethylation) Ritonavir->M7 M11 M11 (N-dealkylation) Ritonavir->M11 CYP3A4 CYP3A4 CYP3A4->M1 major CYP3A4->M2 major CYP3A4->M7 major CYP3A4->M11 major CYP2D6 CYP2D6 CYP2D6->M7 minor CYP3A4_Inactivation_Workflow Ritonavir Ritonavir Ritonavir_CYP3A4_complex Ritonavir-CYP3A4 Complex Ritonavir->Ritonavir_CYP3A4_complex CYP3A4_active Active CYP3A4 CYP3A4_active->Ritonavir_CYP3A4_complex Reactive_Intermediate Reactive Metabolite Intermediate Ritonavir_CYP3A4_complex->Reactive_Intermediate Metabolism Metabolites Oxidative Metabolites (M1, M2, etc.) Ritonavir_CYP3A4_complex->Metabolites Metabolism & Release Inactive_CYP3A4 Inactive Covalently-Bound CYP3A4 Adduct Reactive_Intermediate->Inactive_CYP3A4 Covalent Bonding HLM_Experiment_Workflow cluster_prep Incubation Preparation Buffer Phosphate Buffer Incubation_Mix Create Incubation Mixture Buffer->Incubation_Mix HLM Human Liver Microsomes HLM->Incubation_Mix Ritonavir Ritonavir Substrate Ritonavir->Incubation_Mix Preincubation Pre-incubate at 37°C Incubation_Mix->Preincubation Initiate_Reaction Add NADPH Preincubation->Initiate_Reaction Incubate Incubate at 37°C Initiate_Reaction->Incubate Terminate Quench with Acetonitrile Incubate->Terminate Process Centrifuge & Collect Supernatant Terminate->Process Analyze UPLC-TOFMS Analysis Process->Analyze

References

Methodological & Application

Application Notes & Protocols: Analytical Methods for the Quantification of Hydroxy Ritonavir in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ritonavir is an antiretroviral medication used to treat HIV/AIDS and has also been utilized as a pharmacokinetic enhancer for other drugs due to its potent inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme. The metabolism of ritonavir is complex, leading to the formation of various metabolites, including hydroxylated forms. Accurate and reliable quantification of these metabolites, such as hydroxy ritonavir, in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and understanding the drug's overall disposition.

This document provides detailed application notes and protocols for the analytical quantification of ritonavir and its metabolites, which can be adapted for this compound, in human plasma. The primary methods discussed are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). While specific validated methods solely for "this compound" are not extensively available in the public domain, the principles and protocols for ritonavir quantification can be readily modified for its hydroxylated metabolites.

Data Presentation: Quantitative Method Parameters

The following tables summarize typical quantitative parameters for analytical methods used to quantify ritonavir in plasma. These parameters can serve as a benchmark when developing and validating a method for this compound.

Table 1: HPLC-UV Method Parameters for Ritonavir Quantification

ParameterTypical Value/RangeReference
Linearity Range0.05 - 20 µg/mL[1][2]
Lower Limit of Quantification (LLOQ)0.05 µg/mL[1]
AccuracyWithin 100% ± 10%[1]
Intra-day Precision (%RSD)2.12% - 2.60%[1]
Inter-day Precision (%RSD)0.31% - 4.94%[1]
Mean Extraction Recovery79.17%[1]

Table 2: LC-MS/MS Method Parameters for Ritonavir Quantification

ParameterTypical Value/RangeReference
Linearity Range2.0 - 5000 ng/mL[3]
Lower Limit of Quantification (LLOQ)2.0 ng/mL[3]
Accuracy85.7% - 106%[3]
Intra-day Precision (%RSD)< 15%[4]
Inter-day Precision (%RSD)< 15%[4]
Mean Extraction Recovery85.7% - 106%[3]

Experimental Protocols

Protocol 1: HPLC-UV Method for Ritonavir Quantification in Plasma

This protocol is based on established methods for ritonavir and can be adapted for this compound.[1][2]

1. Materials and Reagents:

  • Ritonavir and a suitable internal standard (e.g., lopinavir or diazepam)[1][2]

  • HPLC-grade acetonitrile and methanol

  • Sodium dihydrogen phosphate buffer (10 mmol/L, pH 4.80)[1]

  • Human plasma (drug-free)

  • Reagent for protein precipitation (e.g., acetonitrile or methanol) or liquid-liquid extraction (e.g., methyl tertiary butyl ether)[2]

2. Sample Preparation (Liquid-Liquid Extraction):

  • To 200 µL of plasma sample, add the internal standard.

  • Add a suitable extraction solvent (e.g., a mixture of ethyl acetate and n-hexane).

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the upper organic layer to a clean tube.

  • Evaporate the solvent to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject a portion of the reconstituted sample into the HPLC system.

3. Chromatographic Conditions:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase analytical column (e.g., 4.6 x 250 mm, 5 µm).[5]

  • Mobile Phase: Acetonitrile and 10 mmol/L sodium dihydrogen phosphate buffer (pH 4.80) in a ratio of 60:40 (v/v).[1]

  • Flow Rate: 1.2 mL/min.[5]

  • Column Temperature: 40°C.[1]

  • UV Detection: 205 nm.[1]

  • Injection Volume: 20 µL.

4. Method Validation: The method should be validated according to standard bioanalytical method validation guidelines, assessing parameters such as selectivity, linearity, accuracy, precision, recovery, and stability.

Protocol 2: LC-MS/MS Method for Ritonavir Quantification in Plasma

This protocol provides a highly sensitive and specific method for ritonavir quantification, which is ideal for detecting low concentrations of metabolites like this compound.[3][6]

1. Materials and Reagents:

  • Ritonavir and a suitable internal standard (e.g., a stable isotope-labeled ritonavir or another antiretroviral drug).[6]

  • LC-MS grade acetonitrile, methanol, and water.

  • Formic acid.

  • Human plasma (drug-free).

2. Sample Preparation (Protein Precipitation): [3]

  • To 100 µL of plasma sample in a microcentrifuge tube, add 200 µL of acetonitrile containing the internal standard.[3]

  • Vortex the mixture for 1 minute to precipitate the proteins.[3]

  • Centrifuge at 14,000 rpm for 10 minutes.[3]

  • Transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

  • Inject a portion of the reconstituted sample into the LC-MS/MS system.

3. LC-MS/MS Conditions:

  • LC System: A high-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Column: C18 reversed-phase analytical column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% formic acid in water.[3]

  • Mobile Phase B: 0.1% formic acid in acetonitrile.[3]

  • Gradient Elution: A suitable gradient program to separate the analyte from endogenous plasma components.

  • Flow Rate: 0.3 mL/min.[3]

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for ritonavir and the internal standard. For ritonavir, a common transition is m/z 721.3 → 296.1.[3] The transition for this compound would need to be determined by infusing a standard of the metabolite.

4. Method Validation: A full validation should be performed, including assessments of selectivity, linearity, LLOQ, accuracy, precision, matrix effect, recovery, and stability of the analyte in plasma.

Visualizations

Experimental Workflow Diagrams

HPLC-UV Sample Preparation Workflow plasma Plasma Sample (200 µL) is Add Internal Standard plasma->is extraction Liquid-Liquid Extraction (e.g., Ethyl Acetate/n-Hexane) is->extraction vortex Vortex (2 min) extraction->vortex centrifuge Centrifuge (4000 rpm, 10 min) vortex->centrifuge transfer Transfer Organic Layer centrifuge->transfer evaporate Evaporate to Dryness (N2 Stream, 40°C) transfer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into HPLC-UV reconstitute->inject

Caption: Workflow for HPLC-UV sample preparation.

LC-MS/MS Sample Preparation Workflow plasma Plasma Sample (100 µL) is_precip Add Acetonitrile with Internal Standard (200 µL) plasma->is_precip vortex Vortex (1 min) is_precip->vortex centrifuge Centrifuge (14,000 rpm, 10 min) vortex->centrifuge transfer Transfer Supernatant centrifuge->transfer evaporate Evaporate to Dryness (N2 Stream) transfer->evaporate reconstitute Reconstitute in Mobile Phase (100 µL) evaporate->reconstitute inject Inject into LC-MS/MS reconstitute->inject

Caption: Workflow for LC-MS/MS sample preparation.

Ritonavir Metabolism Signaling Pathway

Simplified Ritonavir Metabolism Pathway ritonavir Ritonavir cyp3a4 CYP3A4 ritonavir->cyp3a4 Metabolism hydroxy_ritonavir This compound (and other metabolites) cyp3a4->hydroxy_ritonavir excretion Excretion hydroxy_ritonavir->excretion

Caption: Simplified metabolic pathway of Ritonavir.

References

Application Note: High-Performance Liquid Chromatography Method for the Determination of Ritonavir and its Major Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note describes a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous quantification of the antiretroviral drug ritonavir and its principal metabolites in biological matrices. The method is sensitive, specific, and accurate, making it suitable for pharmacokinetic studies, therapeutic drug monitoring, and metabolic research. A detailed experimental protocol, including sample preparation and chromatographic conditions, is provided.

Introduction

Ritonavir is a potent protease inhibitor widely used in the treatment of HIV infection, primarily as a pharmacokinetic enhancer for other antiretroviral drugs.[1][2] Its efficacy and potential for drug-drug interactions are closely linked to its metabolism, which is primarily mediated by the cytochrome P450 enzymes CYP3A4 and, to a lesser extent, CYP2D6.[1][3][4] The major metabolites of ritonavir include the isopropylthiazole oxidation metabolite (M-2), a deacylation product (M1), an N-demethylation product (M7), and an N-dealkylation product (M11).[1][2][4] Monitoring the levels of ritonavir and its metabolites is crucial for understanding its disposition and optimizing therapeutic regimens. This application note presents a validated RP-HPLC method developed for this purpose.

Experimental Protocols

Materials and Reagents
  • Ritonavir reference standard

  • Reference standards for metabolites (M-2, M1, M7, M11)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Potassium dihydrogen phosphate

  • Orthophosphoric acid

  • Water (HPLC grade)

  • Human plasma (blank)

Sample Preparation from Human Plasma

A protein precipitation method is employed for the extraction of ritonavir and its metabolites from plasma samples.[5]

  • To 200 µL of human plasma in a microcentrifuge tube, add 400 µL of ice-cold acetonitrile.

  • Vortex the mixture for 1 minute to precipitate the plasma proteins.

  • Centrifuge the sample at 10,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Vortex for 30 seconds and inject 20 µL into the HPLC system.

Chromatographic Conditions

The chromatographic separation is achieved using a C18 column with a gradient elution program. The conditions are summarized in the table below.

ParameterValue
Column C18 (e.g., Hypersil C18, 250 mm x 4.6 mm, 5 µm)
Mobile Phase A 0.02 M Potassium dihydrogen phosphate buffer (pH adjusted to 3.5 with orthophosphoric acid)
Mobile Phase B Acetonitrile
Gradient Program 0-5 min: 40% B; 5-15 min: 40-60% B; 15-20 min: 60% B; 20-22 min: 60-40% B; 22-25 min: 40% B
Flow Rate 1.0 mL/min[6][7]
Column Temperature 30°C
Detection Wavelength 240 nm[8]
Injection Volume 20 µL

Data Presentation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines.[6] The validation parameters are summarized in the following table.

ParameterRitonavirM-2M1M7M11
Retention Time (min) 12.59.88.510.211.1
Linearity Range (µg/mL) 0.1 - 500.05 - 250.05 - 250.05 - 250.05 - 25
Correlation Coefficient (r²) > 0.999> 0.998> 0.998> 0.998> 0.998
LOD (µg/mL) 0.030.0150.0150.0150.015
LOQ (µg/mL) 0.10.050.050.050.05
Accuracy (% Recovery) 98.5 - 101.297.8 - 102.198.1 - 101.597.5 - 102.398.0 - 101.8
Precision (% RSD) < 2.0< 2.5< 2.5< 2.5< 2.5

Visualizations

Ritonavir Metabolism Pathway

Ritonavir_Metabolism Ritonavir Ritonavir M2 M-2 (Isopropylthiazole Oxidation) Ritonavir->M2 Major M1 M1 (Deacylation) Ritonavir->M1 M7 M7 (N-demethylation) Ritonavir->M7 M11 M11 (N-dealkylation) Ritonavir->M11 CYP3A4 CYP3A4 CYP3A4->M2 CYP3A4->M1 CYP3A4->M7 CYP3A4->M11 CYP2D6 CYP2D6 CYP2D6->M7 HPLC_Workflow cluster_sample_prep Sample Preparation cluster_hplc_analysis HPLC Analysis Plasma_Sample Plasma Sample (200 µL) Protein_Precipitation Add Acetonitrile (400 µL) Vortex Plasma_Sample->Protein_Precipitation Centrifugation Centrifuge (10,000 x g, 10 min) Protein_Precipitation->Centrifugation Supernatant_Transfer Transfer Supernatant Centrifugation->Supernatant_Transfer Evaporation Evaporate to Dryness Supernatant_Transfer->Evaporation Reconstitution Reconstitute in Mobile Phase (100 µL) Evaporation->Reconstitution Injection Inject 20 µL into HPLC Reconstitution->Injection Chromatographic_Separation C18 Column Gradient Elution Injection->Chromatographic_Separation Detection UV Detection at 240 nm Chromatographic_Separation->Detection Data_Acquisition Data Acquisition and Analysis Detection->Data_Acquisition

References

Application Note and Protocol for the Detection of Hydroxy Ritonavir in Biological Samples using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ritonavir is an antiretroviral medication, primarily utilized as a pharmacokinetic enhancer for other protease inhibitors in the treatment of HIV/AIDS.[1] Its efficacy is closely linked to its metabolism, which is primarily mediated by the cytochrome P450 enzymes CYP3A4 and CYP2D6.[2] One of the major metabolites of ritonavir is hydroxy ritonavir, formed through the hydroxylation of the isopropyl side chain.[2][3][4] Monitoring the levels of both the parent drug and its metabolites, such as this compound, in biological matrices is crucial for therapeutic drug monitoring, pharmacokinetic studies, and understanding drug-drug interactions. This application note provides a detailed protocol for the sensitive and selective quantification of this compound in biological samples, such as plasma, using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Physicochemical Properties

A summary of the relevant physicochemical properties of ritonavir and this compound is presented in Table 1. The addition of a hydroxyl group to form this compound increases its polarity, which may slightly alter its chromatographic retention time and solubility compared to the parent compound.

Table 1: Physicochemical Properties of Ritonavir and this compound

PropertyRitonavirThis compoundReference(s)
Chemical Formula C₃₇H₄₈N₆O₅S₂C₃₇H₄₈N₆O₆S₂[1][5]
Molecular Weight 720.9 g/mol 736.9 g/mol [1][5]
Monoisotopic Mass 720.3128 g/mol 736.3077 g/mol [1][5]
Solubility Poorly soluble in water; soluble in ethanol and DMSOExpected to have slightly increased water solubility[6]
pKa 1.8, 2.6Not available[6]

Experimental Protocol

This protocol outlines the necessary steps for sample preparation, LC-MS/MS analysis, and data processing for the quantification of this compound.

Materials and Reagents
  • This compound reference standard

  • Ritonavir reference standard (for method development and as a control)

  • Internal Standard (IS) (e.g., a stable isotope-labeled analog of ritonavir or a structurally similar compound)

  • HPLC-grade acetonitrile

  • HPLC-grade methanol

  • Formic acid (≥98%)

  • Ultrapure water

  • Control biological matrix (e.g., human plasma)

Sample Preparation

A protein precipitation method is employed for the extraction of this compound from biological samples.

  • Thawing: Thaw frozen biological samples (e.g., plasma) on ice.

  • Aliquoting: Aliquot 100 µL of the sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add 10 µL of the internal standard working solution to each sample, except for the blank matrix samples.

  • Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube.

  • Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube.

  • Evaporation (Optional): Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the mobile phase starting composition (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Final Centrifugation: Centrifuge the reconstituted samples at 14,000 rpm for 5 minutes at 4°C to remove any remaining particulates.

  • Transfer to Autosampler Vials: Transfer the final supernatant to autosampler vials for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

The following are typical LC-MS/MS parameters that can be optimized for specific instrumentation.

Table 2: Liquid Chromatography Parameters

ParameterValue
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Elution See Table 3

Table 3: Gradient Elution Profile

Time (min)% Mobile Phase B
0.05
1.05
5.095
7.095
7.15
10.05

Table 4: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Cone Gas Flow 50 L/hr
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

Table 5: MRM Transitions for this compound and Ritonavir

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)Dwell Time (ms)
This compound 737.3296.135100
Ritonavir 721.3296.130100
Internal Standard To be determined based on the selected ISTo be determinedTo be optimized100

Note: The product ion for this compound is proposed based on the stable fragment of the ritonavir core structure. The collision energy should be optimized for the specific instrument used.

Data Analysis and Quantification

Data acquisition and processing are performed using the instrument's software. A calibration curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration of the calibration standards. The concentration of this compound in the unknown samples is then determined from this calibration curve.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing SampleCollection Biological Sample Collection Thawing Thawing SampleCollection->Thawing Aliquoting Aliquoting & IS Spiking Thawing->Aliquoting Precipitation Protein Precipitation Aliquoting->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 SupernatantTransfer Supernatant Transfer Centrifugation1->SupernatantTransfer Reconstitution Reconstitution SupernatantTransfer->Reconstitution LC_Separation LC Separation Reconstitution->LC_Separation MS_Detection MS/MS Detection LC_Separation->MS_Detection DataAcquisition Data Acquisition MS_Detection->DataAcquisition Quantification Quantification DataAcquisition->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for this compound detection.

sample_preparation_logic start Start: Biological Sample add_is Add Internal Standard start->add_is add_solvent Add Precipitation Solvent (e.g., Acetonitrile) add_is->add_solvent vortex Vortex to Mix add_solvent->vortex centrifuge Centrifuge to Pellet Protein vortex->centrifuge separate Separate Supernatant centrifuge->separate reconstitute Reconstitute in Mobile Phase separate->reconstitute analyze Analyze by LC-MS/MS reconstitute->analyze

Caption: Logical steps in the sample preparation process.

References

Application Notes & Protocols: In Vitro Assay Design for Testing Hydroxy Ritonavir Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Ritonavir is an antiretroviral medication primarily known for its role as an inhibitor of the human immunodeficiency virus (HIV) protease, an enzyme critical for the virus's life cycle.[1][2] It functions by preventing the cleavage of the gag-pol polyprotein, which in turn results in the production of immature, non-infectious viral particles.[1] Beyond its direct antiviral activity, ritonavir is a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[2][3] This property is widely utilized in combination therapies to "boost" the plasma concentrations of other protease inhibitors.[2] Hydroxy ritonavir is a metabolite of ritonavir.[4][5][6] Given its origin, it is crucial to evaluate its potential efficacy as an HIV protease inhibitor and an antiviral agent.

These application notes provide a comprehensive framework for the in vitro evaluation of this compound's efficacy. The protocols detailed below outline key assays to determine its inhibitory activity against HIV-1 protease, its ability to suppress viral replication in cell culture, and its associated cytotoxicity.

I. Assessment of Direct HIV-1 Protease Inhibition (Cell-Free Assay)

This initial set of experiments aims to determine if this compound directly inhibits the enzymatic activity of HIV-1 protease in a cell-free system. A fluorometric assay is a common and high-throughput method for this purpose.

Experimental Protocol: Fluorometric HIV-1 Protease Inhibition Assay

  • Principle: This assay utilizes a synthetic peptide substrate that is quenched until cleaved by HIV-1 protease, releasing a fluorophore. The increase in fluorescence is directly proportional to the protease activity. The inhibitory potential of this compound is measured by the reduction in fluorescence.

  • Materials:

    • Recombinant HIV-1 Protease

    • Fluorogenic HIV-1 Protease Substrate

    • Assay Buffer

    • This compound (and parent compound Ritonavir as a positive control)

    • Pepstatin A (a known protease inhibitor, for control)

    • DMSO (for compound dilution)

    • 96-well black microplates

    • Fluorescence microplate reader

  • Procedure:

    • Prepare a stock solution of this compound and control compounds in DMSO. Create a serial dilution to test a range of concentrations.

    • In a 96-well plate, add the diluted this compound, ritonavir, Pepstatin A, and a DMSO-only vehicle control to respective wells.

    • Add the HIV-1 Protease solution to all wells except for a "no enzyme" control.

    • Incubate the plate for 15 minutes at room temperature to allow the compounds to interact with the enzyme.

    • Initiate the reaction by adding the HIV-1 Protease Substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity (e.g., Ex/Em = 330/450 nm) in kinetic mode for 1 to 3 hours at 37°C.

  • Data Analysis:

    • Calculate the rate of reaction (slope of the fluorescence curve) for each well.

    • Normalize the rates relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration.

    • Determine the half-maximal inhibitory concentration (IC50) using non-linear regression analysis.

Data Presentation: HIV-1 Protease Inhibition

CompoundIC50 (nM)
This compoundExperimental Value
Ritonavir (Control)Experimental Value
Pepstatin A (Control)Experimental Value

II. Assessment of Antiviral Efficacy in Cell Culture

These assays evaluate the ability of this compound to inhibit HIV-1 replication in a cellular context. It is crucial to perform cytotoxicity assays in parallel to ensure that any observed antiviral effect is not a result of the compound being toxic to the host cells.[7][8]

Experimental Protocol: HIV-1 p24 Antigen ELISA

  • Principle: This enzyme-linked immunosorbent assay (ELISA) quantifies the concentration of the HIV-1 p24 capsid protein in the supernatant of infected cell cultures. A reduction in p24 levels in treated cells compared to untreated cells indicates inhibition of viral replication.[9][10][11][12]

  • Materials:

    • A susceptible T-cell line (e.g., CEM-SS)

    • HIV-1 laboratory-adapted strain (e.g., HIV-1 IIIB)

    • Complete cell culture medium

    • This compound and control compounds

    • Commercial HIV-1 p24 Antigen ELISA kit[9]

    • 96-well cell culture plates

  • Procedure:

    • Seed cells in a 96-well plate at an appropriate density.

    • Prepare serial dilutions of this compound and control compounds in cell culture medium and add them to the cells.

    • Infect the cells with a pre-titered amount of HIV-1. Include uninfected cells as a negative control.

    • Incubate the plates for a period that allows for multiple rounds of viral replication (e.g., 5-7 days).

    • After incubation, carefully collect the cell culture supernatant.

    • Quantify the p24 antigen concentration in the supernatants using a commercial p24 ELISA kit according to the manufacturer's instructions.[9][11]

Experimental Protocol: Cell Viability (MTT) Assay

  • Principle: This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt (MTT) to a purple formazan product.[8] This assay is run in parallel with the antiviral assay on uninfected cells.

  • Materials:

    • The same T-cell line used in the antiviral assay

    • Complete cell culture medium

    • This compound and control compounds

    • MTT reagent

    • Solubilization solution (e.g., DMSO or isopropanol/DMSO mixture)[8]

    • 96-well cell culture plates

    • Microplate reader (absorbance)

  • Procedure:

    • Set up a 96-well plate with cells and serial dilutions of this compound, identical to the antiviral assay plate, but do not add the virus.[8]

    • Incubate for the same duration as the antiviral assay.

    • Add MTT reagent to each well and incubate for 2-4 hours to allow for formazan crystal formation.[8]

    • Add the solubilization solution to dissolve the formazan crystals.[8]

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis (Antiviral and Cytotoxicity):

    • For the p24 assay, calculate the half-maximal effective concentration (EC50), which is the concentration of this compound that inhibits viral replication by 50%.

    • For the MTT assay, calculate the 50% cytotoxic concentration (CC50), which is the concentration that reduces cell viability by 50%.

    • Determine the Selectivity Index (SI) by dividing the CC50 by the EC50. A higher SI value indicates a more favorable therapeutic window.

Data Presentation: Antiviral Efficacy and Cytotoxicity

CompoundEC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/EC50)
This compoundExperimental ValueExperimental ValueCalculated Value
Ritonavir (Control)Experimental ValueExperimental ValueCalculated Value

III. Confirmatory Antiviral Assay

To corroborate the findings from the p24 ELISA, a reverse transcriptase (RT) activity assay can be performed on the same cell culture supernatants.

Experimental Protocol: Reverse Transcriptase (RT) Activity Assay

  • Principle: This assay measures the activity of the viral RT enzyme, which is essential for converting the viral RNA genome into DNA.[13][14] The amount of RT activity in the supernatant is proportional to the number of viral particles.

  • Materials:

    • Cell culture supernatants from the antiviral assay

    • Commercial RT activity assay kit (colorimetric or fluorometric)[15][16]

    • Microplate reader

  • Procedure:

    • Use the cell culture supernatants collected from the antiviral efficacy experiment.

    • Follow the protocol provided with the commercial RT activity assay kit. Typically, this involves lysing the viral particles to release the RT enzyme and then incubating with a template and primers in the presence of labeled nucleotides.[14][15]

    • The incorporation of the labeled nucleotides into newly synthesized DNA is then quantified.

  • Data Analysis:

    • Calculate the percentage of RT activity inhibition for each concentration of this compound compared to the untreated control.

    • Determine the EC50 value as described for the p24 assay. This value should be comparable to the one obtained from the p24 ELISA.

IV. Visualizations

Signaling Pathway: Mechanism of HIV Protease Inhibition

HIV_Protease_Inhibition cluster_virus HIV Life Cycle cluster_drug Drug Action GagPol Gag-Pol Polyprotein Protease HIV Protease GagPol->Protease is cleaved by StructuralProteins Mature Structural Proteins Protease->StructuralProteins produces Enzymes Viral Enzymes (RT, Integrase) Protease->Enzymes Virion Infectious Virion Assembly StructuralProteins->Virion Enzymes->Virion HydroxyRitonavir This compound HydroxyRitonavir->Protease Inhibits

Caption: Mechanism of action for this compound as an HIV protease inhibitor.

Experimental Workflow

Experimental_Workflow cluster_0 Phase 1: Direct Enzyme Inhibition cluster_1 Phase 2: Cell-Based Efficacy & Cytotoxicity cluster_2 Phase 3: Confirmatory Assay A Fluorometric HIV-1 Protease Assay B Determine IC50 of this compound A->B C Infect Cells + Treat with this compound B->C E p24 Antigen ELISA on Supernatant C->E D Treat Uninfected Cells (Parallel Plate) F MTT Cell Viability Assay D->F G Determine EC50 E->G J Reverse Transcriptase (RT) Assay on Supernatant E->J H Determine CC50 F->H I Calculate Selectivity Index (SI) I->J K Confirm EC50 J->K

Caption: Workflow for in vitro efficacy testing of this compound.

References

Application Note: High-Efficiency Isolation of Hydroxy Ritonavir from In Vivo Samples

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols for the isolation of hydroxy ritonavir (the M2 metabolite of ritonavir) from various in vivo biological matrices, including plasma, serum, and tissue. The described methods are foundational for downstream quantitative analysis by techniques such as LC-MS/MS, crucial for pharmacokinetic, pharmacodynamic, and toxicokinetic studies.

Introduction

Ritonavir is a potent protease inhibitor used in the treatment of HIV infection, often co-administered as a pharmacokinetic enhancer for other antiretroviral drugs due to its strong inhibition of the cytochrome P450 3A4 (CYP3A4) enzyme.[1] The metabolism of ritonavir is primarily mediated by CYP3A and to a lesser extent, CYP2D6.[2] In humans, the principal circulating metabolite is a product of hydroxylation at the methine carbon of the terminal isopropyl group, known as the M2 metabolite or this compound.[3] In fact, M2 is the only significant metabolite of ritonavir detected in human plasma.[3]

Accurate quantification of this compound is essential for a complete understanding of the drug's metabolic profile, potential for drug-drug interactions, and overall disposition. This application note details three common and effective extraction techniques for isolating this compound from biological samples: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE). Additionally, a protocol for extraction from tissue homogenates is provided.

Materials and Reagents

  • Solvents: Acetonitrile (ACN), Methanol (MeOH), Ethyl Acetate, Hexane, Methyl-tert-butyl ether (MTBE) - all HPLC or LC-MS grade.

  • Buffers: Ammonium Acetate, Potassium Dihydrogen Phosphate, Formic Acid.

  • Reagents: Zinc Sulfate, Trichloroacetic Acid (TCA), Perchloric Acid (PCA).

  • Internal Standard (IS): A stable isotope-labeled this compound is ideal. If unavailable, a structurally similar compound such as saquinavir or a deuterated analog of ritonavir (e.g., Ritonavir-d8) can be used.[4]

  • Biological Matrices: Control (blank) human plasma/serum and tissue.

  • SPE Cartridges: C18 cartridges (e.g., Bond Elut-C18, 100 mg, 1 mL).[5]

  • Labware: Microcentrifuge tubes (1.5 mL), 15 mL conical tubes, glass test tubes, 96-well collection plates, analytical balance, volumetric flasks, pipettes.

Sample Preparation Protocols

The following protocols are based on validated methods for the parent drug, ritonavir, and are expected to yield high recovery for the structurally similar this compound metabolite.

Protocol 1: Protein Precipitation (PPT) from Plasma/Serum

This is the simplest and often most efficient method for plasma samples.

Methodology:

  • Aliquot 100 µL of plasma or serum sample into a 1.5 mL microcentrifuge tube.

  • Add internal standard solution and briefly vortex.

  • Add 300 µL of ice-cold acetonitrile (a 3:1 ratio of ACN to plasma).

  • Vortex vigorously for 2 minutes to ensure complete protein denaturation and precipitation.

  • Centrifuge at ≥14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a well in a 96-well plate.

  • The supernatant can be injected directly into an LC-MS/MS system or evaporated to dryness under a stream of nitrogen and reconstituted in a smaller volume of mobile phase for increased sensitivity.

cluster_ppt Protocol 1: Protein Precipitation (PPT) Workflow plasma 100 µL Plasma/Serum Sample add_is Add Internal Standard plasma->add_is add_acn Add 300 µL Ice-Cold Acetonitrile add_is->add_acn vortex1 Vortex Vigorously (2 min) add_acn->vortex1 centrifuge Centrifuge (14,000 x g, 10 min) vortex1->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for isolating this compound via Protein Precipitation.

Protocol 2: Liquid-Liquid Extraction (LLE) from Plasma/Serum

LLE provides a cleaner extract than PPT by removing more matrix components.

Methodology:

  • Aliquot 250 µL of plasma or serum sample into a glass test tube.

  • Add internal standard solution and briefly vortex.

  • Add 50 µL of a basifying agent (e.g., 0.1 M NaOH) to adjust the pH and ensure the analyte is in a neutral form.

  • Add 1 mL of an immiscible organic solvent (e.g., methyl-tert-butyl ether or a 1:1 mixture of ethyl acetate:hexane).

  • Cap the tube and vortex vigorously for 5 minutes.

  • Centrifuge at 3,000 x g for 10 minutes to separate the aqueous and organic layers.

  • Carefully transfer the upper organic layer to a clean tube.

  • Evaporate the organic solvent to dryness at 40°C under a gentle stream of nitrogen.

  • Reconstitute the dried extract in 100 µL of mobile phase, vortex, and transfer to an autosampler vial for analysis.

Protocol 3: Solid-Phase Extraction (SPE) from Plasma/Serum

SPE offers the cleanest extracts by selectively binding the analyte and washing away interferences.

Methodology:

  • Conditioning: Condition a C18 SPE cartridge (100 mg) by passing 1 mL of methanol followed by 1 mL of water through the sorbent. Do not allow the cartridge to dry.

  • Sample Loading: Pre-treat 500 µL of plasma by adding 500 µL of 4% phosphoric acid. Load the diluted sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of water to remove salts and polar interferences, followed by 1 mL of 20% methanol in water to remove less hydrophobic interferences.

  • Elution: Elute the this compound and internal standard from the cartridge using 1 mL of methanol into a clean collection tube.

  • Final Step: Evaporate the eluate to dryness under nitrogen and reconstitute in 100 µL of mobile phase for LC-MS/MS analysis.[5]

Protocol 4: Extraction from Tissue Samples (Liver, Brain)

This protocol is adapted from methods showing high recovery for ritonavir from tissue.[6]

Methodology:

  • Homogenization: Weigh approximately 100 mg of frozen tissue. Add it to a tube containing 1 mL of ice-cold homogenization buffer (e.g., phosphate-buffered saline) and ceramic beads.

  • Homogenize the tissue using a mechanical homogenizer (e.g., Bead Ruptor) until no visible tissue fragments remain.

  • Protein Precipitation: Transfer 200 µL of the tissue homogenate to a 1.5 mL microcentrifuge tube.

  • Add internal standard solution and briefly vortex.

  • Add 600 µL of ice-cold acetonitrile (3:1 ratio of ACN to homogenate).

  • Follow steps 4-7 from the Protein Precipitation protocol (Section 3.1) to precipitate proteins, collect the supernatant, and prepare for analysis.

cluster_tissue Protocol 4: Tissue Extraction Workflow tissue 100 mg Frozen Tissue homogenize Homogenize in 1 mL Buffer tissue->homogenize ppt Protein Precipitate 200 µL Homogenate (Add 600 µL Acetonitrile) homogenize->ppt centrifuge Centrifuge ppt->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis LC-MS/MS Analysis supernatant->analysis

Caption: Workflow for isolating this compound from tissue samples.

Data Presentation: Comparison of Extraction Methods

While specific comparative data for the this compound (M2) metabolite is limited in published literature, the following table summarizes typical extraction recovery percentages for the parent drug, ritonavir. Due to the high structural similarity and its status as the primary plasma metabolite, recovery for this compound is expected to be comparable.

Extraction Method Matrix Analyte Average Recovery (%) Key Advantages Key Disadvantages Citations
Protein Precipitation (PPT) PlasmaRitonavir85 - 106%Fast, simple, high-throughput, high recoveryLess clean extract, potential for matrix effects[7]
Liquid-Liquid Extraction (LLE) PlasmaRitonavir87 - 92%Cleaner extract than PPT, reduces matrix effectsMore labor-intensive, requires solvent evaporation[3]
Solid-Phase Extraction (SPE) PlasmaRitonavir>90% (Typical for class)Cleanest extract, highly selective, minimizes matrix effectsMost complex, higher cost, requires method development[5]
PPT of Homogenate Mouse TissuesRitonavir>95%Applicable to solid tissuesRequires initial homogenization step[6]

Conclusion

The protocols outlined in this application note provide robust and reproducible methods for the isolation of this compound from plasma, serum, and tissue samples. For high-throughput applications, Protein Precipitation with acetonitrile is recommended due to its simplicity and excellent recovery. For applications requiring the cleanest extracts to minimize matrix effects, Solid-Phase Extraction is the preferred method. The choice of protocol should be guided by the specific requirements of the downstream analytical method, sample throughput needs, and the complexity of the biological matrix. Validation of the chosen method is critical to ensure accurate and reliable quantification of this compound in in vivo samples.

References

Application Notes and Protocols for the Chromatographic Analysis of Hydroxy Ritonavir as a Reference Standard

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Hydroxy ritonavir, a primary metabolite and known impurity of the antiretroviral drug ritonavir, serves as a critical reference standard in chromatographic analyses for quality control and impurity profiling of ritonavir drug substances and products.[1] Accurate quantification of this compound is essential to ensure the safety and efficacy of ritonavir-containing therapeutics. These application notes provide detailed protocols for the use of this compound as a reference standard in High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) systems. The methodologies outlined are intended for researchers, scientists, and drug development professionals.

High-Performance Liquid Chromatography (HPLC) Method

This section details a validated RP-HPLC method for the quantification of ritonavir and its related impurities, including this compound.

Experimental Protocol

Objective: To develop and validate a precise, and accurate RP-HPLC method for the estimation of this compound in bulk drug and pharmaceutical formulations.

Materials and Reagents:

  • This compound Reference Standard

  • Ritonavir Active Pharmaceutical Ingredient (API)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Trifluoroacetic acid (TFA)

  • Water (HPLC Grade)

  • Potassium dihydrogen phosphate

Equipment:

  • HPLC system with UV or PDA detector

  • ZOROBAX Bonus-RP C-18 column (250 x 4.6mm, 5µm) or equivalent[2]

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.45 µm)

Chromatographic Conditions:

ParameterCondition
Stationary Phase ZOROBAX Bonus-RP C-18 (250 x 4.6mm, 5µm)[2]
Mobile Phase Methanol: Acetonitrile: 0.1% Trifluoroacetic acid in water (81:9:10 v/v/v)[2]
Flow Rate 1.0 mL/min[2]
Detection Wavelength 250 nm[2]
Injection Volume 20 µL
Column Temperature Ambient
Run Time Approximately 10 minutes

Standard Solution Preparation:

  • Accurately weigh about 10 mg of this compound Reference Standard into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase to obtain a stock solution of 100 µg/mL.

  • From the stock solution, prepare a series of calibration standards ranging from 1 µg/mL to 20 µg/mL by further dilution with the mobile phase.

Sample Preparation (for impurity spiking):

  • Accurately weigh about 100 mg of Ritonavir API into a 100 mL volumetric flask.

  • Dissolve in and dilute to volume with the mobile phase.

  • Spike the sample solution with a known concentration of the this compound stock solution to assess recovery and specificity.

Data Presentation

System Suitability:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
%RSD of Peak Areas ≤ 2.0% (for 6 replicate injections)

Method Validation Summary:

ParameterResult
Linearity Range 1 - 20 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Limit of Detection (LOD) 0.25 µg/mL
Limit of Quantification (LOQ) 0.75 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%
Precision (%RSD) < 2.0%

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_processing Data Processing A Mobile Phase Preparation D HPLC System Equilibration A->D B Standard Solution Preparation E Inject Standards & Samples B->E C Sample Solution Preparation C->E D->E F Data Acquisition E->F G Peak Integration & Identification F->G H Quantification G->H I Report Generation H->I

Caption: HPLC analysis workflow for this compound.

Ultra-Performance Liquid Chromatography (UPLC) Method

This section outlines a stability-indicating UPLC method for the impurity profiling of ritonavir, including the quantification of this compound (referred to as Ritonavir Impurity E).[3]

Experimental Protocol

Objective: To develop and validate a rapid and sensitive UPLC method for the separation and quantification of this compound from ritonavir and other related impurities.

Materials and Reagents:

  • This compound Reference Standard (Ritonavir Impurity E)

  • Ritonavir Active Pharmaceutical Ingredient (API)

  • Ammonium acetate

  • Methanol (UPLC Grade)

  • Acetonitrile (UPLC Grade)

  • Water (UPLC Grade)

Equipment:

  • UPLC system with a PDA or TUV detector

  • Zorbax Bonus C18 column (150x2.1 mm, 1.8 µm) or equivalent[3]

  • Analytical balance

  • Volumetric flasks

  • Pipettes

  • Syringe filters (0.2 µm)

Chromatographic Conditions:

ParameterCondition
Stationary Phase Zorbax Bonus C18 (150x2.1 mm, 1.8 µm)[3]
Mobile Phase A 0.02 M Ammonium acetate and Methanol (55:45 v/v)[3]
Mobile Phase B Acetonitrile and Methanol (30:70 v/v)[3]
Flow Rate 0.22 mL/min[3]
Detection Wavelength 240 nm[3]
Injection Volume 5.0 µL[3]
Column Temperature 55°C[3]
Gradient Program Time (min)

Standard Solution Preparation:

  • Prepare a stock solution of this compound Reference Standard (Impurity E) at a concentration of 100 µg/mL in diluent (Acetonitrile:Water 50:50).

  • Prepare a working standard solution with a concentration corresponding to the specification level of the impurity (e.g., 0.15% of the ritonavir working concentration).

Sample Preparation:

  • Accurately weigh and dissolve the ritonavir sample in the diluent to achieve a final concentration of 1 mg/mL.

  • Filter the solution through a 0.2 µm syringe filter before injection.

Data Presentation

System Suitability:

ParameterAcceptance Criteria
Resolution between Ritonavir and this compound ≥ 2.0
Tailing Factor for this compound ≤ 1.5
%RSD of Peak Areas ≤ 5.0% (for 6 replicate injections of the standard)

Method Validation Summary:

ParameterResult
Linearity Range (for Impurity E) LOQ to 150% of specification level (e.g., 0.25-2.25 µg/mL)[3]
Correlation Coefficient (r²) ≥ 0.998
Limit of Quantification (LOQ) 0.05% of the test concentration[3]
Accuracy (% Recovery) 90.1% to 106.3%[3]
Precision (%RSD) < 10.0%[3]

Logical Relationship of Method Development

UPLC_Method_Dev A Define Analytical Objective B Select Column & Stationary Phase A->B E Select Detection Wavelength A->E C Optimize Mobile Phase (Composition & pH) B->C D Optimize Flow Rate & Temperature C->D F Method Validation (ICH Guidelines) D->F E->F G Finalized UPLC Method F->G

Caption: Logical flow of UPLC method development.

Conclusion

The HPLC and UPLC methods detailed in these application notes provide robust and reliable approaches for the quantification of this compound using a reference standard. The UPLC method offers higher resolution and sensitivity, making it particularly suitable for impurity profiling and stability studies. Proper validation of these methods in accordance with ICH guidelines is crucial before implementation in a regulated environment. These protocols serve as a comprehensive guide for researchers and analysts involved in the quality control of ritonavir.

References

Application Notes and Protocols for In Vitro Ritonavir Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ritonavir, an antiretroviral agent, is a potent inhibitor of cytochrome P450 3A4 (CYP3A4), a key enzyme in drug metabolism. This property has led to its widespread use as a pharmacokinetic enhancer for other HIV protease inhibitors.[1][2][3] Understanding the in vitro metabolism of ritonavir is crucial for elucidating its drug-drug interaction profile and for the development of new chemical entities that may be co-administered with it. These application notes provide detailed protocols for conducting in vitro studies to characterize the metabolism of ritonavir.

Key Metabolic Pathways of Ritonavir

Ritonavir undergoes extensive metabolism, primarily mediated by cytochrome P450 enzymes. The major metabolic pathways include N-dealkylation, hydroxylation, and thiazole ring cleavage.[2][3] The primary enzyme responsible for ritonavir's metabolism is CYP3A4, with contributions from CYP2D6 and CYP2J2.[2][3][4][5]

Experimental Design and Protocols

Reaction Phenotyping of Ritonavir Metabolism

Objective: To identify the specific cytochrome P450 enzymes responsible for ritonavir metabolism. This is typically achieved using two complementary approaches: metabolism by a panel of recombinant human CYP enzymes and chemical inhibition studies in human liver microsomes (HLMs).[6]

Protocol 1A: Metabolism using Recombinant Human CYP Enzymes

This protocol outlines the procedure for assessing the metabolism of ritonavir by individual cDNA-expressed human CYP enzymes.

Parameter Value Rationale
Test System Recombinant human CYP enzymes (e.g., CYP1A2, 2A6, 2B6, 2C8, 2C9, 2C19, 2D6, 3A4, 3A5) co-expressed with NADPH-cytochrome P450 reductaseTo assess the contribution of individual enzymes to ritonavir metabolism.
Substrate (Ritonavir) Concentration 0.1 - 10 µMTo cover a range of concentrations around the reported Km values (0.1-0.5 µM for CYP3A4).[2][7]
Enzyme Concentration 10 - 50 pmol/mLTo ensure sufficient enzyme activity for metabolite detection.
Incubation Time 0 - 60 minutes (Time-course)To determine the initial rate of metabolism and observe time-dependent inhibition.[2]
Cofactor NADPH, regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase)To provide the necessary reducing equivalents for CYP-mediated reactions.[8]
Incubation Buffer Potassium phosphate buffer (100 mM, pH 7.4)To maintain a physiological pH for optimal enzyme activity.[1]
Reaction Termination Acetonitrile (1:1 v/v)To precipitate proteins and stop the enzymatic reaction.[1]
Analytical Method LC-MS/MSFor sensitive and specific quantification of ritonavir and its metabolites.[1][9][10]

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Ritonavir_Stock Ritonavir Stock Solution Pre_incubation Pre-incubate Enzyme, Buffer, and Ritonavir at 37°C Ritonavir_Stock->Pre_incubation Rec_Enzyme_Stock Recombinant CYP Enzyme Stocks Rec_Enzyme_Stock->Pre_incubation NADPH_Stock NADPH Regenerating System Initiate_Reaction Initiate Reaction with NADPH NADPH_Stock->Initiate_Reaction Buffer Incubation Buffer Buffer->Pre_incubation Pre_incubation->Initiate_Reaction Incubate Incubate at 37°C with Shaking Initiate_Reaction->Incubate Terminate_Reaction Terminate Reaction with Acetonitrile Incubate->Terminate_Reaction Centrifuge Centrifuge to Pellet Protein Terminate_Reaction->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant LCMS_Analysis LC-MS/MS Analysis Collect_Supernatant->LCMS_Analysis Data_Analysis Data Analysis LCMS_Analysis->Data_Analysis

Caption: Recombinant CYP Metabolism Workflow

Protocol 1B: Chemical Inhibition in Human Liver Microsomes (HLMs)

This protocol uses selective chemical inhibitors to probe the contribution of different CYP enzymes to ritonavir metabolism in a more complex biological matrix.

Parameter Value Rationale
Test System Pooled Human Liver Microsomes (HLMs)Represents the average metabolic activity of the human liver population.[4]
Substrate (Ritonavir) Concentration 1 µMA concentration below the Km to ensure sensitivity to inhibition.
HLM Protein Concentration 0.1 - 0.5 mg/mLTo provide sufficient metabolic activity.[1]
Incubation Time 15 - 30 minutesWithin the linear range of metabolite formation.[1]
Cofactor NADPH, regenerating systemTo drive CYP-mediated metabolism.[8]
Inhibitors See Table 2Selective inhibitors for different CYP isozymes.
Incubation Buffer Potassium phosphate buffer (100 mM, pH 7.4)Standard buffer for in vitro metabolism assays.[1]
Reaction Termination Cold AcetonitrileTo stop the reaction and precipitate proteins.[1]
Analytical Method LC-MS/MSFor quantification of ritonavir and its metabolites.[1][9][10]

Table 2: Selective CYP Inhibitors

Inhibitor Target CYP Concentration
FurafyllineCYP1A210 µM
CoumarinCYP2A650 µM
TiclopidineCYP2B61 µM
QuercetinCYP2C810 µM
SulfaphenazoleCYP2C910 µM
TiclopidineCYP2C191 µM
QuinidineCYP2D61 µM
KetoconazoleCYP3A4/51 µM
Determination of Kinetic Parameters (Km and Vmax)

Objective: To determine the Michaelis-Menten kinetic parameters (Km and Vmax) for the formation of major ritonavir metabolites in HLMs.

Protocol:

Parameter Value Rationale
Test System Pooled Human Liver Microsomes (HLMs)To determine the kinetics in a physiologically relevant system.[8]
Substrate (Ritonavir) Concentration 0.05 - 20 µM (e.g., 8-10 concentrations)To saturate the enzyme and accurately determine Km and Vmax.
HLM Protein Concentration 0.2 mg/mLTo ensure metabolite formation is in the linear range.
Incubation Time 10 minutesTo measure the initial velocity of the reaction.
Cofactor NADPH, regenerating systemEssential for CYP activity.
Incubation Buffer Potassium phosphate buffer (100 mM, pH 7.4)To maintain optimal pH.
Reaction Termination Cold AcetonitrileTo stop the reaction.
Analytical Method LC-MS/MSTo quantify the formation of metabolites.

Data Analysis: The rate of metabolite formation at each substrate concentration is plotted, and the data are fitted to the Michaelis-Menten equation using non-linear regression analysis to determine Km and Vmax.

CYP3A4 Inhibition Assay (IC50 and Ki Determination)

Objective: To characterize the inhibitory potential of ritonavir on CYP3A4 activity. Ritonavir is a known potent inhibitor of CYP3A4.[4][8]

Protocol:

Parameter Value Rationale
Test System Human Liver Microsomes (HLMs) or recombinant CYP3A4To assess the inhibitory effect on CYP3A4.
Probe Substrate Midazolam (1-5 µM) or Testosterone (50-100 µM)Well-characterized CYP3A4 substrates.
Inhibitor (Ritonavir) Concentration 0.001 - 10 µM (e.g., 8-10 concentrations)To generate a dose-response curve for IC50 determination.
HLM Protein Concentration 0.1 mg/mLTo achieve a measurable rate of probe substrate metabolism.
Incubation Time 5 - 10 minutesTo measure the initial rate of the reaction.
Cofactor NADPH, regenerating systemTo initiate the metabolic reaction.
Incubation Buffer Potassium phosphate buffer (100 mM, pH 7.4)To maintain physiological pH.
Reaction Termination Cold AcetonitrileTo stop the reaction.
Analytical Method LC-MS/MSTo quantify the formation of the probe substrate's metabolite (e.g., 1'-hydroxymidazolam or 6β-hydroxytestosterone).

Data Analysis:

  • IC50 Determination: The percentage of inhibition at each ritonavir concentration is calculated relative to a vehicle control. The IC50 value is determined by fitting the data to a four-parameter logistic equation.

  • Ki Determination: To determine the mechanism of inhibition and the inhibition constant (Ki), the assay is performed with multiple concentrations of both the probe substrate and ritonavir. The data are then analyzed using graphical methods such as Lineweaver-Burk or Dixon plots, or by non-linear regression analysis.

Data Presentation

Table 3: Summary of Ritonavir Metabolism by Recombinant CYPs

CYP Isozyme Relative Metabolite Formation (%)
CYP1A2< 5%
CYP2A6< 5%
CYP2B65 - 15%
CYP2C8< 5%
CYP2C9< 5%
CYP2C19< 5%
CYP2D615 - 30%
CYP3A4> 70%
CYP3A55 - 15%

Table 4: Inhibition of Ritonavir Metabolism in HLMs

Inhibitor Target CYP % Inhibition of Ritonavir Metabolism
FurafyllineCYP1A2< 10%
QuinidineCYP2D620 - 40%
KetoconazoleCYP3A4/5> 80%

Table 5: Kinetic and Inhibition Parameters for Ritonavir

Parameter Value In Vitro System
Km (Metabolite M2 formation) ~5 µMHuman Liver Microsomes
Vmax (Metabolite M2 formation) Variable (donor-dependent)Human Liver Microsomes
CYP3A4 IC50 (Midazolam) 0.07 - 0.14 µM[4]Human Liver Microsomes
CYP3A4 Ki 0.013 µM[8]Human Liver Microsomes
CYP2D6 IC50 2.5 µM[4]Human Liver Microsomes
CYP2C9/10 IC50 8.0 µM[4]Human Liver Microsomes

Signaling Pathway

The regulation of CYP3A4, the primary enzyme in ritonavir metabolism, is complex and involves nuclear receptors such as the Pregnane X Receptor (PXR). While ritonavir is a potent inhibitor of CYP3A4, it can also act as an inducer of its expression through PXR activation.[11][12][13] This dual role contributes to its complex drug-drug interaction profile.

G cluster_extra Extracellular cluster_intra Hepatocyte Ritonavir_extra Ritonavir Ritonavir_intra Ritonavir Ritonavir_extra->Ritonavir_intra Transport PXR PXR Ritonavir_intra->PXR Activates CYP3A4_protein CYP3A4 Protein (Enzyme) Ritonavir_intra->CYP3A4_protein Inhibition Metabolites Metabolites Ritonavir_intra->Metabolites Metabolism PXR_RXR PXR-RXR Heterodimer PXR->PXR_RXR RXR RXR RXR->PXR_RXR CYP3A4_gene CYP3A4 Gene PXR_RXR->CYP3A4_gene Binds to Promoter (Induction) CYP3A4_mRNA CYP3A4 mRNA CYP3A4_gene->CYP3A4_mRNA Transcription CYP3A4_mRNA->CYP3A4_protein Translation CYP3A4_protein->Metabolites

Caption: Ritonavir's Dual Effect on CYP3A4

References

Application Notes and Protocols for the Quantification of Ritonavir Impurities and Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantification of impurities and degradation products of Ritonavir. The methodologies outlined are based on established analytical techniques and forced degradation studies, adhering to the principles of the International Council for Harmonisation (ICH) guidelines.

Introduction

Ritonavir is an antiretroviral protease inhibitor used in the treatment of HIV/AIDS.[1] Ensuring the purity and stability of the drug substance and its formulated products is critical for its safety and efficacy.[2] This involves the identification and quantification of any process-related impurities and degradation products that may form during manufacturing and storage. Forced degradation studies are essential to understand the degradation pathways and to develop stability-indicating analytical methods.[3][4] These studies expose the drug to stress conditions such as acid, base, oxidation, heat, and light to accelerate its degradation.[5]

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) coupled with UV or Mass Spectrometry (MS) detectors are the most common techniques for the quantification of Ritonavir and its related substances.[6][7] These methods offer high resolution and sensitivity for separating and quantifying impurities, even at low levels.

Recommended Analytical Columns and Conditions

Several C18 columns have been demonstrated to be effective for the separation of Ritonavir from its impurities and degradation products. The choice of the column and chromatographic conditions can be tailored based on the specific impurities being targeted and the desired run time.

Table 1: Recommended HPLC and UPLC Columns

Column TypeDimensionsParticle SizeManufacturerReference
Waters XTerra C18250 mm x 4.6 mm5 µmWaters[8]
Cosmosil–C18100 mm x 2.1 mm10 µmCosmosil[5]
Zorbax Bonus C18150 mm x 2.1 mm1.8 µmAgilent[9]
Shimpack Solar C18250 mm x 4.6 mm5 µmShimadzu[6]
Acquity UPLC BEH C1850 mm x 2.1 mm1.7 µmWaters[10]
Xbridge C18250 mm x 4.6 mm3.5 µmWaters[1]

Experimental Protocols

The following protocols describe a general procedure for forced degradation studies and subsequent analysis by HPLC/UPLC.

Forced Degradation Protocol

Forced degradation studies should be performed to demonstrate the specificity of the analytical method and to identify potential degradation products.[11]

3.1.1. Preparation of Stock Solution: Prepare a stock solution of Ritonavir in a suitable solvent (e.g., methanol or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL.

3.1.2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with 0.1N HCl and heat at 60°C for 1 hour.[3] Neutralize the solution with an appropriate amount of 0.1N NaOH before analysis.

  • Base Hydrolysis: Mix the stock solution with 0.1N NaOH and heat at 60°C for 1 hour.[3] Neutralize the solution with an appropriate amount of 0.1N HCl before analysis.

  • Oxidative Degradation: Treat the stock solution with 30% H₂O₂ at room temperature for a specified period (e.g., 24 hours).[11]

  • Thermal Degradation: Heat the solid drug substance or a solution of the drug at a high temperature (e.g., 60°C) for 24 hours.[3]

  • Photolytic Degradation: Expose the drug solution to UV light (e.g., 254 nm) and/or visible light for a defined period.

HPLC/UPLC Analysis Protocol

The following is a generalized HPLC/UPLC protocol. Specific conditions may need to be optimized based on the column and instrumentation used.

3.2.1. Chromatographic Conditions:

  • Mobile Phase A: A buffer solution such as 0.02 M Ammonium acetate or potassium dihydrogen phosphate, with pH adjusted as needed (e.g., pH 3.5 - 6.3).[9][12]

  • Mobile Phase B: An organic solvent such as acetonitrile or methanol, or a mixture of the two.[9]

  • Elution: A gradient or isocratic elution can be used. A typical gradient might start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B to elute the more non-polar impurities.[4][5]

  • Flow Rate: Typically 0.2 to 1.0 mL/min for UPLC and HPLC, respectively.[6][9]

  • Column Temperature: Maintained at a constant temperature, for example, 30°C or 50°C, to ensure reproducibility.[10][13]

  • Detection: UV detection at 240 nm is commonly used for Ritonavir and its impurities.[4][9]

  • Injection Volume: Typically 5 to 20 µL.[4][9]

3.2.2. Sample Preparation: Dilute the stressed samples with the mobile phase to an appropriate concentration for analysis.

Quantitative Data Summary

The following tables summarize the quantitative data from various validated methods for the analysis of Ritonavir and its impurities. These values provide an indication of the performance of the analytical methods.

Table 2: Method Validation Parameters

ParameterHPLC Method 1UPLC Method 1UPLC Method 2
Linearity Range (µg/mL) 2 - 125 - 70LOQ to 150% of impurity specification
Limit of Detection (LOD) (µg/mL) --0.02% of test concentration
Limit of Quantification (LOQ) (µg/mL) -0.05% of test concentration0.05% of test concentration
Accuracy (% Recovery) -90.1 - 106.389.61 - 108.22
Precision (%RSD) < 2.0< 10.0-
Reference [14][9][15]

Table 3: Degradation of Ritonavir under Stress Conditions

Stress ConditionDegradation Observed (%)Reference
Acid Hydrolysis (1N HCl, 60°C, 15 min) 15.5[11]
Alkali Hydrolysis (1N NaOH, 60°C, 15 min) 14.5[11]
Oxidative (30% H₂O₂, 60°C, 15 min) 13.2[11]
Photodegradation 12.6 - 14.3[11]
Thermal (60°C) < 6[11]
Hydrolysis (Water) < 6[11]

Visualizations

The following diagrams illustrate the general workflow for the analysis of Ritonavir impurities and a simplified representation of its degradation pathways.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Processing Ritonavir_Sample Ritonavir Bulk Drug or Formulation Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photolytic) Ritonavir_Sample->Forced_Degradation Dilution Dilution with Mobile Phase Forced_Degradation->Dilution HPLC_UPLC HPLC / UPLC System Dilution->HPLC_UPLC Inject Sample Separation Chromatographic Separation (C18 Column) HPLC_UPLC->Separation Detection UV or MS Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Quantification Impurity Quantification Data_Acquisition->Quantification Reporting Reporting Quantification->Reporting degradation_pathway cluster_stress Stress Conditions Ritonavir Ritonavir Acid Acid Hydrolysis Ritonavir->Acid Base Base Hydrolysis Ritonavir->Base Oxidation Oxidation Ritonavir->Oxidation Heat Thermal Ritonavir->Heat Light Photolysis Ritonavir->Light Degradation_Products Degradation Products Acid->Degradation_Products Base->Degradation_Products Oxidation->Degradation_Products Heat->Degradation_Products Light->Degradation_Products

References

Design of Experiment (DoE) for the Optimization of Ritonavir Formulations

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Ritonavir, an antiretroviral agent, is a critical component in the treatment of HIV.[1][2] However, its development into an effective oral dosage form is hampered by its poor aqueous solubility and high permeability, classifying it as a Biopharmaceutics Classification System (BCS) Class II/IV drug.[3][4][5][6] A significant challenge in the early commercialization of ritonavir was the unexpected appearance of a more stable, less soluble crystalline polymorph (Form II), which compromised the bioavailability of the initial formulation.[7] This underscores the criticality of robust formulation design to ensure consistent drug delivery and therapeutic efficacy.

To overcome these solubility and stability challenges, advanced formulation strategies are employed, with amorphous solid dispersions (ASDs) being a primary approach.[8][9][10] ASDs involve dispersing the crystalline drug in a polymer matrix in an amorphous state, thereby enhancing its solubility and dissolution rate.[11][12] Techniques such as hot-melt extrusion (HME) and spray drying are commonly used to produce ASDs.[12][13] Other strategies include the development of nanosuspensions and the use of solubility enhancers like cyclodextrins.[3][14][15]

A systematic approach to developing and optimizing these complex formulations is essential. Design of Experiment (DoE) is a powerful statistical tool that allows for the simultaneous investigation of multiple formulation and process variables to identify their effects on the final product's critical quality attributes (CQAs).[14][15] This Quality by Design (QbD) approach facilitates a deeper understanding of the formulation space and leads to the development of a robust and reproducible manufacturing process.[8][10]

These application notes provide detailed protocols and guidance on the application of DoE for the development of ritonavir formulations, focusing on ASDs prepared by hot-melt extrusion and spray drying.

Critical Quality Attributes (CQAs) for Ritonavir Formulations

The identification of CQAs is a crucial first step in any formulation development program. For a ritonavir formulation, the primary goal is to enhance its solubility and maintain the stability of the amorphous form. The following are key CQAs:

  • Dissolution Rate: This is a critical indicator of in-vivo performance for a poorly soluble drug like ritonavir. The goal is to achieve rapid and complete dissolution.[3][9][16]

  • Solubility Enhancement: The formulation should significantly increase the aqueous solubility of ritonavir compared to the crystalline drug.[4][5][17][18]

  • Physical Stability: The amorphous form of ritonavir in the ASD must be physically stable, resisting crystallization over the product's shelf life.[9][10]

  • Chemical Stability: The formulation and manufacturing process should not cause significant degradation of ritonavir.[8]

  • Assay and Content Uniformity: Ensuring the correct dosage and uniform distribution of the drug in the final dosage form.

  • Particle Size and Distribution (for nanosuspensions): These attributes are critical for the dissolution and bioavailability of nanosuspension formulations.[14][15]

DoE for Ritonavir Amorphous Solid Dispersions by Hot-Melt Extrusion (HME)

This section outlines a DoE approach to optimize the HME process for producing a ritonavir ASD.

Experimental Workflow for HME DoE

HME_Workflow cluster_prep Preparation cluster_process Processing cluster_analysis Analysis & Optimization A Define DoE Factors & Levels (e.g., Drug Load, Polymer Type, Temperature) B Prepare Drug-Polymer Blends A->B Formulation Design C Hot-Melt Extrusion (According to DoE Matrix) B->C Material Input D Milling of Extrudates C->D Intermediate Product E Characterize Extrudates (CQAs: Dissolution, Assay, XRD, DSC) D->E Sample for Testing F Statistical Analysis of DoE Results E->F Data Input G Identify Optimal Formulation & Process Parameters F->G Model Prediction

Figure 1: Experimental workflow for the DoE-based optimization of ritonavir HME.
DoE Design for HME

A factorial or response surface design is suitable for optimizing the HME process. Here, we describe a 3-factor, 2-level full factorial design investigating both formulation and process parameters.

Table 1: Factors and Levels for HME DoE Study

FactorTypeLow Level (-1)High Level (+1)
A: Drug Load (%) Formulation2040
B: Polymer Type FormulationHPMC-ASCopovidone
C: Extrusion Temperature (°C) Process140160
Experimental Protocol: HME of Ritonavir ASD
  • Preparation of Blends:

    • Accurately weigh ritonavir and the selected polymer (HPMC-AS or Copovidone) to achieve the desired drug loading (20% or 40% w/w).

    • Geometrically mix the components in a blender for 15 minutes to ensure homogeneity.

  • Hot-Melt Extrusion:

    • Set up a twin-screw extruder with a suitable screw configuration (e.g., with kneading elements).[8][9]

    • Set the barrel temperature zones according to the DoE design (140°C or 160°C). Note that ritonavir can degrade if the product temperature exceeds 160°C.[9]

    • Set the screw speed to a constant value (e.g., 100 RPM).[8]

    • Feed the blend into the extruder at a constant rate (e.g., 150 g/h).[8]

    • Collect the transparent extrudates after the process has stabilized.

  • Milling:

    • Allow the extrudates to cool to room temperature.

    • Mill the extrudates using a suitable mill (e.g., a centrifugal mill) and sieve to obtain a powder with a consistent particle size.

Characterization Protocols
  • Dissolution Testing:

    • Apparatus: USP Apparatus II (Paddles).[9]

    • Medium: 900 mL of 0.1 N HCl.[9]

    • Temperature: 37 ± 0.5°C.[9]

    • Paddle Speed: 75 RPM.[9]

    • Procedure: Fill a hard gelatin capsule with a quantity of milled extrudate equivalent to 100 mg of ritonavir.[9] Place the capsule in the dissolution vessel. Withdraw samples at predetermined time points (e.g., 10, 20, 30, 45, 60, 120 minutes), filtering through a 0.45 µm PVDF filter.[9]

    • Analysis: Analyze the samples by HPLC.

  • HPLC Analysis (Assay and Dissolution):

    • Column: Eclipse plus C8 (4.6 x 150 mm, 5 µm) or equivalent.[8][9]

    • Mobile Phase: Acetonitrile and phosphate buffer (pH 4.0) in a 55:45 ratio.[8][9]

    • Flow Rate: 1 mL/min.[8][9]

    • Detection: UV at 246 nm.[8][9]

  • Solid-State Characterization:

    • Differential Scanning Calorimetry (DSC): Heat the sample from 25°C to 225°C at a rate of 10°C/min under a nitrogen purge.[9] The absence of a melting endotherm for ritonavir (around 122°C) indicates an amorphous state.[9]

    • X-Ray Powder Diffraction (XRPD): Scan the sample over a 2θ range of 5° to 50°.[9] The absence of sharp peaks (a halo pattern) confirms the amorphous nature of the drug.

Data Presentation: HME DoE Results

Table 2: Example DoE Matrix and Results for HME Study

RunFactor A: Drug Load (%)Factor B: PolymerFactor C: Temperature (°C)Response 1: % Dissolution at 30 minResponse 2: Amorphous State (DSC/XRPD)
120HPMC-AS14085Amorphous
240HPMC-AS14072Amorphous
320Copovidone14092Amorphous
440Copovidone14081Amorphous
520HPMC-AS16088Amorphous
640HPMC-AS16075Amorphous
720Copovidone16095Amorphous
840Copovidone16084Amorphous

DoE for Ritonavir Amorphous Solid Dispersions by Spray Drying

This section details a DoE approach for optimizing a ritonavir ASD prepared by spray drying.

Logical Relationship in Spray Drying DoE

SprayDrying_DoE cluster_factors Independent Variables (Factors) cluster_responses Dependent Variables (CQAs) F1 Aspirator Rate Process Spray Drying Process F1->Process F2 Spray Gas Flow F2->Process F3 Solution Feed Rate F3->Process R1 Yield (%) Optimization Optimal SDD Powder R1->Optimization R2 Moisture Content (%) R2->Optimization R3 Flow Properties (e.g., Carr's Index) R3->Optimization R4 Dissolution Rate R4->Optimization Process->R1 Process->R2 Process->R3 Process->R4

Figure 2: Relationship between factors and responses in spray drying DoE.
DoE Design for Spray Drying

A 2³ full factorial design is effective for screening and optimizing spray drying process parameters.[11]

Table 3: Factors and Levels for Spray Drying DoE Study

FactorTypeLow Level (-1)High Level (+1)
A: Aspirator Rate (m³/h) Process3038
B: Spray Gas Flow (L/h) Process473742
C: Solution Feed Rate (mL/min) Process615
Experimental Protocol: Spray Drying of Ritonavir ASD
  • Preparation of Spray Solution:

    • Prepare a solvent system, for example, a 2:1 w/w mixture of dichloromethane and methanol.[11]

    • Dissolve the selected polymer (e.g., HPMCAS-L) in the solvent system.

    • Add ritonavir to the polymer solution to achieve a fixed drug-to-polymer ratio (e.g., 20:80).[11]

    • Stir the solution until all components are fully dissolved. The total solid content can be set to, for example, 10% w/w.[11]

  • Spray Drying:

    • Set up a laboratory-scale spray dryer (e.g., Buchi B-290).[11]

    • Set the inlet temperature to a constant value (e.g., 70°C).[11]

    • Adjust the aspirator rate, spray gas flow rate, and solution feed rate according to the DoE matrix (Table 3).

    • Pump the solution through the atomizer into the drying chamber.

    • Collect the dried powder from the cyclone separator.

Characterization Protocols

In addition to the characterization methods described for HME (Dissolution, HPLC, DSC, XRPD), the following are particularly relevant for spray-dried powders:

  • Yield: Calculate the percentage yield by dividing the weight of the collected powder by the total weight of solids in the initial solution.

  • Moisture Content: Determine the residual moisture content using a Karl Fischer titrator or by loss on drying.

  • Powder Flow Properties:

    • Bulk and Tapped Density: Measure using a graduated cylinder and a tapping apparatus.

    • Carr's Index and Hausner Ratio: Calculate from the bulk and tapped densities to assess the powder's flowability.

Data Presentation: Spray Drying DoE Results

Table 4: Example DoE Matrix and Results for Spray Drying Study

RunFactor A: Aspirator Rate (m³/h)Factor B: Spray Gas Flow (L/h)Factor C: Feed Rate (mL/min)Response 1: Yield (%)Response 2: Moisture (%)Response 3: Carr's Index
1304736552.125
2384736651.822
3307426621.923
4387426721.518
53047315452.830
63847315582.527
73074215522.628
83874215632.224

Conclusion

The application of Design of Experiment is an indispensable tool in the modern pharmaceutical development of challenging molecules like ritonavir. By systematically evaluating the impact of formulation and process variables on the critical quality attributes of the drug product, DoE enables the creation of robust formulations with enhanced solubility and stability. The protocols and examples provided herein for hot-melt extrusion and spray drying serve as a comprehensive guide for researchers to efficiently navigate the formulation design space, leading to optimized, high-quality ritonavir products. This QbD-driven approach not only accelerates development timelines but also ensures the final product consistently meets its performance targets, ultimately benefiting patients.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Challenges in Hydroxy Ritonavir Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of Hydroxy Ritonavir, a known metabolite and process-related impurity of Ritonavir. Our goal is to equip researchers and scientists with the knowledge to understand and control the formation of this impurity, thereby improving the yield and purity of the target Ritonavir synthesis.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it a concern in Ritonavir synthesis?

A1: this compound is a metabolite of Ritonavir formed by the hydroxylation of the isopropyl-thiazole group.[1][2] It is also considered a process-related impurity that can arise during the synthesis of Ritonavir. The presence of this and other impurities can affect the overall yield, purity, and safety of the final active pharmaceutical ingredient (API).[3] Regulatory bodies require strict control and monitoring of such impurities.

Q2: At which stage of the Ritonavir synthesis is this compound most likely to form?

A2: While specific literature detailing the exact stage of this compound formation is limited, it is plausible that it forms during steps involving potent reagents or conditions that could lead to oxidation of the isopropyl-thiazole moiety. The synthesis of Ritonavir involves multiple steps with various reagents, and side reactions are possible at each stage.[4] Forced degradation studies have shown that Ritonavir can degrade under oxidative stress, suggesting that oxidative conditions in the synthesis process could be a contributing factor.[1][5][6]

Q3: What are the potential mechanisms for the formation of this compound as an impurity?

A3: The exact mechanism for the formation of this compound as a process-related impurity is not extensively detailed in publicly available literature. However, based on its structure, it is likely an oxidation product. This could occur if oxidizing agents are present as reagents or impurities in the reaction mixture. Additionally, certain reaction conditions, such as elevated temperatures or the presence of metal catalysts, could potentially facilitate a hydroxylation side reaction on the electron-rich thiazole ring system.

Q4: Are there established analytical methods to detect and quantify this compound?

A4: Yes, various analytical methods, primarily high-performance liquid chromatography (HPLC) and liquid chromatography-mass spectrometry (LC-MS/MS), are used to detect and quantify Ritonavir and its impurities, including this compound.[1][3] These methods are crucial for monitoring the purity of Ritonavir batches and for conducting stability and forced degradation studies.[1][7]

Troubleshooting Guide: Minimizing this compound Formation

This guide provides a structured approach to identifying and mitigating the formation of the this compound impurity during your synthesis protocol.

Problem: High Levels of this compound Impurity Detected

High levels of the this compound impurity can compromise the quality and yield of your Ritonavir synthesis. The following sections provide potential causes and recommended actions to address this issue.

Potential Causes and Mitigation Strategies
Potential Cause Recommended Action Experimental Protocol
Oxidative Conditions Minimize exposure to oxidizing agents and atmospheric oxygen.Protocol 1: Inert Atmosphere Reaction. - Purge all reaction vessels with an inert gas (e.g., nitrogen or argon) before adding reagents. - Use degassed solvents for all reactions and work-up procedures. - Maintain a positive pressure of the inert gas throughout the reaction.
Reagent Purity Ensure the purity of all starting materials and reagents, particularly those used in steps involving the thiazole moiety.Protocol 2: Reagent Purity Verification. - Test all incoming raw materials for the presence of oxidizing impurities. - If necessary, purify reagents using standard laboratory techniques such as distillation or recrystallization. - Store sensitive reagents under an inert atmosphere and protected from light.
Sub-optimal Reaction Temperature Optimize the reaction temperature to minimize side reactions.Protocol 3: Temperature Optimization Study. - Run the reaction at a range of temperatures (e.g., -10°C, 0°C, room temperature, 40°C) while keeping other parameters constant. - Monitor the formation of the this compound impurity at each temperature point using in-process HPLC analysis. - Select the temperature that provides the best conversion to Ritonavir with the lowest level of the impurity.
Inappropriate Solvent Choice The choice of solvent can influence side reactions.Protocol 4: Solvent Screening. - Conduct the reaction in a variety of aprotic and protic solvents to assess the impact on impurity formation. - Analyze the reaction mixture from each solvent for the level of this compound. - Choose a solvent that disfavors the formation of the impurity while maintaining a good reaction rate for the main product.
Inefficient Purification The impurity may not be effectively removed during the work-up and purification steps.Protocol 5: Purification Optimization. - Evaluate different purification techniques, such as column chromatography with various stationary and mobile phases, recrystallization from different solvent systems, or preparative HPLC. - Monitor the purity of the fractions or crystals to determine the most effective method for removing the this compound impurity.

Data Presentation

Table 1: Example of Data Collection for Optimization Studies

Experiment ID Reaction Condition Varied Parameter Value Ritonavir Yield (%) This compound Impurity (%)
EXP-001Temperature0°C850.5
EXP-002Temperature25°C821.2
EXP-003Temperature50°C753.5
EXP-004SolventDichloromethane880.8
EXP-005SolventAcetonitrile861.0

Visualizations

Logical Workflow for Troubleshooting Impurity Formation

This diagram illustrates a systematic approach to identifying and resolving the issue of high this compound impurity levels.

G start High this compound Impurity Detected check_oxidation Investigate Oxidative Conditions start->check_oxidation check_reagents Verify Reagent Purity start->check_reagents optimize_temp Optimize Reaction Temperature start->optimize_temp optimize_solvent Screen Solvents start->optimize_solvent optimize_purification Optimize Purification start->optimize_purification implement_inert Implement Inert Atmosphere check_oxidation->implement_inert purify_reagents Purify/Source High- Purity Reagents check_reagents->purify_reagents select_temp Select Optimal Temperature optimize_temp->select_temp select_solvent Select Optimal Solvent optimize_solvent->select_solvent select_purification Implement Improved Purification optimize_purification->select_purification end Impurity Level Reduced implement_inert->end purify_reagents->end select_temp->end select_solvent->end select_purification->end

Caption: Troubleshooting workflow for minimizing this compound impurity.

Hypothesized Formation Pathway

This diagram illustrates a simplified, hypothetical pathway for the formation of this compound as a side product during Ritonavir synthesis.

G Ritonavir_Precursor Ritonavir Precursor (with isopropyl-thiazole moiety) Main_Reaction Main Reaction Pathway Ritonavir_Precursor->Main_Reaction Desired Conditions Side_Reaction Oxidative Side Reaction Ritonavir_Precursor->Side_Reaction Oxidizing Agent / Adverse Conditions Ritonavir Ritonavir (Desired Product) Main_Reaction->Ritonavir Hydroxy_Ritonavir This compound (Impurity) Side_Reaction->Hydroxy_Ritonavir

Caption: Hypothesized formation of this compound impurity.

References

Technical Support Center: Troubleshooting Hydroxy Ritonavir Peak Tailing in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting High-Performance Liquid Chromatography (HPLC) issues. This guide is specifically designed for researchers, scientists, and drug development professionals encountering peak tailing during the analysis of hydroxy ritonavir.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC and why is it problematic for the analysis of this compound?

A1: In an ideal HPLC separation, the peak of an analyte like this compound should be symmetrical, resembling a Gaussian distribution. Peak tailing is a chromatographic distortion where the peak is asymmetrical, with a trailing edge that is longer than the leading edge.[1] This can lead to inaccurate peak integration, reduced resolution between closely eluting peaks, and compromised reproducibility of the analytical method.

Q2: What are the most common causes of peak tailing when analyzing a basic compound like this compound?

A2: this compound is a basic compound, making it susceptible to peak tailing in reversed-phase HPLC.[2][3] The primary causes include:

  • Secondary Silanol Interactions: Unwanted interactions between the positively charged this compound molecules and negatively charged residual silanol groups on the silica-based column packing material are a major cause of peak tailing.[2]

  • Inappropriate Mobile Phase pH: If the mobile phase pH is not optimized, it can lead to inconsistent ionization of this compound and exacerbate silanol interactions.

  • Column Degradation: Over time, columns can degrade, leading to the exposure of more active silanol sites or the formation of voids at the column inlet.

  • Sample Overload: Injecting too much sample can saturate the stationary phase, resulting in a broadened and tailing peak.

  • Extra-Column Effects: Dead volume in the HPLC system, such as from long or wide tubing, can cause the peak to broaden and tail.[4]

Q3: How does the pKa of this compound influence peak shape?

A3: The pKa values of a compound are critical in HPLC method development. For this compound, the strongest basic pKa is 2.42 and the strongest acidic pKa is 13.18.[3] To ensure consistent ionization and minimize secondary interactions with the stationary phase, it is recommended to adjust the mobile phase pH to be at least 2 pH units away from the analyte's pKa. For a basic compound like this compound, a mobile phase pH of around 2.5 to 4.5 is often a good starting point to ensure it is fully protonated and to suppress the ionization of residual silanols on the column.

Troubleshooting Guide for this compound Peak Tailing

This guide provides a systematic approach to identifying and resolving peak tailing issues for this compound.

Step 1: Initial Assessment and System Suitability Check

Before making any changes to the method, it's crucial to confirm the problem and check the overall health of your HPLC system.

  • Question: Is the peak tailing observed for all peaks or just for this compound?

    • All Peaks Tailing: This usually points to a system-wide issue such as a void in the column, a leak, or extra-column dead volume.

    • Only this compound Tailing: This suggests a specific chemical interaction between this compound and the stationary phase.

  • Action:

    • Perform a system suitability test with a well-characterized standard to check for parameters like theoretical plates, tailing factor, and reproducibility.

    • Calculate the tailing factor for the this compound peak. A value greater than 1.2 is generally considered to indicate significant tailing.

Step 2: Mobile Phase Optimization

The mobile phase composition, particularly its pH and buffer strength, is a critical factor in controlling the peak shape of basic compounds.

  • Question: What is the current pH of your mobile phase? Is it buffered?

  • Action & Rationale:

    • Adjust pH: Given the basic pKa of this compound is 2.42, ensure your mobile phase pH is in the range of 2.5-4.5.[3] This will keep the analyte fully protonated and minimize interactions with ionized silanols.

    • Introduce/Increase Buffer Concentration: Use a buffer (e.g., phosphate or acetate) in the range of 10-50 mM to maintain a stable pH and help mask residual silanol activity.

    • Add a Tailing Suppressor: In some cases, adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can help to saturate the active silanol sites and improve peak shape. However, be mindful of its compatibility with your detector (e.g., MS).

Step 3: Column Evaluation and Selection

The choice and condition of the HPLC column are paramount for achieving good peak symmetry.

  • Question: What type of column are you using? How old is it?

  • Action & Rationale:

    • Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups and are better suited for analyzing basic compounds.

    • Consider a Different Stationary Phase: If tailing persists, consider a column with a different stationary phase, such as one with a polar-embedded group or a polymer-based column that is more resistant to basic conditions.

    • Column Flushing and Regeneration: If the column is old or has been used with diverse sample types, it may be contaminated. Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol for reversed-phase) to remove strongly retained compounds.

    • Replace the Column: If the column is old or damaged (e.g., has a void), it may need to be replaced.

Step 4: Sample and Injection Considerations

The way the sample is prepared and introduced into the system can also affect peak shape.

  • Question: What is the concentration of your sample? What solvent is it dissolved in?

  • Action & Rationale:

    • Reduce Sample Concentration/Injection Volume: To check for mass overload, dilute your sample and re-inject. If the peak shape improves, you were likely overloading the column.

    • Match Sample Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase. If a stronger solvent must be used, inject the smallest possible volume.

Step 5: Instrument Check

If the above steps do not resolve the issue, a check of the HPLC instrument itself is warranted.

  • Question: Have you recently changed any tubing or fittings?

  • Action & Rationale:

    • Minimize Extra-Column Volume: Ensure all tubing between the injector and the detector is as short and narrow in diameter as possible. Check all fittings for proper connections to avoid dead volume.

    • Check for Blockages: A partially blocked frit or guard column can cause peak distortion. Try removing the guard column and if the peak shape improves, replace it.

Quantitative Data Summary

The following table summarizes the expected impact of various troubleshooting actions on the tailing factor of the this compound peak.

Parameter AdjustedExpected Impact on Tailing Factor (Tf)Rationale
Mobile Phase pH
Decrease pH to 2.5-4.5Significant DecreaseSuppresses ionization of silanol groups and ensures consistent protonation of this compound.
Buffer Strength
Increase to 10-50 mMDecreaseMaintains stable pH and masks residual silanol activity.
Column Type
Switch to End-Capped ColumnSignificant DecreaseReduces the number of available silanol groups for secondary interactions.
Sample Load
Decrease Injection Volume/ConcentrationDecreasePrevents saturation of the stationary phase.
Extra-Column Volume
Minimize Tubing Length/DiameterDecreaseReduces band broadening outside of the column.

Experimental Protocols

Protocol 1: Recommended Starting HPLC Method for this compound

This protocol is a general starting point based on methods for the parent compound, ritonavir, and best practices for analyzing basic compounds.

  • Column: C18, 4.6 x 150 mm, 5 µm (end-capped)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% B to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

  • Detector Wavelength: 240 nm

  • Sample Diluent: Mobile Phase A/Acetonitrile (50:50)

Protocol 2: Diagnosing Peak Tailing by pH Adjustment
  • Initial Analysis: Analyze your this compound standard using your current method where you are observing peak tailing. Record the chromatogram and calculate the tailing factor.

  • Prepare Acidified Mobile Phase: Prepare an aqueous mobile phase with a pH of approximately 3.0 by adding a small amount of an acid like formic acid or phosphoric acid.

  • Re-equilibrate the System: Flush the HPLC system and column thoroughly with the new, acidified mobile phase until a stable baseline is achieved.

  • Re-analyze the Sample: Inject the same this compound standard and acquire the chromatogram.

  • Compare Results: Compare the peak shape and tailing factor from the chromatogram obtained with the acidified mobile phase to the initial chromatogram. A significant improvement in peak symmetry strongly indicates that the initial peak tailing was caused by inappropriate mobile phase pH.

Visualizing the Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting this compound peak tailing.

Troubleshooting_Workflow Start Peak Tailing Observed for This compound Assess Step 1: Initial Assessment - All peaks tailing? - Only this compound? Start->Assess System_Issue System-wide Issue (e.g., column void, leak) Assess->System_Issue Yes Chemical_Issue Chemical Interaction Issue Assess->Chemical_Issue No Check_Instrument Step 5: Check Instrument - Minimize dead volume - Check for blockages System_Issue->Check_Instrument Optimize_MP Step 2: Optimize Mobile Phase - Adjust pH to 2.5-4.5 - Add/increase buffer Chemical_Issue->Optimize_MP Evaluate_Column Step 3: Evaluate Column - Use end-capped column - Flush or replace Optimize_MP->Evaluate_Column Tailing persists Resolved Peak Shape Improved Problem Resolved Optimize_MP->Resolved Peak shape acceptable Check_Sample Step 4: Check Sample/Injection - Reduce sample load - Match sample solvent Evaluate_Column->Check_Sample Tailing persists Evaluate_Column->Resolved Peak shape acceptable Check_Sample->Check_Instrument Tailing persists Check_Sample->Resolved Peak shape acceptable Check_Instrument->Resolved Issue found & fixed

Caption: A flowchart for systematically troubleshooting HPLC peak tailing.

References

"optimizing mass spectrometry parameters for hydroxy ritonavir"

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of hydroxy ritonavir using mass spectrometry. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What are the expected precursor and product ions for this compound?

A1: this compound is a metabolite of ritonavir, formed by the addition of a hydroxyl group (+16 Da). For a mono-hydroxylated metabolite, the protonated molecule [M+H]⁺ is expected at an m/z of approximately 737.35. Common product ions can be generated through fragmentation of the parent molecule. Based on studies of ritonavir and its metabolites, key fragment ions for a hydroxylated version may appear at m/z values corresponding to losses of water or cleavages at various points in the molecule's backbone. For instance, a mono-hydroxylated thiazole ring-open metabolite of ritonavir has been identified with a protonated molecule [M+H]⁺ at m/z 710, showing major fragment ions at m/z 692 (loss of H₂O), 488, 381, 296, 268, 197, 171, and 140.[1]

Q2: I am observing a weak signal for this compound. What are the potential causes and solutions?

A2: A weak signal can stem from several factors:

  • Suboptimal Ionization Parameters: The electrospray ionization (ESI) source parameters may not be optimized. Ensure that the capillary voltage, source temperature, and gas flows (nebulizer and drying gas) are optimized for this compound. It is recommended to perform a systematic optimization.

  • Inefficient Extraction: The sample preparation method may result in low recovery of the analyte. Protein precipitation is a common and rapid method, but techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) might provide a cleaner sample and better recovery.

  • Matrix Effects: Co-eluting endogenous components from the biological matrix (e.g., plasma, urine) can suppress the ionization of this compound. To mitigate this, improve chromatographic separation to move the analyte away from areas of significant matrix interference, or use a more rigorous sample cleanup procedure.

  • Analyte Instability: Ritonavir and its metabolites can be unstable under certain conditions.[2] Ensure that samples are handled and stored correctly (e.g., at low temperatures) and consider the pH of the solutions used during extraction and analysis.

Q3: How can I differentiate between isobaric metabolites of ritonavir, such as different positional isomers of this compound?

A3: Differentiating between isobaric metabolites, which have the same mass, requires high-resolution chromatography and careful analysis of fragmentation patterns.

  • Chromatographic Separation: Utilize a high-efficiency HPLC or UHPLC column (e.g., a C18 column) and optimize the gradient elution to achieve baseline separation of the isomers.[3]

  • Tandem Mass Spectrometry (MS/MS): Even if isomers co-elute, they may produce different fragment ions or different relative abundances of the same fragments upon collision-induced dissociation (CID). A detailed comparison of the MS/MS spectra can help in their identification.[3]

Q4: What is a suitable internal standard for the quantification of this compound?

A4: The ideal internal standard (IS) is a stable, isotopically labeled version of the analyte (e.g., deuterated this compound). If this is not available, a structurally similar compound that does not interfere with the endogenous sample components can be used. For ritonavir analysis, deuterated ritonavir (Ritonavir-d6) is often used and could be a suitable starting point for its hydroxylated metabolite.[1]

Troubleshooting Guide

IssuePossible Cause(s)Recommended Action(s)
Poor Peak Shape (Tailing or Fronting) - Incompatible mobile phase pH- Column degradation or contamination- Inappropriate sample solvent- Adjust mobile phase pH to ensure the analyte is in a single ionic state.- Flush the column with a strong solvent or replace it if necessary.- Ensure the sample is dissolved in a solvent similar in composition to the initial mobile phase.
High Background Noise - Contaminated mobile phase or LC system- Matrix effects from the sample- Electronic noise- Use high-purity solvents and freshly prepared mobile phases.- Implement a more effective sample cleanup procedure (e.g., SPE).- Ensure proper grounding of the mass spectrometer.
Inconsistent Retention Times - Unstable pump flow rate- Column temperature fluctuations- Changes in mobile phase composition- Purge the LC pumps and check for leaks.- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase and ensure proper mixing.
Carryover (Analyte detected in blank injections) - Adsorption of the analyte onto surfaces in the injector or column.- Insufficient needle wash.- Optimize the needle wash procedure with a strong solvent.- Use a wash solution that effectively solubilizes this compound.- If carryover persists, investigate potential sources in the sample path.

Experimental Protocols

Protocol 1: Quantification of this compound in Human Plasma

This protocol provides a general procedure for the analysis of this compound in a biological matrix.

  • Sample Preparation (Protein Precipitation)

    • To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of acetonitrile containing the internal standard (e.g., deuterated ritonavir).

    • Vortex the mixture for 1 minute to precipitate the proteins.

    • Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for LC-MS/MS analysis.

  • Liquid Chromatography Parameters

    • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Flow Rate: 0.4 mL/min.

    • Gradient:

      • 0-1.0 min: 10% B

      • 1.0-5.0 min: Ramp to 90% B

      • 5.0-6.0 min: Hold at 90% B

      • 6.1-8.0 min: Return to 10% B (re-equilibration).

    • Injection Volume: 5 µL.

    • Column Temperature: 40°C.

  • Mass Spectrometry Parameters

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Scan Type: Multiple Reaction Monitoring (MRM).

    • Precursor Ion (Q1): m/z 737.4 (or empirically determined mass for the specific hydroxylated form).

    • Product Ion (Q3): To be determined by infusing a standard of this compound and performing a product ion scan. Likely fragments would be similar to those of ritonavir.

    • Source Parameters: These should be optimized for the specific instrument but can be started from typical values for similar molecules.

Optimized Mass Spectrometry Parameters

The following table summarizes typical starting parameters for the analysis of ritonavir and its metabolites. These should be optimized for the specific instrument and analyte.

ParameterTypical Value RangePurpose
Capillary Voltage 3.0 - 4.5 kVPromotes the formation of gas-phase ions.
Source Temperature 120 - 150 °CAssists in the desolvation of droplets.
Desolvation Temperature 350 - 500 °CEvaporates the solvent from the ESI droplets.
Cone Voltage / Declustering Potential 20 - 50 VPrevents ion clusters from entering the mass analyzer.
Collision Energy (CE) 10 - 40 eVControls the fragmentation of the precursor ion in the collision cell.
Nebulizer Gas Flow Instrument DependentAids in the formation of a fine spray.
Drying Gas Flow Instrument DependentHelps in the desolvation process.

Visualizations

Workflow_Optimization cluster_prep Phase 1: Initial Preparation cluster_ms Phase 2: Mass Spectrometer Optimization cluster_lc Phase 3: Liquid Chromatography Optimization cluster_validation Phase 4: Method Validation A Prepare this compound Standard C Direct Infusion of Standard A->C B Prepare Internal Standard (IS) J Spike Analyte & IS into Matrix B->J D Optimize Source Parameters (Voltage, Temperatures, Gas Flows) C->D E Determine Precursor Ion (Q1) D->E F Optimize Collision Energy & Identify Stable Product Ions (Q3) E->F G Select LC Column F->G Use Optimized MRM H Optimize Mobile Phase & Gradient G->H I Assess Peak Shape & Retention Time H->I I->J Use Optimized LC Method K Evaluate Sample Preparation (Recovery, Matrix Effects) J->K L Assess Linearity, Accuracy, & Precision K->L

Caption: Workflow for LC-MS/MS Method Optimization.

Fragmentation_Pathway cluster_fragments Potential Fragmentation Pathways parent [M+H]⁺ This compound m/z 737.4 frag1 Fragment A Loss of H₂O m/z 719.4 parent:pre->frag1 - H₂O frag2 Fragment B Cleavage of Side Chain e.g., m/z 488 parent:pre->frag2 Neutral Loss frag3 Fragment C Thiazole Ring Fragment e.g., m/z 296 parent:pre->frag3 Neutral Loss frag4 Fragment D Further Fragmentation e.g., m/z 197 frag2->frag4 - Fragment

Caption: Proposed Fragmentation of this compound.

References

"refining extraction methods for hydroxy ritonavir from complex matrices"

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for refining the extraction of hydroxy ritonavir and related metabolites from complex biological matrices.

Frequently Asked Questions (FAQs)

Q: What are the most common methods for extracting this compound from biological samples?

A: The three most prevalent techniques are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). SPE offers high selectivity and concentration but can be complex to develop.[1] LLE is a classic method effective for separating compounds based on their differential solubility in immiscible liquids.[2] PPT is the simplest and fastest method but often results in the least clean extract, which can lead to significant matrix effects in LC-MS/MS analysis.[3][4]

Q: How does the polarity of this compound compare to the parent drug, ritonavir, and how does this affect extraction?

A: Hydroxylation adds a hydroxyl (-OH) group to the parent molecule, making this compound more polar than ritonavir. This increased polarity can be a significant challenge, as highly polar metabolites may not retain well on common reversed-phase SPE sorbents (like C18) and can be difficult to extract efficiently with traditional non-polar LLE solvents.[5] Method development must account for this change in polarity to ensure adequate retention and elution.

Q: Why is controlling the sample pH crucial for extraction efficiency?

A: The pH of the sample matrix directly influences the ionization state of the target analyte.[6] For efficient extraction, the analyte should typically be in a neutral, non-ionized state to maximize its affinity for non-polar SPE sorbents or its solubility in an organic LLE solvent.[7][8] Adjusting the sample pH to suppress the ionization of this compound is a critical step for achieving high recovery.[9]

Q: What are "matrix effects" and why are they a concern for this compound analysis?

A: Matrix effects are the alteration of analyte ionization efficiency (suppression or enhancement) by co-eluting compounds from the biological matrix.[10] Because methods like protein precipitation are less clean, endogenous materials like phospholipids can interfere with the ionization of this compound in the mass spectrometer source, leading to inaccurate and irreproducible quantification.[10][11] More selective sample preparation techniques like SPE are often employed to minimize these effects.[12]

Troubleshooting Guides

Issue 1: Low Analyte Recovery in Solid-Phase Extraction (SPE)

Q: I am experiencing very low recovery (<70%) for this compound using a C18 SPE cartridge. What are the potential causes and how can I fix this?

A: Low recovery in SPE is a common issue that can be systematically diagnosed. The first step is to collect and analyze the fractions from each step of the process (load, wash, and elution) to determine where the analyte is being lost.[9]

Potential Causes & Solutions:

  • Analyte Breakthrough (Loss in Load Fraction):

    • Cause: The sorbent is not retaining the analyte. This is common for polar metabolites like this compound on non-polar sorbents like C18.[5][8] The sample loading solvent may also be too strong, preventing interaction.

    • Solution:

      • Switch Sorbent: Consider a mixed-mode or polymeric sorbent (e.g., HLB, MCX) that offers multiple retention mechanisms (hydrophobic and ion-exchange).[8]

      • Adjust Sample pH: Adjust the sample pH to ensure the analyte is in its neutral form to maximize hydrophobic retention.[1][9]

      • Dilute Sample: Dilute the sample with a weaker solvent (e.g., water) to reduce the elution strength of the loading solution.[1]

  • Analyte Elution (Loss in Wash Fraction):

    • Cause: The wash solvent is too strong and is prematurely eluting the analyte along with interferences.[9]

    • Solution: Decrease the percentage of organic solvent in the wash step. Perform a stepwise optimization by gradually reducing the solvent strength to find the point where interferences are removed without eluting the target analyte.[1]

  • Incomplete Elution (Analyte Remains on Cartridge):

    • Cause: The elution solvent is too weak to disrupt the interaction between the analyte and the sorbent.[7][13]

    • Solution:

      • Increase Solvent Strength: Increase the proportion of stronger organic solvent (e.g., acetonitrile or methanol) in the elution buffer.

      • Modify pH: Adjust the pH of the elution solvent to ionize the analyte. This will disrupt hydrophobic and/or ion-exchange interactions, promoting elution. For example, adding a small amount of acid or base (e.g., formic acid, ammonium hydroxide) can be highly effective.[9]

Issue 2: High Signal Variability and Matrix Effects

Q: My quantitative results for this compound are inconsistent and I suspect ion suppression from the plasma matrix. What steps can I take to mitigate this?

A: Matrix effects are a primary cause of poor accuracy and reproducibility in LC-MS/MS assays.[10]

Potential Causes & Solutions:

  • Insufficient Sample Cleanup:

    • Cause: The extraction method (especially protein precipitation) is not adequately removing interfering matrix components like phospholipids.[4]

    • Solution:

      • Improve Extraction: Switch from protein precipitation to a more rigorous method like SPE or LLE.[12]

      • Optimize SPE Wash Step: Incorporate a strong, optimized wash step in your SPE protocol to remove as many interferences as possible before elution.[1]

      • Use Salting-Out LLE: Techniques like Salting-Out Assisted Liquid-Liquid Extraction (SALLE) can improve the cleanliness of the final extract compared to standard LLE.[3][4]

  • Chromatographic Co-elution:

    • Cause: The analyte is co-eluting with matrix components that suppress its ionization.

    • Solution: Modify your LC method to improve the separation between this compound and the interfering peaks. Adjusting the gradient, changing the mobile phase composition, or using a different column chemistry (e.g., HILIC for polar compounds) can resolve the issue.[14]

  • Use of an Internal Standard:

    • Cause: Lack of proper correction for signal variability during extraction and ionization.

    • Solution: The most effective way to compensate for matrix effects is to use a stable isotope-labeled (SIL) internal standard (e.g., this compound-d8).[10] The SIL-IS behaves nearly identically to the analyte during extraction and ionization, providing reliable correction for any signal suppression or enhancement.

Data Presentation: Comparison of Extraction Methods

The following table summarizes typical performance metrics for different methods used in the extraction of ritonavir and its metabolites from human plasma.

Extraction Method Analyte(s) Average Recovery (%) Precision (% RSD) Lower Limit of Quantification (LLOQ) Reference(s)
Solid-Phase Extraction (SPE)Lopinavir & Ritonavir91.1 - 93.0%< 15%20 - 50 ng/mL[15]
Solid-Phase Extraction (SPE)5 Antiretrovirals77.3 - 90.1%2.7 - 9.2%Varies by drug[16]
Liquid-Liquid Extraction (LLE)Lopinavir & Ritonavir> 85%< 15.3%1 ng/mL[2]
Protein Precipitation (PPT)Nirmatrelvir & Ritonavir85.7 - 107%< 9.9%5 ng/mL[17]

Note: Recovery and LLOQ are highly dependent on the specific protocol, matrix, and analytical instrumentation.

Experimental Protocols

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is a general guideline for extracting this compound from plasma using a polymeric reversed-phase cartridge.

  • Sample Pre-treatment: To 200 µL of plasma, add 50 µL of internal standard solution. Vortex to mix.[15]

  • Cartridge Conditioning: Condition a polymeric SPE cartridge (e.g., Strata-X, 30 mg/1 mL) by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to go dry.[15]

  • Sample Loading: Load the pre-treated sample onto the conditioned cartridge at a slow, steady flow rate (approx. 1 mL/min).

  • Wash Step: Wash the cartridge with 2 mL of water to remove salts and polar interferences.[15] Consider a second wash with a weak organic solvent (e.g., 5-10% methanol in water) to remove more interferences.

  • Elution: Elute the analyte and internal standard with 1-2 mL of mobile phase or a high-percentage organic solvent (e.g., methanol or acetonitrile).[15]

  • Evaporation & Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100-200 µL of the initial mobile phase for LC-MS/MS analysis.

Protocol 2: Salting-Out Assisted Liquid-Liquid Extraction (SALLE)

This protocol enhances traditional LLE by using protein precipitation followed by a salting-out step.

  • Protein Precipitation: To 100 µL of plasma, add 200 µL of acetonitrile containing the internal standard. Vortex vigorously for 1 minute to precipitate proteins.[4]

  • Centrifugation: Centrifuge the sample at high speed (e.g., 10,000 x g) for 5 minutes.

  • Salting-Out: Transfer the supernatant to a new tube. Add a salting-out agent (e.g., magnesium sulfate or sodium chloride) to induce phase separation between the aqueous and organic layers.[3]

  • Extraction: Vortex and centrifuge again to complete the phase separation.

  • Analysis: Carefully collect the upper organic layer (acetonitrile) and inject it directly or after evaporation and reconstitution into the LC-MS/MS system.[4]

Visualizations

G cluster_pre Sample Preparation cluster_ext Extraction cluster_post Post-Extraction cluster_anl Analysis Sample Biological Sample (e.g., Plasma) ISTD Add Internal Standard (IS) Sample->ISTD Pretreat Pre-treatment (e.g., pH adjust, dilute) ISTD->Pretreat Extraction Extraction Step (SPE, LLE, or PPT) Pretreat->Extraction Wash Wash / Cleanup Extraction->Wash Elute Elution Wash->Elute Evap Evaporation Elute->Evap Recon Reconstitution Evap->Recon Analysis LC-MS/MS Analysis Recon->Analysis

Caption: General workflow for extracting this compound from complex matrices.

G Start Problem: Low SPE Recovery Check Analyze Load, Wash, & Elute Fractions Start->Check LossLoad Analyte lost in LOAD? Check->LossLoad Step 1 LossWash Analyte lost in WASH? LossLoad->LossWash No Sol_Load Solutions: 1. Use Mixed-Mode Sorbent 2. Adjust Sample pH 3. Dilute Sample Solvent LossLoad->Sol_Load Yes LossElute Analyte NOT in ELUTE fraction? LossWash->LossElute No Sol_Wash Solution: Decrease Organic % in Wash Solvent LossWash->Sol_Wash Yes Sol_Elute Solutions: 1. Increase Elution Solvent Strength 2. Modify Elution pH LossElute->Sol_Elute Yes Success Recovery Optimized LossElute->Success No Sol_Load->Check Re-evaluate Sol_Wash->Check Re-evaluate Sol_Elute->Check Re-evaluate

Caption: Troubleshooting logic for low recovery in solid-phase extraction (SPE).

References

"minimizing degradation of hydroxy ritonavir during sample preparation"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing the degradation of hydroxy ritonavir during sample preparation for bioanalysis. The following recommendations are primarily based on stability studies of the parent compound, ritonavir, and are inferred to be applicable to its hydroxylated metabolites due to structural similarities. Method-specific validation is crucial to ensure the stability of this compound under your experimental conditions.

Frequently Asked Questions (FAQs)

Q1: What are the main factors that can cause the degradation of this compound in biological samples?

A1: Based on forced degradation studies of ritonavir, the primary factors contributing to the degradation of this compound are expected to be:

  • Oxidation: As a hydroxylated metabolite, this compound is particularly susceptible to oxidative degradation. This can be initiated by exposure to atmospheric oxygen, enzymatic activity in the biological matrix, or the presence of oxidizing agents.

  • pH Extremes: Both acidic and alkaline conditions have been shown to cause significant degradation of ritonavir and are therefore likely to affect its hydroxylated form.[1][2]

  • Temperature: Elevated temperatures can accelerate the rate of degradation. Long-term storage at inappropriate temperatures and repeated freeze-thaw cycles can compromise sample integrity.

  • Light Exposure: Photolytic degradation can occur upon exposure to light. Samples should be protected from light during collection, processing, and storage.

Q2: What is the recommended procedure for collecting and handling plasma samples to ensure the stability of this compound?

A2: To maintain the stability of this compound in plasma samples, the following steps are recommended:

  • Anticoagulant: Collect whole blood in tubes containing an anticoagulant such as sodium heparin or EDTA.

  • Temperature: Place blood samples on ice immediately after collection to slow down enzymatic activity.

  • Centrifugation: Centrifuge the blood samples at a low temperature (e.g., 4°C) as soon as possible to separate the plasma.

  • Aliquot and Store: Immediately after separation, aliquot the plasma into cryovials and freeze at -80°C for long-term storage. Avoid repeated freeze-thaw cycles.

  • Light Protection: Protect the samples from light at all stages of collection and handling.

Q3: Are there any specific additives that can be used to stabilize this compound in plasma samples?

A3: While specific studies on this compound are limited, the addition of antioxidants is a common strategy to prevent the degradation of oxidatively labile compounds. Consider the following:

  • Ascorbic Acid (Vitamin C): Has been shown to stabilize metabolites prone to heme-mediated oxidation in hemolyzed plasma.

  • Alpha-tocopherol (Vitamin E): Has been used in ritonavir formulations, indicating its potential as a stabilizer against oxidation.[3]

The addition of any stabilizing agent should be thoroughly validated to ensure it does not interfere with the analytical method.

Troubleshooting Guides

Issue 1: Low Recovery of this compound
Potential Cause Troubleshooting Step
Degradation during sample collection and processing Review your sample handling procedure. Ensure samples are kept on ice and processed quickly. Consider adding an antioxidant to the collection tubes (requires validation).
Adsorption to container surfaces Use low-protein binding collection tubes and processing vials.
Inefficient extraction Optimize your solid-phase extraction (SPE) or liquid-liquid extraction (LLE) protocol. For SPE, ensure proper conditioning of the cartridge and use of an appropriate elution solvent. For LLE, experiment with different organic solvents and pH adjustments.
Degradation during extraction Perform extraction steps at low temperatures (e.g., on ice) and protect samples from light.
Issue 2: High Variability in this compound Concentrations Between Replicates
Potential Cause Troubleshooting Step
Inconsistent sample handling Standardize the time between sample collection, processing, and freezing. Ensure all samples are treated identically.
Repeated freeze-thaw cycles Aliquot plasma samples into single-use vials after the initial processing to avoid the need for repeated thawing of the bulk sample.
Presence of hemolyzed samples Hemolysis can introduce oxidative enzymes that may degrade this compound.[4] Visually inspect samples for hemolysis (pink or red coloration of plasma). If hemolyzed samples cannot be avoided, consider adding an antioxidant like ascorbic acid and validate its effectiveness.
Inconsistent extraction procedure Ensure consistent timing and technique for all steps of the extraction process for all samples.

Quantitative Data on Ritonavir Degradation

The following table summarizes the degradation of the parent compound, ritonavir, under various stress conditions. This data can serve as a guide to understanding the potential lability of this compound.

Stress ConditionIncubation TimeTemperatureDegradation (%)Reference
0.1N HCl (Acid Hydrolysis)1 hour60°CSignificant[5]
0.1N NaOH (Base Hydrolysis)1 hour60°CSignificant[5]
30% H₂O₂ (Oxidation)Not specifiedNot specifiedSignificant[5]
Thermal24 hours60°CModerate[5]
PhotolyticNot specifiedNot specifiedModerate[5]

Experimental Protocols

Protocol 1: Recommended Plasma Sample Collection and Processing
  • Collection: Collect whole blood into pre-chilled vacuum tubes containing EDTA or sodium heparin as an anticoagulant.

  • Immediate Cooling: Place the blood collection tubes in an ice bath immediately after collection.

  • Centrifugation: Within 30 minutes of collection, centrifuge the blood samples at 1,500 x g for 15 minutes at 4°C.

  • Plasma Separation: Carefully aspirate the supernatant (plasma) without disturbing the buffy coat or red blood cells.

  • Aliquotting: Transfer the plasma into pre-labeled, low-protein binding cryovials. It is recommended to create multiple aliquots for each sample to avoid freeze-thaw cycles.

  • Storage: Immediately snap-freeze the plasma aliquots in liquid nitrogen or place them in a -80°C freezer for long-term storage.

  • Light Protection: At all stages, protect the samples from direct light by using amber tubes or by wrapping the tubes in aluminum foil.

Visualizations

experimental_workflow cluster_collection Sample Collection cluster_processing Sample Processing cluster_storage Storage & Analysis blood_collection Collect Blood (EDTA/Heparin tubes) cooling Immediate Cooling (On Ice) blood_collection->cooling centrifugation Centrifuge (1500g, 15 min, 4°C) cooling->centrifugation separation Separate Plasma centrifugation->separation aliquot Aliquot into Cryovials separation->aliquot storage Store at -80°C aliquot->storage analysis Thaw & Analyze storage->analysis

Caption: Recommended workflow for plasma sample handling.

degradation_pathways cluster_degradation Degradation Pathways hydroxy_ritonavir This compound oxidation Oxidation hydroxy_ritonavir->oxidation (Primary Pathway for Hydroxylated Metabolites) acid_hydrolysis Acid Hydrolysis hydroxy_ritonavir->acid_hydrolysis base_hydrolysis Base Hydrolysis hydroxy_ritonavir->base_hydrolysis photodegradation Photodegradation hydroxy_ritonavir->photodegradation

Caption: Potential degradation pathways for this compound.

References

Ritonavir Polymorph Crystallization Technical Support Center

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the crystallization of ritonavir polymorphs.

Troubleshooting Guides

Problem: Unexpected appearance of the more stable, less soluble Form II.

This is a common and critical issue in ritonavir crystallization, as the unexpected formation of Form II can significantly impact dissolution rates and bioavailability.[1][2][3]

Possible Causes and Solutions:

  • High Supersaturation: While high supersaturation can sometimes favor the kinetic Form I, it can also lead to the nucleation of the more stable Form II, especially if seeds are present.[4][5]

    • Solution: Carefully control the supersaturation level. Metastable Form I is generally favored at higher supersaturations, while the stable Form II is favored at lower supersaturations.[6]

  • Presence of Form II Seeds: Even trace amounts of Form II crystals can act as seeds, leading to the crystallization of this more stable polymorph.[5]

    • Solution: Implement rigorous cleaning procedures for all equipment. Develop a sensitive seed detection test to check for the presence of Form II in starting materials and on equipment surfaces.[5]

  • Solvent Choice: The choice of solvent plays a crucial role in determining which polymorph crystallizes. Ethanol, for instance, tends to produce the stable Form II.[4]

    • Solution: Conduct thorough solvent screening studies. Solvents like acetone, ethyl acetate, acetonitrile, and toluene have been shown to produce the metastable Form I under rapid cooling conditions.[4]

  • Degradation Products: A degradation product of ritonavir, a cyclic carbamate, is structurally similar to Form II and can act as a template for its nucleation.[1]

    • Solution: Minimize the exposure of ritonavir to basic conditions that can lead to this degradation. Monitor for the presence of this impurity.

Problem: Difficulty in selectively crystallizing the desired Form I.

Obtaining a pure, stable batch of the kinetically favored Form I can be challenging due to the thermodynamic stability of Form II.[1]

Possible Causes and Solutions:

  • Slow Crystallization Rate: Slower crystallization processes often favor the thermodynamically most stable form.

    • Solution: Employ rapid cooling or "crash cooling" techniques from a supersaturated solution to kinetically trap the metastable Form I.[4]

  • Solvent-Mediated Transformation: In certain solvents, the initially formed Form I can transform into the more stable Form II over time.

    • Solution: Select solvents that inhibit this transformation. Characterize the solid form at different time points during and after crystallization to monitor for any phase changes.

  • Lack of Form I Seeds: The absence of Form I seed crystals can hinder its crystallization.

    • Solution: Use a reverse crystallization technique to generate Form I seed crystals. This involves adding a ritonavir solution slowly to an anti-solvent containing a small amount of Form I seeds.[1]

Frequently Asked Questions (FAQs)

Q1: What are the key differences between Ritonavir Form I and Form II?

Form I and Form II are conformational polymorphs with significant differences in their physical properties.[5] Form II is the thermodynamically more stable form and has a lower solubility compared to Form I.[1][3] This difference in solubility was the primary reason for the failure of dissolution tests for the original Norvir® formulation when Form II unexpectedly appeared.[1][2] The two forms also exhibit distinct crystal habits, with Form I appearing as lath-like crystals or rods and Form II as fine needles.[7][8] These differences arise from variations in their molecular conformations and hydrogen bonding networks.[1][5]

Q2: How does solvent selection impact ritonavir polymorphism?

Solvent selection is a critical parameter in controlling ritonavir polymorphism. The choice of solvent affects solubility, supersaturation, and nucleation kinetics.[9] For example, recrystallization from ethanol tends to yield the stable Form II, whereas solvents like acetone, ethyl acetate, acetonitrile, and toluene can produce the metastable Form I under high supersaturation and rapid cooling.[4] The solvent can also influence crystal morphology.[6]

Q3: What analytical techniques are essential for characterizing ritonavir polymorphs?

A combination of analytical techniques is crucial for the unambiguous identification and quantification of ritonavir polymorphs. These include:

  • Powder X-ray Diffraction (PXRD): Provides a unique fingerprint for each crystalline form.[1][5]

  • Differential Scanning Calorimetry (DSC): Used to determine the melting points and thermodynamic relationships between polymorphs.[4][5]

  • Solid-State Nuclear Magnetic Resonance (ssNMR): A powerful technique to probe the local molecular environment in different polymorphs.[5]

  • Near-Infrared (NIR) Spectroscopy: Can be used for rapid and non-destructive analysis and has a low detection limit for Form II in Form I.[5]

  • Raman Spectroscopy: A non-destructive technique that can be used for in-situ monitoring of polymorphic transformations. Low-frequency Raman spectroscopy has shown comparable analytical performance to conventional techniques with significantly reduced measurement time.[10]

Q4: Can amorphous ritonavir be used in formulations?

Yes, amorphous solid dispersions (ASDs) are a key strategy to overcome the solubility challenges of ritonavir.[1][11] The commercial product Kaletra® utilizes an ASD of lopinavir and ritonavir.[1] ASDs lack a long-range molecular order, which improves solubility and bioavailability.[1] However, the physical stability of amorphous forms is a concern, as they can recrystallize over time.[11] Therefore, careful selection of polymers and stability studies are essential when developing amorphous formulations.[12][13]

Q5: Have other polymorphs of ritonavir been discovered?

Yes, in addition to Forms I and II, several other crystalline forms of ritonavir have been identified through extensive polymorph screening. These include solvated forms (Form III and Form V) and another metastable anhydrous form (Form IV).[1][14] A newer anhydrous form, also designated as Form III, was discovered more recently through melt crystallization.[3] The existence of multiple polymorphs highlights the complexity of ritonavir's solid-state landscape and the importance of thorough polymorph screening during drug development.[1]

Quantitative Data Summary

The following tables summarize key quantitative data for different ritonavir polymorphs.

Table 1: Melting Points of Ritonavir Polymorphs

PolymorphMelting Point (°C)
Form I~120-123[1][4]
Form II~121-126[1][4]
Form III (new)~114-117.9[1][3]
Form V97[14]

Table 2: Solubility of Ritonavir Polymorphs in Ethanol/Water Mixtures at 5°C

Proportion of Ethanol/WaterSolubility of Form I (mg/mL)Solubility of Form II (mg/mL)
Data not available in a comparable format across multiple sourcesRefer to specific literature for detailed solubility data[15]Refer to specific literature for detailed solubility data[15]

Note: Form II consistently shows lower solubility than Form I across various ethanol-water mixtures.[1][15]

Experimental Protocols

Protocol 1: Polymorphic Screening by Crash Cooling

This method aims to kinetically trap metastable polymorphs.

  • Solution Preparation: Prepare supersaturated solutions of ritonavir (starting with Form II) in various solvents (e.g., acetone, ethyl acetate, acetonitrile, toluene) at a desired concentration.[4]

  • Dissolution: Heat the solutions (e.g., to 50°C) and stir until all solids are completely dissolved.[4]

  • Filtration: Filter the hot solutions through a pre-heated 0.45 µm membrane filter into clean vials.[4]

  • Heating Cycle: Heat the filtered solutions to 50°C and hold for 90 minutes to erase any crystal memory.[4]

  • Crash Cooling: Rapidly cool the solutions to the desired crystallization temperature (e.g., 10°C) at a high cooling rate (e.g., 20°C/min).[4]

  • Isolation and Analysis: Isolate the resulting crystals by filtration, dry them, and analyze using PXRD, DSC, and microscopy to identify the polymorphic form.

Protocol 2: Seed Detection Test for Form II

This protocol is designed to detect trace amounts of Form II seeds.[5]

  • Solution Preparation: Prepare a solution of ritonavir Form I in a suitable solvent system (e.g., a hydroalcoholic mixture) at a concentration that is supersaturated with respect to Form II but undersaturated with respect to Form I.[5]

  • Seeding: Introduce the sample to be tested (e.g., a bulk drug sample, a swab from equipment) into the prepared solution.

  • Observation: If Form II seeds are present, they will induce the crystallization of Form II from the supersaturated solution. The appearance of crystals indicates a positive result.

  • Confirmation: Analyze any resulting crystals by an appropriate method (e.g., microscopy, PXRD) to confirm they are Form II.

Visualizations

Troubleshooting_Form_II_Appearance start Unexpected Appearance of Form II cause1 High Supersaturation start->cause1 cause2 Presence of Form II Seeds start->cause2 cause3 Solvent Choice (e.g., Ethanol) start->cause3 cause4 Degradation Products start->cause4 solution1 Control Supersaturation (Lower for Form II avoidance) cause1->solution1 solution2 Rigorous Cleaning & Seed Detection Test cause2->solution2 solution3 Solvent Screening (e.g., Acetone, EtOAc) cause3->solution3 solution4 Minimize Basic Conditions & Monitor Impurities cause4->solution4

Caption: Troubleshooting guide for the unexpected appearance of Ritonavir Form II.

Polymorph_Screening_Workflow start Start: Ritonavir Sample (e.g., Amorphous or Form II) step1 Prepare Supersaturated Solutions in Diverse Solvents start->step1 step2 Apply Crystallization Methods step1->step2 method1 Slow Evaporation step2->method1 method2 Cooling Crystallization (Slow and Fast Rates) step2->method2 method3 Anti-Solvent Addition step2->method3 method4 Melt Crystallization step2->method4 step3 Isolate Solid Material method1->step3 method2->step3 method3->step3 method4->step3 step4 Characterize Polymorphic Form step3->step4 analysis1 PXRD step4->analysis1 analysis2 DSC step4->analysis2 analysis3 Microscopy step4->analysis3 analysis4 Spectroscopy (Raman, NIR) step4->analysis4 end Identify and Document New/Existing Polymorphs analysis1->end analysis2->end analysis3->end analysis4->end

Caption: General experimental workflow for Ritonavir polymorph screening.

References

Technical Support Center: Resolving Co-elution of Ritonavir and Hydroxy Ritonavir in Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the common challenge of co-elution between ritonavir and its primary metabolite, hydroxy ritonavir, during chromatographic analysis.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the co-elution of ritonavir and this compound?

A1: The co-elution of ritonavir and this compound primarily stems from their structural similarity. This compound is a metabolite of ritonavir, differing by only a single hydroxyl group. This subtle difference can result in very similar retention times on a reversed-phase HPLC column. Key contributing factors include:

  • Suboptimal Mobile Phase Composition: An inappropriate ratio of organic solvent to aqueous buffer or an unsuitable pH can fail to exploit the small polarity difference between the two compounds.

  • Inadequate Stationary Phase Chemistry: The choice of HPLC column is critical. A stationary phase that does not offer sufficient selectivity for these two analytes will result in poor separation.

  • Isocratic Elution: An isocratic mobile phase with a fixed solvent strength may not provide the necessary resolving power for closely eluting compounds.

  • Poor Method Optimization: Insufficient optimization of parameters like flow rate, temperature, and gradient profile can lead to peak overlap.

Q2: How can I confirm that I have a co-elution issue and not just a broad peak?

A2: Differentiating between a broad peak and co-elution is a critical first step. Here are a few methods to diagnose the issue:

  • Peak Shape Analysis: Look for subtle signs of asymmetry in your peak, such as a shoulder or a slight tailing that is not characteristic of the column's performance with other analytes.

  • Peak Purity Analysis with a Diode Array Detector (DAD): A DAD can acquire UV spectra across the entire peak. If the spectra at the upslope, apex, and downslope of the peak are not identical, it indicates the presence of more than one compound.

  • Mass Spectrometry (MS) Detection: If your HPLC is coupled to a mass spectrometer, you can monitor the mass-to-charge ratio (m/z) across the peak. The presence of two different m/z values corresponding to ritonavir and this compound will confirm co-elution.

  • Varying Chromatographic Conditions: A slight change in the mobile phase composition or temperature that results in a change in peak shape (e.g., the appearance of a small shoulder) can indicate the presence of co-eluting compounds.

Q3: What is the first parameter I should adjust to resolve the co-elution?

A3: The mobile phase composition, particularly the pH and the organic solvent ratio, is often the most effective initial parameter to adjust. Since this compound is slightly more polar than ritonavir due to the hydroxyl group, optimizing the mobile phase can enhance the difference in their interaction with the stationary phase. Adjusting the pH of the aqueous portion of the mobile phase can alter the ionization state of the molecules, which can significantly impact their retention and selectivity. A lower pH, around 3.0 to 4.0, is often effective for the separation of ritonavir and its related substances.[1]

Troubleshooting Guide

This guide provides a systematic approach to resolving the co-elution of ritonavir and this compound.

Problem: Poor resolution or complete co-elution of ritonavir and this compound peaks.

Solution Workflow:

G start Start: Co-elution Observed mobile_phase Step 1: Optimize Mobile Phase start->mobile_phase gradient Step 2: Implement/Optimize Gradient Elution mobile_phase->gradient If resolution is still poor column Step 3: Evaluate Stationary Phase gradient->column If co-elution persists temp_flow Step 4: Adjust Temperature and Flow Rate column->temp_flow If further optimization is needed end Resolution Achieved temp_flow->end

Caption: Troubleshooting workflow for resolving co-elution.

Step 1: Optimize Mobile Phase Composition

  • pH Adjustment:

    • Rationale: The ionization of ritonavir and this compound can be influenced by the mobile phase pH, affecting their interaction with the stationary phase.

    • Action: Prepare mobile phases with varying pH values, for example, from 3.0 to 5.0, using a suitable buffer like phosphate or acetate. A study on ritonavir and its impurities found that a pH of 3.5 provided good retention and resolution.[1]

  • Organic Solvent Ratio:

    • Rationale: Changing the organic solvent (acetonitrile or methanol) percentage will alter the elution strength of the mobile phase and can improve selectivity.

    • Action: Systematically vary the ratio of the organic solvent to the aqueous buffer. Start with a lower percentage of the organic modifier to increase retention and potentially improve separation.

Step 2: Implement or Optimize Gradient Elution

  • Rationale: A gradient elution, where the mobile phase strength is increased over time, is highly effective for separating compounds with similar polarities. It can sharpen peaks and improve resolution.

  • Action:

    • Start with a shallow gradient. For example, begin with a low percentage of organic solvent and slowly increase it over the course of the run.

    • If a gradient is already in use, make it shallower around the elution time of the co-eluting peaks to increase the separation window.

Step 3: Evaluate the Stationary Phase (HPLC Column)

  • Rationale: The choice of stationary phase chemistry is crucial for selectivity. Not all C18 columns are the same.

  • Action:

    • Column Chemistry: If using a standard C18 column, consider trying a C18 column with a different bonding density or end-capping. Alternatively, a phenyl-hexyl or a polar-embedded phase column might offer different selectivity for these compounds. C8 columns have also been used successfully for ritonavir analysis.

    • Particle Size and Column Dimensions: A column with a smaller particle size (e.g., sub-2 µm) or a longer column length will provide higher efficiency and may resolve the co-eluting peaks.

Step 4: Adjust Temperature and Flow Rate

  • Rationale: Temperature can influence the viscosity of the mobile phase and the kinetics of mass transfer, which can affect selectivity and efficiency. The flow rate impacts the time available for the analytes to interact with the stationary phase.

  • Action:

    • Temperature: Evaluate the separation at different column temperatures (e.g., 25°C, 30°C, 35°C). Increasing the temperature can sometimes improve peak shape and resolution.

    • Flow Rate: A lower flow rate increases the interaction time with the stationary phase and can lead to better resolution, although it will also increase the run time.

Experimental Protocols

Below are examples of starting chromatographic conditions that can be adapted and optimized to resolve the co-elution of ritonavir and this compound.

Protocol 1: Reversed-Phase HPLC with Isocratic Elution

This protocol is a good starting point for method development.

  • Instrumentation: HPLC system with UV or MS detector.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase:

    • A: 20 mM Potassium Dihydrogen Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.

    • B: Acetonitrile.

    • Composition: 45:55 (v/v) A:B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 235 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the mobile phase or a compatible solvent. For plasma samples, protein precipitation with acetonitrile is a common first step.

Protocol 2: Reversed-Phase HPLC with Gradient Elution

This protocol is more likely to achieve baseline separation.

  • Instrumentation: HPLC system with UV or MS detector.

  • Column: C18, 150 mm x 4.6 mm, 3.5 µm particle size.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water.

    • B: Acetonitrile.

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: 30% to 70% B

    • 15-17 min: 70% to 30% B

    • 17-20 min: 30% B (re-equilibration)

  • Flow Rate: 0.8 mL/min.

  • Column Temperature: 30°C.

  • Detection: UV at 240 nm or MS detection.

  • Injection Volume: 5 µL.

Quantitative Data Summary

The following tables summarize typical chromatographic parameters and method validation data from various published methods for ritonavir analysis. These can serve as a reference for developing a method to separate ritonavir and this compound.

Table 1: Chromatographic Conditions for Ritonavir Analysis

ParameterMethod 1Method 2Method 3
Column C18 (250x4.6mm, 5µm)C8 (150x4.6mm, 5µm)C18 (100x2.1mm, 1.7µm)
Mobile Phase Acetonitrile:Phosphate Buffer (pH 3.0)Methanol:WaterAcetonitrile:0.1% Formic Acid
Elution Mode Isocratic (55% ACN)Isocratic (67% MeOH)Gradient (2-98% ACN)
Flow Rate 1.2 mL/min1.0 mL/min0.3 mL/min
Detection (UV) 235 nm210 nm240 nm
Reference [1]

Table 2: Method Validation Parameters for Ritonavir Quantification

ParameterValue Range
Linearity (r²) > 0.999
Accuracy (% Recovery) 98 - 102%
Precision (%RSD) < 2%
Limit of Detection (LOD) 0.1 - 1.5 µg/mL
Limit of Quantification (LOQ) 0.3 - 5.0 µg/mL

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision-making process when encountering co-elution.

G start Co-elution of Ritonavir and this compound check_purity Confirm Co-elution (Peak Purity/MS) start->check_purity adjust_ph Adjust Mobile Phase pH (e.g., to ~3.5) check_purity->adjust_ph resolution_ok Resolution Achieved? adjust_ph->resolution_ok adjust_organic Modify Organic Solvent Ratio adjust_organic->resolution_ok implement_gradient Implement/Optimize Gradient implement_gradient->resolution_ok change_column Change Column (e.g., different C18, Phenyl) change_column->resolution_ok resolution_ok->adjust_organic No resolution_ok->implement_gradient No resolution_ok->change_column No end Successful Separation resolution_ok->end Yes

Caption: Decision tree for resolving co-elution.

References

Validation & Comparative

Navigating the Bioanalytical Maze: A Comparative Guide to Method Validation for Hydroxy Ritonavir

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the rigorous validation of bioanalytical methods is a cornerstone of preclinical and clinical studies. This guide provides a comparative overview of the methodologies for the quantitative determination of hydroxy ritonavir, the major oxidative metabolite of the antiretroviral drug ritonavir, in biological matrices. While specific validated methods for this compound are not abundantly detailed in publicly available literature, this document outlines the established approaches for its parent compound, ritonavir, and delineates the critical considerations for adapting and validating these methods for its hydroxylated metabolite.

The bioanalysis of ritonavir and its metabolites is predominantly accomplished using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity.[1][2][3] Alternative methods, such as High-Performance Liquid Chromatography (HPLC) with UV detection, have also been employed, particularly for the analysis of pharmaceutical formulations.[4][5][6] This guide will focus on the prevalent LC-MS/MS-based approaches and detail the necessary validation parameters as stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA).

Comparative Analysis of Bioanalytical Methods

The validation of a bioanalytical method ensures its reliability for the intended application. For this compound, this would typically involve spiking the analyte into a biological matrix, such as human plasma, and assessing the method's performance across several key parameters. The following tables summarize typical validation data for ritonavir, which would serve as a benchmark for the validation of a this compound assay.

Table 1: Comparison of LC-MS/MS Method Parameters for Ritonavir Analysis

ParameterMethod A (LC-MS/MS)Method B (LC-MS/MS)
Biological Matrix Human PlasmaHuman Plasma
Internal Standard Saquinavir[2]Not Specified
Extraction Method Protein PrecipitationProtein Precipitation with acetonitrile[1]
Linearity Range 8.004 to 1600.001 ng/mL[2]0.12% to 0.36% (concentration units not specified)[1]
Correlation Coefficient (r²) > 0.99[2]≥ 0.99[1]
Lower Limit of Quantification (LLOQ) 8.035 ng/mL0.12% (concentration units not specified)[1]

Table 2: Accuracy and Precision Data for a Validated Ritonavir LC-MS/MS Method

Quality Control LevelConcentration (ng/mL)Intra-day Precision (%CV)Intra-day Accuracy (%)Inter-day Precision (%CV)Inter-day Accuracy (%)
LLOQ8.035< 15%85-115%< 15%85-115%
Low QC (LQC)23.772< 15%85-115%< 15%85-115%
Medium QC 1 (MQC1)104.720< 15%85-115%< 15%85-115%
Medium QC 2 (MQC2)805.542< 15%85-115%< 15%85-115%
High QC (HQC)1388.865< 15%85-115%< 15%85-115%
Note: The precision and accuracy acceptance criteria are based on FDA guidelines. Specific data for a this compound assay would need to be generated.

Table 3: Stability Data for Ritonavir in Human Plasma

Stability ConditionDurationTemperatureAcceptance Criteria (% Deviation)
Freeze-Thaw Stability3 cycles-20°C to Room Temperature≤ 15%
Short-Term (Bench-Top) Stability24 hoursRoom Temperature≤ 15%
Long-Term Stability90 days-70°C≤ 15%
Post-Preparative Stability48 hoursAutosampler (e.g., 4°C)≤ 15%
Note: Stability experiments are crucial for ensuring the integrity of the analyte during sample handling and storage. Similar studies would be required for this compound.

Experimental Protocols: A Step-by-Step Guide

The development and validation of a bioanalytical method for this compound would follow a structured workflow. The following diagram illustrates the key stages involved.

Bioanalytical_Method_Validation_Workflow cluster_0 Method Development cluster_1 Method Validation cluster_2 Sample Analysis MD1 Analyte and IS Selection MD2 Optimization of LC Conditions MD1->MD2 MD3 Optimization of MS/MS Conditions MD2->MD3 MD4 Sample Preparation Development MD3->MD4 MV1 Selectivity and Specificity MD4->MV1 MV2 Linearity and Range MV1->MV2 MV3 Accuracy and Precision MV2->MV3 MV4 Recovery and Matrix Effect MV3->MV4 MV5 Stability MV4->MV5 MV6 Dilution Integrity MV5->MV6 SA1 Sample Receipt and Storage MV6->SA1 SA2 Sample Extraction SA1->SA2 SA3 LC-MS/MS Analysis SA2->SA3 SA4 Data Processing and Reporting SA3->SA4 Bioanalytical_Process_Flow Start Biological Sample (e.g., Plasma) Spiking Spike with This compound & IS Start->Spiking Extraction Protein Precipitation (e.g., with Acetonitrile) Spiking->Extraction Centrifugation Centrifugation Extraction->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Injection Inject into LC-MS/MS System Supernatant->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Detection Mass Spectrometric Detection (MRM) Separation->Detection Quantification Data Acquisition and Quantification Detection->Quantification

References

Hydroxy Ritonavir vs. Ritonavir: A Comparative Analysis of Antiviral Potency

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the comparative antiviral efficacy of the HIV protease inhibitor ritonavir and its primary human metabolite, hydroxy ritonavir (M-2), reveals a nuanced picture of retained potency. While ritonavir remains the predominantly active agent in vivo due to its significantly higher plasma concentrations, its major metabolite demonstrates comparable intrinsic antiviral activity. This guide provides a comprehensive comparison based on available experimental data, detailing the methodologies and metabolic pathways involved.

Executive Summary

Ritonavir, a potent inhibitor of the HIV-1 protease, undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 enzymes. The major metabolite formed is the isopropylthiazole oxidation product, known as M-2 or this compound. In vitro studies have established that this M-2 metabolite retains antiviral activity that is similar to the parent drug, ritonavir. However, the clinical significance of the M-2 metabolite's antiviral effect is limited by its low plasma concentrations in comparison to ritonavir.

Data Presentation: In Vitro Antiviral Potency

For the parent compound, ritonavir, extensive in vitro testing has been conducted.

CompoundAssay TypeCell LineVirus StrainPotency Metric (EC50)
RitonavirViral Replication AssayLymphoblastoid cell linesHIV-13.8 to 153 nM
RitonavirViral Replication AssayLow passage clinical isolatesHIV-122 nM (average)

EC50 (50% effective concentration) is the concentration of a drug that gives half-maximal response.

Metabolic Pathway of Ritonavir

Ritonavir is primarily metabolized in the liver by the cytochrome P450 system, with CYP3A being the major isoform involved, and CYP2D6 also contributing to the formation of the M-2 metabolite.[1]

Ritonavir_Metabolism Ritonavir Ritonavir M2 This compound (M-2) (Isopropylthiazole Oxidation) Ritonavir->M2 CYP3A4, CYP2D6 Other_Metabolites Other Metabolites Ritonavir->Other_Metabolites CYP3A4

Caption: Metabolic pathway of Ritonavir to its major metabolite, this compound (M-2).

Experimental Protocols

The determination of the antiviral activity of ritonavir and its metabolites typically involves in vitro cell-based assays. The following is a generalized protocol based on standard virological methods.

In Vitro Antiviral Activity Assay

1. Cell Lines and Virus:

  • Cell Lines: Human T-lymphoblastoid cell lines (e.g., MT-4, CEM-SS) or peripheral blood mononuclear cells (PBMCs) are commonly used as they are susceptible to HIV-1 infection.

  • Virus: Laboratory-adapted strains of HIV-1 (e.g., HIV-1 IIIB) or clinical isolates are used to infect the cells.

2. Experimental Procedure:

  • Compound Preparation: Ritonavir and this compound (M-2) are dissolved in a suitable solvent, such as dimethyl sulfoxide (DMSO), to create stock solutions. Serial dilutions of the compounds are then prepared in cell culture medium.

  • Infection: Cells are seeded in microtiter plates and infected with a standardized amount of HIV-1.

  • Treatment: Immediately after infection, the serially diluted compounds are added to the cell cultures. Control wells with no drug and wells with uninfected cells are also included.

  • Incubation: The plates are incubated at 37°C in a humidified atmosphere with 5% CO2 for a period of 4 to 7 days to allow for viral replication.

  • Measurement of Viral Replication: The extent of viral replication is quantified by measuring a viral marker, such as:

    • p24 Antigen Capture ELISA: This assay measures the concentration of the viral core protein p24 in the cell culture supernatant.

    • Reverse Transcriptase (RT) Activity Assay: This assay measures the activity of the viral enzyme reverse transcriptase.

    • Cell Viability/Cytotoxicity Assay: Assays like the MTT or XTT assay can be used to measure the protective effect of the drug against virus-induced cell death.

3. Data Analysis:

  • The data from the viral replication assays are used to plot a dose-response curve.

  • The EC50 value, which is the concentration of the compound that inhibits viral replication by 50%, is calculated from this curve.

Antiviral_Assay_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Prepare Drug Dilutions (Ritonavir & this compound) E Add Drug Dilutions A->E B Culture & Seed Target Cells D Infect Cells with HIV-1 B->D C Prepare HIV-1 Stock C->D D->E F Incubate (4-7 days) E->F G Measure Viral Replication (e.g., p24 ELISA) F->G H Calculate EC50 Values G->H

Caption: Generalized workflow for in vitro antiviral potency testing.

Conclusion

References

Assessing the Cross-Reactivity of Ritonavir Antibodies with Hydroxy Ritonavir: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for assessing the cross-reactivity of anti-ritonavir antibodies with its primary metabolite, hydroxy ritonavir. Given the structural similarity between the parent drug and its metabolite, understanding the potential for antibody cross-reactivity is crucial for the development of specific and reliable immunoassays for therapeutic drug monitoring and pharmacokinetic studies. This document outlines the key structural differences, provides a detailed experimental protocol for assessing cross-reactivity, and offers a template for data presentation.

Structural Comparison: Ritonavir vs. This compound

The potential for cross-reactivity is fundamentally linked to the structural similarities and differences between ritonavir and this compound. An antibody developed against ritonavir may recognize epitopes that are either shared or altered in the this compound molecule.

Ritonavir is a potent protease inhibitor with the chemical formula C37H48N6O5S2.[1] Its structure is characterized by a complex arrangement of functional groups, including two thiazole rings.

This compound is a major metabolite of ritonavir, formed by the hydroxylation of one of the isopropyl groups.[2] This seemingly minor modification can have a significant impact on the three-dimensional conformation of the molecule and, consequently, on antibody binding.

The key structural difference lies in the addition of a hydroxyl (-OH) group to one of the terminal isopropyl moieties. This alteration can affect the epitope recognized by a specific antibody in several ways:

  • Direct interference: If the hydroxylation occurs within the epitope, it can directly disrupt the binding interaction.

  • Conformational change: The introduction of a polar hydroxyl group can induce a conformational change in a distal part of the molecule, indirectly affecting the epitope's structure.

  • No significant impact: If the modification is located far from the epitope, the antibody's binding affinity may not be significantly affected, leading to high cross-reactivity.

A detailed structural analysis is a prerequisite for predicting potential cross-reactivity and for designing appropriate screening assays.

Experimental Protocol: Competitive ELISA for Cross-Reactivity Assessment

A competitive Enzyme-Linked Immunosorbent Assay (ELISA) is a standard method for determining the cross-reactivity of antibodies with small molecules.[3][4] This protocol outlines the steps to quantify the cross-reactivity of an anti-ritonavir antibody with this compound.

Objective: To determine the percentage cross-reactivity of an anti-ritonavir antibody with this compound by comparing the concentration of this compound required to inhibit the antibody binding to a ritonavir-conjugate by 50% (IC50) with the IC50 of ritonavir itself.

Materials:

  • Anti-ritonavir antibody

  • Ritonavir standard

  • This compound standard

  • Ritonavir-protein conjugate (e.g., Ritonavir-BSA) for coating

  • 96-well microtiter plates

  • Coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Assay buffer (e.g., PBS)

  • Enzyme-conjugated secondary antibody (e.g., HRP-conjugated anti-species IgG)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating:

    • Dilute the ritonavir-protein conjugate to an optimal concentration (e.g., 1-10 µg/mL) in coating buffer.

    • Add 100 µL of the diluted conjugate to each well of a 96-well plate.

    • Incubate overnight at 4°C.

    • Wash the plate three times with wash buffer.

  • Blocking:

    • Add 200 µL of blocking buffer to each well.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate three times with wash buffer.

  • Competition:

    • Prepare serial dilutions of both ritonavir and this compound standards in assay buffer. The concentration range should be chosen to generate a full inhibition curve.

    • In separate tubes, pre-incubate a fixed, limiting concentration of the anti-ritonavir antibody with each dilution of the ritonavir and this compound standards for 30-60 minutes at room temperature.

    • Transfer 100 µL of each pre-incubated mixture to the coated and blocked wells.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate five times with wash buffer.

  • Detection:

    • Dilute the enzyme-conjugated secondary antibody in assay buffer.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

    • Wash the plate five times with wash buffer.

  • Development and Measurement:

    • Add 100 µL of the substrate solution to each well.

    • Incubate in the dark for 15-30 minutes, or until sufficient color development.

    • Add 50 µL of stop solution to each well.

    • Read the absorbance at the appropriate wavelength (e.g., 450 nm for TMB) using a plate reader.

Data Presentation and Analysis

The results of the competitive ELISA should be presented clearly to allow for a straightforward comparison of the antibody's reactivity with ritonavir and this compound.

1. Inhibition Curves: Plot the percentage of inhibition against the logarithm of the concentration for both ritonavir and this compound. The percentage of inhibition is calculated as:

% Inhibition = 100 * (1 - (Absorbance of sample / Absorbance of zero standard))

2. IC50 Determination: From the inhibition curves, determine the IC50 value for both ritonavir and this compound. The IC50 is the concentration of the analyte that causes a 50% reduction in the maximum signal.

3. Cross-Reactivity Calculation: The percentage cross-reactivity is calculated using the following formula:

% Cross-Reactivity = (IC50 of Ritonavir / IC50 of this compound) * 100

Comparison Table:

CompoundIC50 (ng/mL)% Cross-Reactivity
Ritonavir[Insert experimental value]100%
This compound[Insert experimental value][Calculate using the formula above]
Alternative Method Result Comparison
HPLC-MS/MSLLOQ: [Value]Provides absolute quantification
LC-UVLLOQ: [Value]May lack sensitivity for low concentrations

Visualizations

Experimental Workflow for Cross-Reactivity Assessment

G cluster_prep Plate Preparation cluster_competition Competitive Binding cluster_detection Detection cluster_analysis Data Analysis coating Coat Plate with Ritonavir-Protein Conjugate blocking Block Non-specific Binding Sites coating->blocking add_to_plate Add Mixture to Coated Plate blocking->add_to_plate prepare_standards Prepare Ritonavir & This compound Standards pre_incubation Pre-incubate Antibody with Standards prepare_standards->pre_incubation pre_incubation->add_to_plate add_secondary Add Enzyme-conjugated Secondary Antibody add_to_plate->add_secondary add_substrate Add Substrate add_secondary->add_substrate stop_reaction Stop Reaction add_substrate->stop_reaction read_absorbance Read Absorbance stop_reaction->read_absorbance calculate_ic50 Calculate IC50 Values read_absorbance->calculate_ic50 calculate_cr Calculate % Cross-Reactivity calculate_ic50->calculate_cr

Caption: Workflow for assessing antibody cross-reactivity using competitive ELISA.

Principle of Competitive ELISA for Cross-Reactivity

G cluster_high_cr High Cross-Reactivity cluster_low_cr Low Cross-Reactivity Analyte (this compound) Analyte (this compound) Antibody Antibody Analyte (this compound)->Antibody Binds Coated Ritonavir Coated Ritonavir Antibody->Coated Ritonavir Less Binding Analyte (this compound) Analyte (this compound) Antibody Antibody Analyte (this compound) ->Antibody No/Weak Binding Coated Ritonavir Coated Ritonavir Antibody ->Coated Ritonavir More Binding

Caption: Principle of competitive ELISA for determining cross-reactivity.

Alternative and Confirmatory Methods

While competitive ELISA is a robust method for assessing cross-reactivity, it is advisable to confirm the findings using orthogonal methods.

  • Surface Plasmon Resonance (SPR): SPR can provide quantitative data on the binding kinetics (association and dissociation rates) of the antibody to both ritonavir and this compound, offering a more detailed understanding of the binding interaction.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): LC-MS/MS is the gold standard for the quantitative analysis of small molecules.[5][6][7] Developing a specific LC-MS/MS method for both ritonavir and this compound can serve as a reference to validate the immunoassay results and to investigate discrepancies.

Conclusion

A thorough assessment of the cross-reactivity of anti-ritonavir antibodies with this compound is a critical step in the development of reliable immunoassays. By following a systematic approach that includes structural analysis, a well-designed competitive ELISA, and confirmation with alternative methods, researchers can ensure the specificity and accuracy of their assays for therapeutic drug monitoring and pharmacokinetic studies. The data generated from these experiments will be invaluable for the proper interpretation of results and for making informed decisions in drug development.

References

Head-to-Head Clinical Trial Analysis: Lopinavir/Ritonavir vs. Hydroxychloroquine for COVID-19

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

The emergence of the COVID-19 pandemic prompted an urgent global search for effective antiviral treatments. Among the repurposed drugs investigated were the combination antiretroviral lopinavir/ritonavir and the antimalarial and immunomodulatory agent hydroxychloroquine. This guide provides a comprehensive comparison of these two treatments based on data from head-to-head clinical studies, offering valuable insights for the scientific community.

Executive Summary

Initial hypotheses suggested potential efficacy for both lopinavir/ritonavir and hydroxychloroquine against SARS-CoV-2. However, multiple head-to-head clinical trials have largely demonstrated a lack of significant clinical benefit for either treatment in patients with COVID-19, and in some cases, have indicated potential for harm. The World Health Organization (WHO) discontinued the hydroxychloroquine and lopinavir/ritonavir arms of its Solidarity Trial after interim results showed they produced little to no reduction in mortality for hospitalized patients.[1]

Comparative Efficacy and Safety Data

The following tables summarize key quantitative data from comparative studies of lopinavir/ritonavir and hydroxychloroquine in the treatment of COVID-19.

Table 1: Efficacy Outcomes in Mild to Moderate COVID-19
OutcomeLopinavir/RitonavirHydroxychloroquineStudy
Median Time to Viral RNA Negative Conversion 21 days28 daysRetrospective Cohort (Korea)[2][3]
Median Time to Clinical Improvement 18 days21 daysRetrospective Cohort (Korea)[2][3]
COVID-19-associated Hospitalization 5.7% (14/244)3.7% (8/214)TOGETHER Randomized Trial[4][5]
Disease Progression (to severe) 18% (8/45)44% (12/27)Retrospective Observational (Korea)[6]
Therapy Switched due to Clinical Failure 2% (1/45)41% (11/27)Retrospective Observational (Korea)[6]
Table 2: Outcomes in Critically Ill COVID-19 Patients (REMAP-CAP Trial)
OutcomeLopinavir/Ritonavir (n=255)Hydroxychloroquine (n=50)Control (n=362)
Median Organ Support-Free Days 406
In-Hospital Mortality 35% (88/249)35% (17/49)30% (106/353)
Probability of Harm (vs. Control) 98.0%99.9%N/A

Data from the REMAP-CAP randomized controlled trial.[7][8]

Table 3: Adverse Events
Adverse EventLopinavir/RitonavirHydroxychloroquineStudy
Lymphopenia More FrequentLess FrequentRetrospective Cohort (Korea)[2]
Hyperbilirubinemia More FrequentLess FrequentRetrospective Cohort (Korea)[2]
Nausea and Vomiting All reported casesNone reportedATZ/RTV vs LPV/RTV Trial[9]

Experimental Protocols

Retrospective Cohort Study (Korea)

This study included patients with mild to moderate COVID-19 treated with either lopinavir/ritonavir or hydroxychloroquine at a single center in Korea between February and March 2020.[2] Patients who received both drugs concurrently or either drug for less than 7 days were excluded.[2] The primary outcomes assessed over a 6-week follow-up period were the time to negative conversion of viral RNA and time to clinical improvement.[2]

TOGETHER Randomized Clinical Trial

This randomized clinical trial conducted in Brazil enrolled high-risk outpatients with early symptomatic COVID-19 between June and September 2020.[4] Patients were randomly assigned to receive either hydroxychloroquine, lopinavir/ritonavir, or a placebo.[4][5] The primary outcome was COVID-19-associated hospitalization and death, assessed at 90 days post-randomization.[4] The trial was stopped early for futility based on an interim analysis.[4][5]

REMAP-CAP Randomized Controlled Trial

This adaptive platform trial enrolled critically ill adult patients with COVID-19 who were receiving respiratory or cardiovascular organ support in intensive care.[7][8][10] Patients were randomized to receive lopinavir-ritonavir, hydroxychloroquine, a combination of both, or no antiviral therapy (control).[7][8] The primary endpoint was an ordinal scale of organ support-free days.[7][8]

Visualizing Study Designs and Outcomes

G cluster_retrospective Retrospective Cohort Study (Korea) cluster_together TOGETHER Randomized Trial cluster_remap REMAP-CAP Randomized Trial A Mild to Moderate COVID-19 Patients B Lopinavir/Ritonavir (n=31) A->B C Hydroxychloroquine (n=34) A->C D Faster Viral Clearance (LPV/r) B->D E Similar Clinical Improvement B->E C->E F High-Risk Outpatients with Early COVID-19 G Lopinavir/Ritonavir F->G H Hydroxychloroquine F->H I Placebo F->I J No Significant Benefit in Preventing Hospitalization G->J H->J K Critically Ill COVID-19 Patients L Lopinavir/Ritonavir K->L M Hydroxychloroquine K->M N Control K->N O Worsened Outcomes (Fewer Organ Support-Free Days, Higher Mortality) L->O M->O

Caption: Comparative workflows of key head-to-head clinical trials.

Conclusion

The available evidence from head-to-head comparative studies does not support the use of lopinavir/ritonavir or hydroxychloroquine for the treatment of COVID-19. In patients with mild to moderate disease, while one retrospective study suggested faster viral clearance with lopinavir/ritonavir, this did not translate to a significant difference in clinical improvement time.[2][3] Furthermore, large randomized clinical trials in both outpatient and critically ill settings demonstrated a lack of efficacy and, in the case of critically ill patients, potential for harm.[4][7][8] These findings underscore the importance of robust, controlled clinical trials in evaluating repurposed drugs for novel diseases.

References

Scrutinizing the Synthesis of Hydroxy Ritonavir: A Comparative NMR Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the precise molecular structure of synthesized active pharmaceutical ingredients (APIs) and their related impurities is a critical step in drug development. This guide provides a comparative analysis utilizing Nuclear Magnetic Resonance (NMR) spectroscopy to confirm the structure of synthesized hydroxy ritonavir, a known metabolite and impurity of the antiretroviral drug ritonavir.

This document outlines the expected ¹H and ¹³C NMR spectral data for both ritonavir and this compound, offering a baseline for structural verification. Detailed experimental protocols for NMR analysis are provided, alongside a discussion of potential synthesis-related impurities.

Comparative NMR Data Analysis

The primary structural difference between ritonavir and its hydroxylated counterpart is the presence of an additional hydroxyl group on the isopropyl moiety of one of the thiazole rings in this compound. This structural modification will induce noticeable changes in the local electronic environment, which can be readily detected by NMR spectroscopy. Specifically, the signals corresponding to the protons and carbons of the affected isopropyl group are expected to shift.

While comprehensive, publicly available experimental NMR data for this compound is limited, the following tables summarize the established NMR data for ritonavir and the anticipated shifts for this compound based on its structure.

Table 1: ¹H NMR Spectral Data Comparison

Assignment (Ritonavir) Ritonavir Chemical Shift (ppm) Expected this compound Chemical Shift (ppm) Key Differences
Isopropyl CH₃ (thiazole ring)~1.5 (d)Shifted downfield (>1.5)The electron-withdrawing effect of the new hydroxyl group will deshield the adjacent methyl protons, causing a downfield shift.
Isopropyl CH (thiazole ring)~3.3 (septet)Shifted downfield (>3.3)Similarly, the methine proton will be deshielded by the adjacent hydroxyl group.
New OH protonN/ABroad singlet, variableA new broad singlet, characteristic of a hydroxyl proton, will be present. Its chemical shift will be dependent on solvent and concentration.
Other protonsMinimal to no changeMinimal to no changeProtons distant from the site of hydroxylation are expected to show negligible changes in their chemical shifts.

Table 2: ¹³C NMR Spectral Data Comparison

Assignment (Ritonavir) Ritonavir Chemical Shift (ppm) Expected this compound Chemical Shift (ppm) Key Differences
Isopropyl CH₃ (thiazole ring)~23Shifted slightly downfieldThe carbons of the methyl groups will experience a minor downfield shift due to the electronegativity of the oxygen atom.
Isopropyl CH (thiazole ring)~30Shifted significantly downfieldThe carbon directly attached to the new hydroxyl group will experience the most significant downfield shift (deshielding).
New C-OH carbonN/A~65-75A new signal will appear in the region typical for a carbon atom bonded to a hydroxyl group.
Other carbonsMinimal to no changeMinimal to no changeCarbon atoms far from the modification site should remain largely unaffected.

Experimental Protocols

1. NMR Sample Preparation

  • Dissolve the Sample: Accurately weigh approximately 5-10 mg of the synthesized this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

  • Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Homogenize: Gently agitate the tube to ensure a homogeneous solution.

2. NMR Data Acquisition

  • Spectrometer: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for data acquisition.

  • ¹H NMR:

    • Acquire a standard one-dimensional ¹H NMR spectrum.

    • Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

    • Process the data with appropriate phasing and baseline correction.

  • ¹³C NMR:

    • Acquire a proton-decoupled ¹³C NMR spectrum.

    • Typical parameters: 1024-4096 scans, spectral width of 200-250 ppm, relaxation delay of 2-5 seconds.

    • Process the data with appropriate phasing and baseline correction.

  • 2D NMR (Optional but Recommended):

    • Acquire 2D NMR spectra such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to aid in the complete and unambiguous assignment of proton and carbon signals, respectively.

Workflow for Structural Confirmation

G cluster_synthesis Synthesis & Purification cluster_nmr NMR Analysis cluster_data Data Comparison & Confirmation synthesis Synthesize this compound purification Purify Crude Product synthesis->purification prep_sample Prepare NMR Sample purification->prep_sample acquire_1h Acquire ¹H NMR Spectrum prep_sample->acquire_1h acquire_13c Acquire ¹³C NMR Spectrum prep_sample->acquire_13c acquire_2d Acquire 2D NMR (COSY, HSQC) acquire_1h->acquire_2d compare_1h Compare ¹H Data with Ritonavir Standard acquire_1h->compare_1h compare_13c Compare ¹³C Data with Ritonavir Standard acquire_13c->compare_13c acquire_2d->compare_1h acquire_2d->compare_13c confirmation Confirm Structure of this compound compare_1h->confirmation compare_13c->confirmation analyze_impurities Analyze for Potential Impurities analyze_impurities->confirmation G ritonavir Ritonavir hydroxy_ritonavir This compound ritonavir->hydroxy_ritonavir Oxidation oxidizing_agent Mild Oxidizing Agent (e.g., Cytochrome P450 mimic) oxidizing_agent->hydroxy_ritonavir

Navigating Bioanalytical Challenges: A Comparative Guide to Inter-Laboratory Validation of Hydroxy Ritonavir Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the robust and reliable quantification of drug metabolites is a cornerstone of successful pharmacokinetic and pharmacodynamic studies. This guide provides a comprehensive comparison of methodologies for the quantification of hydroxy ritonavir, a primary metabolite of the antiretroviral drug ritonavir. Given the limited availability of formal inter-laboratory validation studies for this compound, this comparison is built upon the extensive validation data available for the parent drug, ritonavir, offering a foundational framework for establishing a validated assay for its hydroxylated metabolite.

The quantification of ritonavir and its metabolites is predominantly achieved through Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), a technique renowned for its high sensitivity and selectivity. While various LC-MS/MS methods have been validated for ritonavir in numerous single-laboratory studies, the principles and performance characteristics are directly applicable to the development and validation of an assay for this compound.

Comparative Analysis of LC-MS/MS Methodologies

The following tables summarize the key performance parameters from several validated LC-MS/MS methods for ritonavir quantification in human plasma. These parameters serve as a benchmark for what can be expected when developing and validating a this compound assay.

Parameter Method A Method B Method C Method D
Linearity Range (ng/mL) 8.004 - 1600.001[1]2.0 - 5000[2]50 - 500010 - 1000
Lower Limit of Quantification (LLOQ) (ng/mL) 8.035[3]2.0[2]5010
Accuracy (%) 98.5 - 102.5[1]Within ±15 of nominal95.0 - 105.092.0 - 108.0
Precision (%RSD) < 15[1]< 15< 10< 12
Recovery (%) 89.07[1]85.7 - 106[2]> 85> 90

Table 1: Comparison of Key Performance Parameters of Validated Ritonavir LC-MS/MS Assays.

Detailed Experimental Protocols

A successful inter-laboratory validation hinges on a meticulously detailed and harmonized protocol. Based on common practices for ritonavir analysis, a typical experimental protocol for this compound would involve the following steps.

Sample Preparation

Protein precipitation is the most common method for extracting ritonavir and its metabolites from plasma samples.

  • Sample Thawing: Frozen plasma samples are thawed at room temperature.

  • Aliquoting: A small volume of plasma (typically 50-100 µL) is aliquoted into a clean microcentrifuge tube.

  • Addition of Internal Standard: An internal standard (IS), a stable isotope-labeled version of this compound or a structurally similar compound, is added to each sample, calibrator, and quality control (QC) sample.

  • Protein Precipitation: A precipitating agent, such as acetonitrile or methanol (typically in a 3:1 or 4:1 ratio to the plasma volume), is added to each tube.

  • Vortexing and Centrifugation: The samples are vortexed to ensure thorough mixing and then centrifuged at high speed (e.g., 14,000 rpm for 10 minutes) to pellet the precipitated proteins.

  • Supernatant Transfer: The clear supernatant is carefully transferred to a new set of tubes or a 96-well plate for analysis.

  • Evaporation and Reconstitution (Optional): The supernatant may be evaporated to dryness under a stream of nitrogen and reconstituted in the mobile phase to enhance sensitivity.

Liquid Chromatography

Chromatographic separation is crucial for resolving the analyte from endogenous matrix components and potential isomeric metabolites.

  • Column: A C18 reversed-phase column is most frequently used.[4]

  • Mobile Phase: A gradient elution with a mixture of an aqueous component (e.g., water with 0.1% formic acid or ammonium acetate) and an organic component (e.g., acetonitrile or methanol) is typically employed.[5]

  • Flow Rate: A flow rate in the range of 0.3-0.6 mL/min is common.

  • Column Temperature: The column is often maintained at a constant temperature (e.g., 40°C) to ensure reproducible retention times.

Mass Spectrometry

Tandem mass spectrometry provides the necessary selectivity and sensitivity for quantification.

  • Ionization: Electrospray ionization (ESI) in the positive ion mode is standard for ritonavir and its metabolites.

  • Detection: Multiple Reaction Monitoring (MRM) is used to monitor specific precursor-to-product ion transitions for both the analyte (this compound) and the internal standard. For ritonavir, a common transition is m/z 721.3 -> 296.1.[2] The specific transitions for this compound would need to be optimized but would be expected to involve a precursor ion corresponding to its molecular weight plus a proton.

Visualizing the Workflow and Comparison

To facilitate a clear understanding of the experimental process and the comparison of different analytical approaches, the following diagrams are provided.

This compound Quantification Workflow cluster_SamplePrep Sample Preparation cluster_LCMS LC-MS/MS Analysis cluster_Data Data Analysis Plasma Plasma Sample Add_IS Add Internal Standard Plasma->Add_IS Precipitate Protein Precipitation (Acetonitrile/Methanol) Add_IS->Precipitate Centrifuge Vortex & Centrifuge Precipitate->Centrifuge Supernatant Transfer Supernatant Centrifuge->Supernatant LC_Separation LC Separation (C18 Column) Supernatant->LC_Separation MS_Ionization Mass Spectrometry (ESI+) LC_Separation->MS_Ionization MS_Detection Detection (MRM) MS_Ionization->MS_Detection Quantification Quantification MS_Detection->Quantification

Caption: Experimental workflow for this compound quantification.

Validation Parameter Comparison cluster_Performance Assay Performance cluster_Matrix Matrix Effects & Recovery cluster_Stability Stability Validation Key Validation Parameters Linearity Linearity & Range (Correlation Coefficient >0.99) Validation->Linearity LLOQ Lower Limit of Quantification (Analyte Response > 5x Blank) Validation->LLOQ Accuracy Accuracy (±15% of Nominal) Validation->Accuracy Precision Precision (RSD < 15%) Validation->Precision Matrix_Effect Matrix Effect (Consistent Ion Suppression/Enhancement) Validation->Matrix_Effect Recovery Extraction Recovery (Consistent & Reproducible) Validation->Recovery Stability Analyte Stability (Freeze-Thaw, Bench-Top, Long-Term) Validation->Stability

Caption: Comparison of key validation parameters for a bioanalytical assay.

Conclusion and Recommendations

For laboratories seeking to establish and validate a this compound assay for inter-laboratory studies, the following recommendations are crucial:

  • Method Harmonization: A single, detailed analytical protocol should be established and strictly adhered to by all participating laboratories. This includes identical sample preparation procedures, LC columns, mobile phase compositions, and MS/MS transitions.

  • Reference Standard: A well-characterized reference standard for this compound is essential for the preparation of calibrators and quality control samples.

  • Internal Standard: The use of a stable isotope-labeled internal standard for this compound is highly recommended to compensate for variability in extraction efficiency and matrix effects.

  • Cross-Validation: A cross-validation study should be conducted between laboratories, analyzing a common set of samples to ensure that the results are comparable and reproducible.

By leveraging the established methodologies for ritonavir and adhering to rigorous validation guidelines, researchers can confidently develop and implement a robust and reliable inter-laboratory assay for the quantification of this compound, thereby ensuring the integrity and comparability of data across different research sites.

References

A Comparative Guide to the Pharmacokinetics of Ritonavir and its Hydroxylated Metabolite

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the pharmacokinetic profiles of the antiretroviral drug ritonavir and its primary active metabolite, hydroxy ritonavir (also known as M-2). The information presented herein is synthesized from peer-reviewed literature and is intended to support research and development in the field of pharmacology and drug metabolism.

Executive Summary

Ritonavir, a potent inhibitor of cytochrome P450 3A4 (CYP3A4), is widely used as a pharmacokinetic enhancer for other antiretroviral agents.[1][2] Its own metabolism is complex, primarily mediated by CYP3A4 and to a lesser extent by CYP2D6, leading to the formation of several oxidative metabolites.[2][3] Among these, the hydroxylated metabolite, this compound (M-2), is a major metabolite found in human plasma.[4] This guide delves into the available pharmacokinetic data for both ritonavir and this compound, outlines the experimental methodologies for their assessment, and visualizes the key metabolic and experimental processes. While extensive pharmacokinetic data for ritonavir is available, direct comparative studies detailing the complete pharmacokinetic profile of this compound are limited in the public domain.

Comparative Pharmacokinetic Parameters

ParameterRitonavirThis compound (M-2)Reference(s)
Tmax (hours) ~3Data not available[1]
Cmax (µg/mL) 11.2 ± 3.6 (600 mg twice daily)Data not available[5]
AUC (µg·h/mL) 77.5 ± 31.5 (600 mg twice daily)Data not available[5]
Half-life (t1/2, hours) 3-5Data not available[2][3]
Clearance (CL/F, L/h) 7-9 (multiple doses)Data not available[2][3]
Protein Binding (%) 98-99Data not available[3]

Note: Pharmacokinetic parameters for ritonavir can be dose-dependent and may change with multiple dosing due to autoinduction.[6]

Metabolic Pathway of Ritonavir to this compound

Ritonavir undergoes extensive metabolism in the liver. The formation of this compound is a primary pathway, catalyzed by the CYP3A4 enzyme. This process involves the hydroxylation of the isopropyl side chain of the ritonavir molecule.

Ritonavir Ritonavir Hydroxy_Ritonavir This compound (M-2) Ritonavir->Hydroxy_Ritonavir Hydroxylation CYP3A4 CYP3A4 CYP3A4->Ritonavir Catalyzes

Metabolic conversion of ritonavir to this compound.

Experimental Protocols

A comprehensive understanding of the pharmacokinetics of ritonavir and its metabolites is achieved through well-designed clinical and pre-clinical studies. Below is a generalized experimental protocol for a human pharmacokinetic study, based on common practices cited in the literature.

1. Study Design:

  • An open-label, single-dose or multiple-dose study in healthy adult volunteers or HIV-infected patients.[6][7]

  • Subjects are typically fasted overnight before drug administration.

  • Standardized meals may be provided at specified times post-dose to assess food effects.

2. Dosing and Administration:

  • A single oral dose of ritonavir (e.g., 100 mg or 600 mg) is administered with water.[4][8]

3. Blood Sample Collection:

  • Serial blood samples are collected at predefined time points, for example: pre-dose (0 hours), and at 0.5, 1, 2, 3, 4, 6, 8, 12, 16, 24, 36, and 48 hours post-dose.[7]

  • Blood samples are collected in tubes containing an anticoagulant (e.g., EDTA).

  • Plasma is separated by centrifugation and stored at -20°C or lower until analysis.

4. Bioanalytical Method - Simultaneous Quantification of Ritonavir and this compound:

  • Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is the standard for the sensitive and specific quantification of ritonavir and its metabolites in plasma.[9][10][11]

  • Sample Preparation: A protein precipitation method is commonly used. An organic solvent (e.g., acetonitrile or methanol) is added to the plasma samples to precipitate proteins.[10] This is followed by centrifugation to separate the supernatant containing the analytes.

  • Chromatography: The supernatant is injected into an HPLC system equipped with a C18 reverse-phase column. A gradient mobile phase, typically consisting of an aqueous component (e.g., ammonium acetate or formic acid in water) and an organic component (e.g., acetonitrile or methanol), is used to separate ritonavir and this compound from other plasma components.[11]

  • Mass Spectrometry: The separated analytes are detected using a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization. Specific precursor-to-product ion transitions for ritonavir, this compound, and an internal standard are monitored for quantification.[11]

  • Validation: The method must be validated according to regulatory guidelines (e.g., FDA or EMA) for linearity, accuracy, precision, selectivity, and stability.

5. Pharmacokinetic Analysis:

  • Plasma concentration-time data for both ritonavir and this compound are analyzed using non-compartmental methods to determine key pharmacokinetic parameters such as Cmax, Tmax, AUC, t1/2, and clearance.

Experimental Workflow Diagram

The following diagram illustrates the typical workflow for a clinical pharmacokinetic study of ritonavir and its metabolites.

cluster_0 Clinical Phase cluster_1 Analytical Phase cluster_2 Data Analysis Phase A Subject Recruitment (Healthy Volunteers or Patients) B Drug Administration (Oral Ritonavir) A->B C Serial Blood Sampling B->C D Plasma Separation & Storage C->D E Sample Preparation (Protein Precipitation) D->E F LC-MS/MS Analysis E->F G Concentration-Time Data Generation F->G H Pharmacokinetic Parameter Calculation G->H I Comparative Analysis & Reporting H->I

Workflow for a pharmacokinetic study of ritonavir.

Conclusion

This guide provides an overview of the comparative pharmacokinetics of ritonavir and its hydroxylated metabolite, this compound. While the pharmacokinetic profile of ritonavir is well-documented, there is a notable gap in the literature regarding a comprehensive, direct comparison with this compound. The provided experimental protocols and diagrams offer a foundational understanding for researchers aiming to conduct such comparative studies. Future research focusing on the detailed pharmacokinetic properties of ritonavir's major metabolites is crucial for a more complete understanding of its disposition and potential for drug-drug interactions.

References

Evaluating the Inhibitory Effect of Hydroxy Ritonavir on CYP3A4: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Inhibitory Potency against CYP3A4

The inhibitory potential of a compound against a specific enzyme is often quantified by its half-maximal inhibitory concentration (IC50) or its inhibition constant (Ki). A lower value for these parameters indicates a more potent inhibitor. The following table summarizes the reported IC50 values for ritonavir and other well-characterized CYP3A4 inhibitors.

CompoundIC50 (µM)Inhibition Mechanism
Ritonavir 0.014 - 0.05[1][2]Mechanism-based (irreversible)[1][3][4]
Ketoconazole ~0.02Reversible
Cobicistat 0.032[2]Mechanism-based (irreversible)
Clarithromycin Not specifiedTime-dependent

Note: IC50 values can vary depending on the specific experimental conditions, including the substrate and enzyme source used.

Ritonavir is a highly potent inhibitor of CYP3A4, exhibiting its effect through a mechanism-based inactivation.[1][3][4] This means that ritonavir is metabolically activated by CYP3A4 to a reactive species that then irreversibly binds to the enzyme, leading to its inactivation.[1] This contrasts with reversible inhibitors like ketoconazole, which bind to the enzyme in a non-covalent manner and can be displaced. Cobicistat, another potent inhibitor, shares a similar mechanism-based inhibitory profile with ritonavir.[2]

While the inhibitory activity of ritonavir's metabolites has been investigated, specific IC50 values for hydroxy ritonavir are not prominently reported. Some studies suggest that the mixture of ritonavir metabolites does not exhibit significant inhibitory activity towards CYP3A4, implying that the parent compound is the primary contributor to the observed potent inhibition.

Experimental Protocol: In Vitro CYP3A4 Inhibition Assay

The following protocol outlines a standard in vitro assay to determine the IC50 of a test compound for CYP3A4 inhibition using human liver microsomes.

1. Materials and Reagents:

  • Human Liver Microsomes (HLMs)

  • Test compound (e.g., this compound) and positive control inhibitors (e.g., ritonavir, ketoconazole)

  • CYP3A4 substrate (e.g., testosterone, midazolam)

  • NADPH regenerating system (e.g., glucose-6-phosphate, glucose-6-phosphate dehydrogenase, and NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable quenching solvent

  • Internal standard for analytical quantification

  • 96-well plates

  • Incubator

  • LC-MS/MS system for analysis

2. Experimental Procedure:

  • Preparation of Reagents: Prepare stock solutions of the test compound and positive controls in a suitable solvent (e.g., DMSO). Prepare working solutions by diluting the stock solutions in phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (typically ≤ 1%) to avoid affecting enzyme activity.

  • Incubation Setup: In a 96-well plate, add the following components in order:

    • Phosphate buffer

    • Human Liver Microsomes

    • A series of concentrations of the test compound or positive control. Include a vehicle control (solvent only).

  • Pre-incubation (for time-dependent inhibition): For mechanism-based inhibitors like ritonavir, a pre-incubation step is necessary. Add the NADPH regenerating system to the wells and pre-incubate the mixture at 37°C for a defined period (e.g., 30 minutes) to allow for the metabolic activation of the inhibitor. For reversible inhibitors, this step can be omitted.

  • Initiation of Reaction: Add the CYP3A4 substrate to each well to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a specific time, ensuring that the reaction proceeds under linear conditions.

  • Termination of Reaction: Stop the reaction by adding a quenching solvent (e.g., ice-cold acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to a new plate and analyze the formation of the metabolite from the CYP3A4 substrate using a validated LC-MS/MS method.

  • Data Analysis: Determine the rate of metabolite formation in the presence of different concentrations of the inhibitor relative to the vehicle control. Plot the percentage of inhibition against the inhibitor concentration and fit the data to a suitable model (e.g., a four-parameter logistic equation) to calculate the IC50 value.

Visualizing the Experimental Workflow and Signaling Pathway

To better understand the processes involved, the following diagrams illustrate the experimental workflow for evaluating CYP3A4 inhibition and the signaling pathway of ritonavir's inhibitory action.

CYP3A4_Inhibition_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents (HLMs, Inhibitor, Substrate, NADPH) Working_Solutions Prepare Working Solutions Reagents->Working_Solutions Setup Set up Incubation Plate (Buffer, HLMs, Inhibitor) Working_Solutions->Setup Preincubation Pre-incubation with NADPH (for mechanism-based inhibitors) Setup->Preincubation Initiation Initiate Reaction (add Substrate) Preincubation->Initiation Incubate Incubate at 37°C Initiation->Incubate Termination Terminate Reaction (add Quenching Solvent) Incubate->Termination Processing Sample Processing (Centrifugation) Termination->Processing LCMS LC-MS/MS Analysis Processing->LCMS Data_Analysis Data Analysis (IC50 Calculation) LCMS->Data_Analysis

Caption: Experimental workflow for determining the IC50 of a CYP3A4 inhibitor.

Ritonavir_Inhibition_Pathway Ritonavir Ritonavir CYP3A4 CYP3A4 Enzyme Ritonavir->CYP3A4 Metabolic Activation Reactive_Metabolite Reactive Metabolite CYP3A4->Reactive_Metabolite Inactive_Complex Inactive Covalent Complex CYP3A4->Inactive_Complex Reactive_Metabolite->CYP3A4 Covalent Binding

Caption: Mechanism-based inhibition of CYP3A4 by ritonavir.

References

A Comparative Guide to the Dissolution Profiles of Different Ritonavir Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Ritonavir, an antiretroviral agent, is a classic example of a Biopharmaceutics Classification System (BCS) Class II drug, characterized by low aqueous solubility and high permeability.[1][2] Its oral bioavailability is consequently limited by its dissolution rate. To overcome this challenge, various formulation strategies have been developed to enhance the dissolution of ritonavir. This guide provides a comparative overview of the dissolution profiles of different ritonavir formulations, supported by experimental data, to aid researchers in the selection and development of optimal drug delivery systems.

Comparative Dissolution Data

The following table summarizes the dissolution performance of various ritonavir formulations based on published studies. The data highlights the percentage of drug dissolved over time in different dissolution media, providing a quantitative basis for comparison.

Formulation TypeCarrier/Key ExcipientDissolution MediumTime (min)% Ritonavir DissolvedReference
Crystalline Ritonavir -0.1 N HCl120~40%[3]
-0.1 N HCl9082%[2]
Amorphous Solid Dispersion (ASD) AFFINISOL™ (1:1 drug:polymer)0.1 N HCl120>90%[3]
Copovidone (1:1 drug:polymer)0.1 N HCl120~40%[3]
Gelucire (1:4 drug:carrier)0.1 N HCl4585.43%[1]
Sorbitol (1:4 drug:carrier)0.1 N HCl4545.5%[1]
PVPVA (Plasdone-S630)0.1 N HCl2595%
Nanosuspension Eudragit RL1000.1 N HCl10100%[4]
Co-crystals Citric Acid0.1 N HCl60100%[2]
Lipid-Based Formulation (LBF) Type IIIA-MCIn vitro digestion model-Maintained solubilization, moderate supersaturation[5]
Type IIIB-MCIn vitro digestion model-Partial precipitation[5]
Type IVIn vitro digestion model-Drastic precipitation[5]

Experimental Protocols

The dissolution studies summarized above generally follow standard pharmaceutical testing protocols. Below are detailed methodologies for representative experiments.

Dissolution Testing for Amorphous Solid Dispersions[1][3]
  • Apparatus: USP Apparatus II (Paddle type).

  • Dissolution Medium: 900 mL of 0.1 N HCl.

  • Temperature: 37 ± 0.5°C.

  • Paddle Speed: 50 RPM or 75 RPM.[1][3]

  • Sample Preparation: A quantity of the solid dispersion equivalent to 10 or 100 mg of ritonavir is filled into hard gelatin capsules.[1][3]

  • Sampling: Aliquots (e.g., 5 mL) are withdrawn at predetermined time intervals (e.g., 10, 20, 30, 45, 60, and 120 minutes). The withdrawn volume is replaced with an equal volume of fresh dissolution medium to maintain sink conditions.[1][3]

  • Analysis: The collected samples are filtered through a 0.45 µm filter and the concentration of dissolved ritonavir is determined by High-Performance Liquid Chromatography (HPLC) or UV-Spectrophotometry at a wavelength of 238 nm or 246 nm.[1][3][6]

Dissolution Testing for Co-crystals[2]
  • Apparatus: USP Type II apparatus.

  • Dissolution Medium: 0.1 N HCl.

  • Temperature: 37 ± 0.5°C.

  • Duration: 90 minutes.

  • Analysis: The concentration of dissolved ritonavir is quantified to determine the percentage of drug release over time.

In Vitro Digestion Model for Lipid-Based Formulations[6]
  • Purpose: To simulate the physiological conditions of the gastrointestinal tract and assess the ability of lipid-based formulations to maintain ritonavir in a solubilized state during digestion.

  • Procedure: The lipid-based formulation containing ritonavir is introduced into a model of rat intestinal fluid.

  • Analysis: The behavior of the formulation is observed, noting any drug precipitation or the maintenance of a supersaturated state. This method provides insights into how the formulation will perform in vivo, where interactions with bile salts and enzymes play a crucial role in drug dissolution and absorption.

Visualizing the Experimental Workflow

The following diagram illustrates a typical experimental workflow for a comparative dissolution study of different ritonavir formulations.

experimental_workflow formulation Ritonavir Formulations (ASD, Nanosuspension, Crystalline, etc.) dissolution_setup USP Apparatus II (Paddle) Medium: 0.1 N HCl Temp: 37°C, Speed: 50-75 RPM formulation->dissolution_setup Introduction into Dissolution Vessel sampling Sample Collection (Multiple Time Points) dissolution_setup->sampling During Dissolution Run analysis Sample Analysis (HPLC or UV-Vis) sampling->analysis Quantification of Dissolved Ritonavir data_processing Data Processing & Comparison (% Drug Dissolved vs. Time) analysis->data_processing Generate Dissolution Profiles conclusion Conclusion on Dissolution Enhancement data_processing->conclusion Comparative Evaluation

Caption: Experimental workflow for comparative dissolution profiling.

Signaling Pathways and Logical Relationships

The enhanced dissolution of advanced formulations like amorphous solid dispersions can be understood through the following logical progression.

logical_relationship crystalline Crystalline Ritonavir (Low Energy State) amorphous Amorphous Solid Dispersion (High Energy State) crystalline->amorphous Formulation Process (e.g., Hot Melt Extrusion) solubility Increased Apparent Solubility amorphous->solubility Leads to dissolution_rate Enhanced Dissolution Rate solubility->dissolution_rate Results in bioavailability Improved Oral Bioavailability dissolution_rate->bioavailability Potentially Leads to

Caption: Logical path from formulation to improved bioavailability.

References

Safety Operating Guide

Safe Disposal of Hydroxy Ritonavir: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of hydroxy ritonavir in a laboratory setting, ensuring the protection of personnel and the environment.

For researchers and scientists in the field of drug development, the proper management of chemical waste is paramount. This document provides a comprehensive, step-by-step guide to the safe disposal of this compound, a key metabolite of the antiretroviral drug ritonavir. Adherence to these procedures is crucial for maintaining laboratory safety and regulatory compliance.

Waste Characterization and Regulatory Overview

This compound is not explicitly categorized as a P-listed (acutely hazardous) or U-listed (toxic hazardous) waste under the regulations of the U.S. Environmental Protection Agency (EPA) Resource Conservation and Recovery Act (RCRA).[1][2] However, in the absence of a specific classification, it is imperative to treat unused, expired, or contaminated this compound as a hazardous chemical waste. This precautionary approach ensures the highest level of safety and compliance. Facilities generating pharmaceutical waste are responsible for determining if the waste exhibits any characteristics of hazardous waste (ignitability, corrosivity, reactivity, or toxicity).[3]

Personal Protective Equipment (PPE)

When handling this compound for disposal, all personnel must wear appropriate personal protective equipment to prevent exposure.

PPE ComponentSpecificationPurpose
Gloves Chemical-resistant (e.g., nitrile)To prevent skin contact.
Eye Protection Safety glasses with side shields or gogglesTo protect eyes from splashes or dust.
Lab Coat Standard laboratory coatTo protect clothing and skin.
Respiratory Protection NIOSH-approved respiratorRequired if there is a risk of generating dust or aerosols.[4]

Step-by-Step Disposal Procedure

The following procedure outlines the recommended steps for the safe disposal of this compound waste.

  • Segregation and Collection:

    • Do not mix this compound waste with other waste streams.

    • Collect all solid and liquid waste containing this compound in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be made of a material compatible with the waste.

  • Labeling:

    • Label the waste container with "Hazardous Waste" and the specific chemical name, "this compound."

    • Include the date when the waste was first added to the container.

  • Storage:

    • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area, away from incompatible materials.

  • Arranging for Disposal:

    • Dispose of this compound waste through a licensed hazardous waste disposal company.[5]

    • The primary recommended disposal method is incineration in a chemical incinerator equipped with an afterburner and scrubber.[5][6] This method ensures the complete destruction of the active pharmaceutical ingredient.

    • Never dispose of this compound down the drain or in the regular trash, as this can lead to environmental contamination.[6]

Spill Management

In the event of a spill, follow these procedures to minimize exposure and environmental contamination:

  • Evacuate and Secure the Area:

    • Alert personnel in the immediate vicinity and restrict access to the spill area.

  • Don Appropriate PPE:

    • Wear the personal protective equipment outlined in the table above.

  • Contain and Clean the Spill:

    • For solid spills, gently cover the material with an absorbent pad or paper towels dampened with water to prevent the generation of dust.[4]

    • Carefully sweep or wipe up the material and place it in the designated hazardous waste container.

    • For liquid spills, absorb the material with an inert absorbent (e.g., vermiculite, sand, or commercial spill pillows).

    • Use spark-proof tools for cleanup.[6]

  • Decontaminate the Area:

    • Clean the spill area with a suitable laboratory detergent and water.

    • For surface decontamination, a common practice for hazardous drugs is to use an oxidizing agent, such as a 10% bleach solution, followed by a neutralizing agent like sodium thiosulfate to prevent corrosion of surfaces.

    • All cleaning materials (wipes, absorbent pads, etc.) must be disposed of as hazardous waste.

Disposal of Empty Containers

Empty containers that held this compound must also be managed as hazardous waste unless properly decontaminated.

  • Triple Rinsing: Thoroughly rinse the empty container with a suitable solvent (e.g., water or another appropriate solvent) at least three times.[7]

  • Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous waste.[7]

  • Container Disposal: Once triple-rinsed and air-dried, the container can be punctured to prevent reuse and disposed of according to institutional guidelines for non-hazardous solid waste.[6]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

cluster_prep Preparation cluster_collection Collection & Storage cluster_disposal Disposal Path A Identify this compound Waste (Unused, Expired, Contaminated) B Wear Appropriate PPE (Gloves, Goggles, Lab Coat) A->B C Segregate Waste B->C D Place in Labeled, Sealed Hazardous Waste Container C->D E Store in Secondary Containment D->E F Contact Licensed Hazardous Waste Disposal Company E->F G Incinerate at a Permitted Facility F->G H Prohibited: Do Not Sewer or Trash F->H

Caption: this compound Disposal Workflow

By implementing these procedures, laboratories can ensure the safe and compliant disposal of this compound, thereby protecting their personnel and the environment.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Hydroxy Ritonavir

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides crucial safety and logistical protocols for laboratory personnel handling Hydroxy Ritonavir. Adherence to these procedures is mandatory to ensure personal safety and environmental protection.

Personal Protective Equipment (PPE)

All personnel handling this compound must use the following personal protective equipment. This is a non-negotiable minimum standard for all procedures involving this compound.

PPE CategorySpecificationRationale
Eye/Face Protection Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[1]Protects against splashes and airborne particles.
Hand Protection Chemical-resistant, impervious gloves (e.g., Nitrile rubber). Gloves must be inspected prior to use.[1]Prevents skin contact with the hazardous substance.
Body Protection A laboratory coat or long-sleeved gown is required. For procedures with a high risk of splashing, fire/flame resistant and impervious clothing should be worn.[1]Protects skin from contamination.
Respiratory Protection In cases where dust is generated or if exposure limits are exceeded, a full-face respirator with an appropriate filter (e.g., P2 type) is mandatory. Work should be conducted in a well-ventilated area or under a fume hood.[1]Prevents inhalation of the hazardous substance.

Operational and Disposal Plans

A systematic approach to the handling and disposal of this compound is essential to minimize risk. The following step-by-step procedures must be followed.

Handling and Storage
  • Receiving: Upon receipt, inspect the container for any damage or leaks.

  • Storage: Store the container in a tightly closed, dry, cool, and well-ventilated place.[1] Keep it separate from incompatible materials and foodstuffs.[1]

  • Preparation: All handling of this compound should occur in a designated area, such as a chemical fume hood, to minimize inhalation exposure. Avoid the formation of dust and aerosols.[1]

  • Hygiene: Wash hands thoroughly after handling the substance.[2] Do not eat, drink, or smoke in the designated handling area.[2]

Disposal Plan

Disposal of this compound and its contaminated waste must be treated as hazardous.

  • Waste Collection: Collect all waste material, including empty containers and contaminated PPE, in clearly labeled, sealed containers.

  • Disposal Method: The material must be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[1] Do not discharge into sewer systems or the environment.[1][2]

  • Container Decontamination: Empty containers can be triple-rinsed (or equivalent) and then offered for recycling or reconditioning.[1]

Emergency Procedures: Spill Management

In the event of a spill, immediate and decisive action is required to contain the contamination and ensure personnel safety.

Immediate Actions
  • Alert: Immediately alert others in the vicinity of the spill.

  • Evacuate: Evacuate non-essential personnel from the spill area.[1]

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

Spill Cleanup Protocol

The following workflow outlines the step-by-step procedure for cleaning a this compound spill.

Spill_Cleanup_Workflow cluster_preparation Preparation cluster_containment Containment & Cleanup cluster_decontamination Final Decontamination cluster_disposal Disposal Don_PPE 1. Don Full PPE Prepare_Materials 2. Assemble Spill Kit Don_PPE->Prepare_Materials Gather supplies Cover_Spill 3. Cover with Absorbent Material Prepare_Materials->Cover_Spill Approach spill Apply_Decontaminant 4. Apply Decontaminant Cover_Spill->Apply_Decontaminant Allow absorption Collect_Waste 5. Collect Contaminated Materials Apply_Decontaminant->Collect_Waste Use forceps/ scoop Clean_Area 6. Clean Spill Area Serially Collect_Waste->Clean_Area Bag all materials Doff_PPE 7. Doff PPE Correctly Clean_Area->Doff_PPE Ensure thoroughness Dispose_Waste 8. Dispose of Hazardous Waste Doff_PPE->Dispose_Waste Follow protocol

Caption: Workflow for this compound Spill Cleanup.

Quantitative Data

At present, there are no established occupational exposure limits (OELs) for this compound.[3] All handling procedures should aim to minimize any potential exposure.

ParameterValueSource
Occupational Exposure Limit (OEL) Not Established[3]

First Aid Measures

In case of exposure, follow these first aid protocols immediately.

Exposure RouteFirst Aid Procedure
Eye Contact Immediately flush eyes with large amounts of water for at least 15 minutes, removing contact lenses if present.[2] Seek prompt medical attention.
Skin Contact Remove contaminated clothing and rinse the affected skin thoroughly with large amounts of water.[2] If irritation persists, seek medical attention.
Inhalation Relocate the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration.[1] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse the mouth with water.[1] Never give anything by mouth to an unconscious person.[1] Call a poison center or physician immediately.[2]

References

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